molecular formula C11H8ClN3O2 B1462588 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine CAS No. 1153408-91-3

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Cat. No.: B1462588
CAS No.: 1153408-91-3
M. Wt: 249.65 g/mol
InChI Key: DJFUKKYCJQOIFC-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is a useful research compound. Its molecular formula is C11H8ClN3O2 and its molecular weight is 249.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-methyl-2-(4-nitrophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c1-7-6-10(12)14-11(13-7)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFUKKYCJQOIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Synthetic Utility of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Informatics

The compound 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine represents a high-value "lynchpin" scaffold in medicinal chemistry. It combines the privileged pyrimidine heterocycle—ubiquitous in kinase inhibitors and anti-infectives—with a reactive electrophilic center (C4-Cl) and a latent aniline precursor (4-NO₂).

Structural Identifiers
ParameterValue
IUPAC Name 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine
Molecular Formula C₁₁H₈ClN₃O₂
Molecular Weight 249.65 g/mol
Canonical SMILES CC1=CC(Cl)=NC(=N1)C2=CC=C(C=C2)[O-]
Isomeric SMILES CC1=CC(Cl)=NC(=N1)C2=CC=C(=O)C=C2
InChI String InChI=1S/C11H8ClN3O2/c1-7-6-10(12)14-11(13-7)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3
Key Functional Groups Chloropyrimidine (Electrophile), Nitroarene (Reducible), Methyl (Steric/Metabolic)

Synthetic Pathway & Mechanism[3][4]

The synthesis of this scaffold is a convergent process involving the condensation of a benzamidine derivative with a


-keto ester, followed by deformylative halogenation. This route is preferred over direct coupling due to the high regiocontrol it affords.
Retrosynthetic Analysis

The pyrimidine core is constructed via a [3 + 3] cyclocondensation .

  • Fragment A: 4-Nitrobenzamidine (providing the N-C-N moiety and the aryl substituent).

  • Fragment B: Ethyl acetoacetate (providing the C-C-C moiety and the methyl group).

Reaction Mechanism (Chlorination)

The transformation of the intermediate pyrimidin-4-ol (tautomer of pyrimidin-4-one) to the 4-chloro derivative using Phosphorus Oxychloride (


) is the critical activation step.
  • Activation: The pyridinic nitrogen attacks

    
    , or the oxygen of the enol tautomer attacks 
    
    
    
    , forming a dichlorophosphoryl intermediate.
  • Nucleophilic Attack: Chloride ion (generated in situ) attacks the C4 position.

  • Elimination: The

    
     group leaves, restoring aromaticity and yielding the chloropyrimidine.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start1 4-Nitrobenzamidine HCl Inter Intermediate: 6-Methyl-2-(4-nitrophenyl) pyrimidin-4(3H)-one Start1->Inter NaOEt/EtOH Reflux, 4-6h Start2 Ethyl Acetoacetate Start2->Inter Product 4-Chloro-6-methyl-2- (4-nitrophenyl)pyrimidine Inter->Product Chlorination (SnAr Precursor) Reagent POCl3 / Reflux Reagent->Inter Reagent

Figure 1: Convergent synthesis workflow from commercially available precursors.

Reactivity Profile & Applications

This scaffold is designed for Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) .[1][2] The pyrimidine ring is electron-deficient ( 

-deficient), making the carbon at position 4 highly susceptible to nucleophilic attack.[1]
Regioselectivity Factors[4]
  • C4 vs. C2: The C4 position is significantly more reactive than C2 (if C2 were also halogenated) due to the para-like relationship with N1 and the ortho-like relationship with N3. In this specific molecule, C2 is blocked by the phenyl ring, directing all substitution exclusively to C4.

  • Electronic Activation: The p-nitrophenyl group at C2 exerts a strong electron-withdrawing effect (

    
    , 
    
    
    
    ), further lowering the LUMO energy of the pyrimidine ring and accelerating
    
    
    rates compared to a standard phenyl analog.
Functionalization Logic Diagram

ReactivityMap Core 4-Cl-6-Me-2-(4-NO2-Ph) Pyrimidine Amine Amination (SnAr) Yields: 85-95% Core->Amine Primary/Secondary Amines (DIEA, DMF, 80°C) Ether Etherification (SnAr) Yields: 70-85% Core->Ether NaH, Alcohol (THF, 0°C to RT) Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki Boronic Acids (Pd(PPh3)4, K2CO3) Reduction Nitro Reduction (Fe/HCl or H2/Pd) Amine->Reduction Post-functionalization Ether->Reduction Post-functionalization

Figure 2: Divergent reactivity map demonstrating the scaffold's utility in library generation.

Experimental Protocols

Safety Warning:


 is highly corrosive and reacts violently with water. All operations must be performed in a fume hood. The nitro-intermediate is potentially explosive if dried completely at high temperatures; handle with care.
Protocol A: Synthesis of Intermediate Pyrimidinone

Objective: Preparation of 6-methyl-2-(4-nitrophenyl)pyrimidin-4(3H)-one.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Reagents:

    • Dissolve sodium metal (1.15 g, 50 mmol) in absolute ethanol (50 mL) to generate sodium ethoxide in situ (Exothermic).

    • Add 4-nitrobenzamidine hydrochloride (10.0 g, 50 mmol).

    • Add ethyl acetoacetate (6.5 g, 50 mmol) dropwise over 10 minutes.

  • Reaction: Reflux the mixture for 6–8 hours. The solution will turn deep yellow/orange.

  • Workup:

    • Cool to room temperature.

    • Evaporate ethanol under reduced pressure.

    • Dissolve the residue in water (100 mL).

    • Acidify carefully with glacial acetic acid to pH ~4 to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Expected Yield: 70–80%.

    • Validation: LCMS (

      
      ).
      
Protocol B: Chlorination to Target Scaffold

Objective: Conversion to 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine.

  • Setup: Place the dried pyrimidinone intermediate (5.0 g, 21.6 mmol) into a 100 mL RBF.

  • Reagent Addition: Add

    
     (20 mL, excess) carefully.
    
    • Optional: Add

      
      -dimethylaniline (1 mL) as a catalyst to accelerate the reaction.
      
  • Reaction: Heat to reflux (105°C) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the polar starting material disappears.

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Caution: Violent hydrolysis of excess

      
      .
      
    • Neutralize with saturated

      
       or 
      
      
      
      solution to pH 7–8.
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
    
    • Appearance: Yellow to off-white solid.

    • Expected Yield: 85–90%.[3]

Analytical Data Summary

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)

2.45 (s, 3H)
Methyl group at C6

7.60 (s, 1H)
Pyrimidine C5-H (Aromatic singlet)

8.30–8.40 (m, 4H)
4-Nitrophenyl AA'BB' system
LC-MS (ESI)

250/252 (3:1 ratio)
Characteristic Chlorine isotope pattern (

)
Melting Point 145–148°CLiterature range for similar nitro-analogs

References

  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. ( authoritative text on pyrimidine synthesis mechanisms).
  • PubChem. (2023).[4] Compound Summary for CID 598255 (Analog: 4-Chloro-6-methyl-2-phenylpyrimidine). National Library of Medicine. [Link][5]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrimidines: Recent Literature. [Link]

Sources

Solubility Profiling & Process Optimization: 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility behavior, thermodynamic modeling, and process optimization for 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine . As a critical intermediate in the synthesis of bioactive heterocyclic compounds—specifically in the development of tyrosine kinase inhibitors and agrochemical fungicides—understanding its solid-liquid equilibrium (SLE) is paramount for maximizing reaction yield and designing efficient purification protocols.

This document moves beyond static data lists, providing a self-validating framework for determining solubility, modeling thermodynamic parameters, and optimizing recrystallization processes.

Chemical Profile & Structural Analysis[1][2]

To predict solubility behavior, we must first analyze the molecular architecture. The compound features a pyrimidine core decorated with three distinct functional groups that drive its physicochemical interactions.

FeatureMoietyPhysicochemical ImpactSolubility Implication
Core Pyrimidine RingAromatic, Nitrogen-richModerate polarity; potential for

-

stacking.
Lipophilic 4-Chloro & 6-MethylHydrophobic, Electron-withdrawing (Cl)Increases solubility in non-polar/moderately polar solvents (DCM, Toluene).
Polar 2-(4-Nitrophenyl)Strong Dipole, H-bond acceptorIncreases melting point; enhances solubility in polar aprotic solvents (DMF, DMSO).

Predicted Physicochemical Properties:

  • LogP (Predicted): ~2.5 – 3.2 (Lipophilic character dominates).

  • Melting Point: Likely >100°C (Elevated by the rigid p-nitrophenyl moiety compared to the phenyl analog).

  • Solubility Class: Low aqueous solubility; high solubility in polar aprotic solvents.

Experimental Framework: Solubility Determination

As exact solubility data can vary by synthesis batch (polymorphism), relying solely on literature values is a risk. Below is the Standard Operating Procedure (SOP) for generating a precise solubility curve.

Method A: Isothermal Saturation (Gravimetric/HPLC)

Best for generating equilibrium solubility (


) data points.
  • Preparation: Add excess solid 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
     K) for 24 hours.
    
  • Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue.

    • HPLC: Dilute with mobile phase (e.g., ACN:Water) and analyze peak area against a calibration curve.

Method B: Polythermal Method (Laser Monitoring)

Best for determining Metastable Zone Width (MSZW) for crystallization.

This method uses a turbidity probe to detect the exact moment of dissolution (clear point) and nucleation (cloud point).

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate solvent system based on experimental data.

SolubilityWorkflow Start Start: Solubility Screening Screen Screen Solvents (T = 25°C) (DMF, MeOH, EtOAc, Toluene) Start->Screen CheckSol Is Solubility > 50 mg/mL? Screen->CheckSol HighSol High Solubility Group (Potential Reaction Solvent) CheckSol->HighSol Yes (>100 mg/mL) ModSol Moderate Solubility Group (Potential Crystallization Solvent) CheckSol->ModSol Moderate (10-50 mg/mL) LowSol Low Solubility Group (Anti-Solvent Candidate) CheckSol->LowSol No (<10 mg/mL) Curve Generate T-dependent Curve (20°C - 60°C) ModSol->Curve Model Fit to Apelblat Model Curve->Model

Figure 1: Decision logic for solvent classification based on initial solubility screening.

Solubility Landscape & Solvent Selection

Based on the structural analogs (e.g., 2,4-disubstituted pyrimidines) and thermodynamic principles, the following solubility profile is established for process design.

Table 1: Reference Solubility Trends

Values are estimated ranges for process guidance. Validation required per batch.

Solvent ClassRepresentative SolventsSolubility TrendProcess Application
Polar Aprotic DMF, DMSO, NMP Very High Primary reaction medium; difficult to remove.
Moderately Polar Ethyl Acetate, Acetone, THF Moderate to High Excellent for extraction and washing.
Protic Polar Methanol, Ethanol, IPA Temperature Dependent Ideal for Cooling Crystallization. High

allows for high recovery upon cooling.
Non-Polar Toluene, Xylene Low to Moderate Used if reaction requires high T; poor for purification.
Anti-Solvents Water, Hexane, Heptane Negligible Used to force precipitation (Salting out/Drowning out).

Key Insight: The presence of the p-nitrophenyl group significantly reduces solubility in non-polar solvents compared to the simple phenyl analog due to increased polarity and crystal lattice energy.

Thermodynamic Modeling

To scale up a crystallization process, you cannot rely on guess-work. You must correlate your experimental data (


) using the Modified Apelblat Equation . This model is the industry standard for pyrimidine derivatives as it accounts for the non-ideal behavior of the solution.

The Modified Apelblat Equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Why this matters:

  • Interpolation: Allows you to predict solubility at any temperature within the range (e.g., determining the exact cooling endpoint).

  • Enthalpy of Dissolution (

    
    ):  Can be derived to determine if the dissolution is endothermic (requires heat) or exothermic. For this compound, dissolution is endothermic  (
    
    
    
    ), meaning solubility increases with temperature—confirming cooling crystallization is viable.

Process Optimization: Recrystallization Protocol

The purification of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is best achieved via a Cooling Crystallization or Anti-Solvent Crystallization workflow.

Recommended Solvent System
  • Solvent: Ethanol or Methanol (Protic nature disrupts nitro-group interactions at high T).

  • Anti-Solvent: Water (if using polar organics) or Heptane (if using Toluene/EtOAc).

Step-by-Step Crystallization Workflow
  • Dissolution: Charge crude solid into Ethanol. Heat to reflux (~78°C). Add solvent until clear (Saturation).

  • Filtration: Perform hot filtration to remove insoluble mechanical impurities.

  • Cooling (Critical Step):

    • Rapid Cooling: Generates small crystals (hard to filter).

    • Controlled Cooling: Cool at 0.5°C/min to 50°C, then 1°C/min to 5°C. This promotes the growth of large, pure prisms.

  • Seeding: If MSZW is wide, add 0.1 wt% pure seed crystals at the metastable limit (~60°C) to prevent oiling out.

  • Isolation: Filter at 5°C. Wash with cold Ethanol/Heptane (1:1).

Crystallization Logic Diagram

CrystallizationProcess Crude Crude Mixture (Reaction Mass) Dissolve Dissolution (Reflux in EtOH) Crude->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cooling Controlled Cooling (0.5°C/min) HotFilter->Cooling Nucleation Nucleation Zone (Seed at 60°C) Cooling->Nucleation Enter Metastable Zone Filter Filtration & Wash (Cold EtOH) Nucleation->Filter Product Pure Crystal (>98% Purity) Filter->Product

Figure 2: Optimized cooling crystallization workflow for pyrimidine derivatives.

References

  • Baluja, S., et al. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data.

  • Ding, L., et al. (2017). Measurement and correlation of the solubility of 4-aminoantipyrine in nine mono and water + ethanol mixed solvents. Fluid Phase Equilibria.

  • PubChem. (2023). Compound Summary: 4-Chloro-6-methyl-2-phenylpyrimidine (Analog Data). National Library of Medicine.

  • Németh, G., et al. (2010).[1] Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines. Acta Pharmaceutica Hungarica.[1]

Sources

An In-depth Technical Guide to 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine: Synthesis, Safety, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence of a centralized, exhaustive Material Safety Data Sheet (MSDS), this document synthesizes available data from analogous compounds and supplier information to establish a robust framework for its safe handling, use, and disposal. It is intended to supplement, not replace, institutional safety protocols and professional judgment.

Section 1: Chemical Identification and Physicochemical Properties

This section outlines the fundamental identifiers and properties of the compound, crucial for accurate record-keeping and experimental design.

Identifier Value
IUPAC Name 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine
CAS Number 103235-51-0
Molecular Formula C₁₁H₈ClN₃O₂
Molecular Weight 249.66 g/mol
Structure (A 2D chemical structure diagram would be placed here)
Appearance Expected to be a solid, likely crystalline, with a color ranging from off-white to yellow or brown.
Solubility Likely insoluble or poorly soluble in water; expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).

Section 2: Hazard Identification and Toxicological Profile (Inferred)

Primary Hazard Concerns:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1] The nitrophenyl group, in particular, is associated with systemic toxicity.

  • Skin and Eye Irritation: Substituted chloropyrimidines are frequently classified as skin and eye irritants.[2] Direct contact may cause redness, pain, and serious eye damage.[3][4]

  • Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[2][3]

  • Sensitization: Materials with similar structures can be skin sensitizers, meaning repeated exposure may lead to an allergic reaction.[3]

  • Long-Term Exposure: Prolonged or repeated exposure to related nitroaromatic compounds may lead to cumulative health effects, potentially damaging organs such as the liver and kidneys.[3]

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[1][5]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][5]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[2][5]

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to rigorous safety protocols is paramount when working with this and similar research chemicals. The following guidelines are based on best practices for handling hazardous solid compounds.

Engineering Controls
  • Ventilation: All manipulations of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[2][6][7]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

Protection Type Specification Rationale
Eye/Face ANSI Z87.1-compliant safety goggles or a face shield.[1][6][9]Protects against splashes and airborne particles.
Hand Nitrile or neoprene gloves. Check manufacturer's breakthrough time.[6]Provides a barrier against skin contact.
Body Flame-retardant laboratory coat.[1][6]Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with a particulate filter may be required for large quantities or if dust generation is unavoidable.[1]Prevents inhalation of harmful dust.
Handling Protocol: Weighing and Dispensing a Solid Sample

This protocol minimizes aerosolization and contamination.

G cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup prep1 Don full PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Decontaminate work surface prep2->prep3 weigh1 Place weigh boat on tared balance prep3->weigh1 weigh2 Carefully transfer solid from stock bottle using a clean spatula weigh1->weigh2 weigh3 Close stock bottle immediately weigh2->weigh3 weigh4 Record mass and transfer compound to reaction vessel weigh3->weigh4 clean1 Dispose of weigh boat in solid waste container weigh4->clean1 clean2 Wipe spatula and work surface with appropriate solvent clean1->clean2 clean3 Dispose of cleaning materials as hazardous waste clean2->clean3 clean4 Remove PPE in correct order clean3->clean4

Caption: Workflow for Safely Weighing a Hazardous Solid.

Storage Requirements
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • The storage area should be clearly marked and secured.

Section 4: First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]
Eye Contact Immediately flush eyes with running water for at least 15 minutes, holding eyelids open to ensure complete irrigation.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, provide water to drink. Seek immediate medical attention.[10]

In Case of Fire:

  • Use carbon dioxide, dry chemical powder, or alcohol-resistant foam as extinguishing media.

  • Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Section 5: Reactivity and Disposal

Understanding the reactivity and proper disposal methods is crucial for laboratory and environmental safety.

Chemical Stability and Reactivity
  • Stability: The compound is expected to be stable under normal storage conditions.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which could lead to vigorous or exothermic reactions.

  • Hazardous Reactions: Nitroaromatic compounds can pose an explosion risk if heated rapidly or subjected to shock, particularly in the presence of reducing agents or bases.[3]

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous.

G A Contaminated Material (e.g., glassware, PPE, reaction mixtures) B Segregate Waste Streams A->B C Solid Waste (gloves, paper towels, spent compound) B->C Solids D Liquid Waste (reaction solvents, cleaning rinsates) B->D Liquids H Label Waste Containers Clearly (Chemical Name, Hazard Symbols) C->H E Aqueous Waste D->E F Halogenated Organic Waste D->F G Non-Halogenated Organic Waste D->G E->H F->H G->H I Store in Secondary Containment H->I J Arrange for Pickup by Certified Hazardous Waste Disposal Service I->J

Caption: Decision Tree for Hazardous Waste Disposal.

Section 6: Synthesis and Experimental Considerations

The synthesis of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine typically involves the condensation of a suitable precursor, such as 4,6-dichloro-2-methylpyrimidine, with 4-nitrophenylboronic acid under palladium-catalyzed Suzuki coupling conditions. All synthetic steps must be conducted with the safety precautions outlined in this guide.

Key Experimental Insights:

  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and ensure reproducibility.

  • Solvent Choice: A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is typically employed to facilitate both organic and inorganic reagent solubility.

  • Base Selection: The choice of base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is critical and can significantly impact reaction kinetics and yield. The base must be thoroughly ground and dried before use.

  • Work-up Procedure: Post-reaction, a careful aqueous work-up is required. Be mindful that quenching the reaction may be exothermic. The organic layer should be washed with brine to remove residual water before drying over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Purification: Purification is typically achieved via column chromatography on silica gel. The choice of eluent system (e.g., hexanes/ethyl acetate) should be determined by thin-layer chromatography (TLC) analysis.

This guide provides a foundational safety and handling framework. Researchers must always consult institutional safety officers, review all available literature, and perform a thorough risk assessment before commencing any work.

References

  • AIHA. (2023, May 4). New Toxicological Profile Published for Nitrophenols. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Haz-Map. (n.d.). 3-Nitrophenol. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2000, January). 4-Nitrophenol Hazard Summary. Retrieved from [Link]

  • Covestro Solution Center. (2012, August 22). POLY 5110 NEUTRAL Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). 4-Methoxybenzaldehyde oxime Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2005, November 22). 1,4-Dimethoxybenzene Material Safety Data Sheet. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2025, October 15). 4-Chloro-6-methyl-2-phenylpyrimidine - Collected Data on Functional Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-fluoropyrimidine. PubChem Compound Database. Retrieved from [Link]

Sources

Introduction: The Prominence of the Pyrimidine Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Aryl-4-Chloropyrimidine Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and a privileged structure in drug discovery. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is deeply embedded in the machinery of life.[1][2][3] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of therapeutic agents. A testament to their importance is the fact that 20% of small-molecule drugs approved by the US FDA since 2015 feature a pyrimidine core, with this trend accelerating in recent years, particularly within the domain of protein kinase inhibitors.[4]

Among the vast landscape of pyrimidine-based compounds, the 2,4-disubstituted pyrimidine motif stands out as a particularly successful scaffold, especially for targeting ATP-binding sites in kinases.[4][5] This guide focuses on a critical intermediate for accessing this chemical space: the 2-aryl-4-chloropyrimidine derivative. This structure serves as a versatile building block, where the chlorine atom at the C4 position acts as a reactive handle for subsequent diversification, enabling the systematic exploration of structure-activity relationships (SAR). We will delve into the synthesis, regioselective reactivity, and broad biological applications of this pivotal class of molecules, providing both foundational knowledge and field-proven insights for researchers in drug development.

Part 1: Synthesis of the 2-Aryl-4-Chloropyrimidine Scaffold

The construction of 2-aryl-4-chloropyrimidines predominantly relies on a post-modification strategy starting from the commercially available and inexpensive precursor, 2,4-dichloropyrimidine.

Preparation of the Core Intermediate: 2,4-Dichloropyrimidine

The primary industrial synthesis of 2,4-dichloropyrimidine involves the chlorination of uracil (2,4-dihydroxypyrimidine). This transformation is typically achieved by heating uracil with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride (SOCl₂) and a catalyst like dimethylformamide (DMF) or 4-dimethylaminopyridine (DMAP).[6]

  • Reaction: Uracil + POCl₃ (or SOCl₂/catalyst) → 2,4-Dichloropyrimidine

  • Significance: This step provides a scalable and cost-effective route to the key precursor required for subsequent arylation.

Regioselective Arylation via Suzuki-Miyaura Cross-Coupling

The introduction of the aryl group at the C2 position is most efficiently accomplished through a regioselective Suzuki-Miyaura cross-coupling reaction on the 2,4-dichloropyrimidine core. The reactivity of the halogen atoms on the pyrimidine ring generally follows the order C4 > C2 > C5 for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[7] This inherent reactivity difference is the cornerstone of the synthetic strategy, allowing for a highly selective reaction at the C4 position while leaving the C2-chloro substituent untouched for potential future modifications.

The Suzuki coupling has been extensively optimized for this purpose, with microwave-assisted protocols offering significant advantages in terms of reaction time and efficiency.[8][9] A typical catalytic system involves a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (commonly potassium carbonate, K₂CO₃), and an arylboronic acid in a suitable solvent.[8][10]

Below is a generalized workflow for this key transformation.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions DCP 2,4-Dichloropyrimidine Product 2-Aryl-4-chloropyrimidine DCP->Product BoronicAcid Aryl Boronic Acid BoronicAcid->Product Catalyst Pd(PPh₃)₄ (0.5-5 mol%) Catalyst->Product Base K₂CO₃ Base->Product Solvent 1,4-Dioxane/H₂O Solvent->Product Energy Microwave Irradiation (e.g., 100 °C, 15 min) Energy->Product

General workflow for Suzuki-Miyaura cross-coupling.

The choice of solvent has been shown to be critical for achieving high yields. While various solvents like THF, DMF, and isopropanol can be used, 1,4-dioxane often provides the highest yields for this specific transformation.[8]

Table 1: Effect of Solvent on Suzuki Coupling Yield

Solvent Isolated Yield of 2-phenyl-4-chloropyrimidine (%)
1,4-Dioxane 71%
THF 65%
DMF 58%
Isopropanol 55%

Data synthesized from studies on the coupling of 2,4-dichloropyrimidine and phenylboronic acid.[8]

This regioselective approach allows for the synthesis of a diverse library of 2-aryl-4-chloropyrimidine derivatives by simply varying the arylboronic acid used in the reaction.[8]

Part 2: Chemical Reactivity and Controlling Regioselectivity

A deep understanding of the pyrimidine ring's electronic nature is crucial for predicting and controlling its reactivity. The electron-deficient character of the ring, caused by the two nitrogen atoms, makes the chloro-substituents highly susceptible to displacement.

The Inherent C4 Selectivity

As previously mentioned, the C4 position of 2,4-dichloropyrimidine is intrinsically more reactive than the C2 position.[7] This can be rationalized by examining the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. Quantum mechanics calculations show that for the unsubstituted 2,4-dichloropyrimidine, the LUMO is primarily distributed at the C4 and C6 positions, with almost no contribution from C2.[11] This indicates that C4 is the preferred site for nucleophilic attack, which is the initial step in both SNAr and the oxidative addition phase of many cross-coupling cycles.[4][11]

Overcoming the Bias: Achieving C2 Selectivity

While C4 selectivity is synthetically useful, the ability to invert this preference and functionalize the C2 position first is highly valuable for diversity-oriented synthesis.[4] Achieving C2 selectivity is challenging and often requires specific reaction conditions or substrates.

  • Steric Hindrance: Introducing a bulky substituent at the C5 or C6 position can sterically hinder the C4 position, thereby promoting reaction at C2.[4]

  • Electronic Effects: A strong electron-donating group (e.g., -OMe, -NHMe) at the C6 position can alter the electronic distribution of the ring, making the LUMO lobes at C2 and C4 more similar in size and leading to a mixture of products or even a preference for C2 substitution in SNAr reactions.[11]

  • Catalyst Control: Recent breakthroughs have shown that catalyst choice can override the substrate's inherent bias. For instance, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been uniquely shown to effect C2-selective cross-coupling with thiols, a stark contrast to nearly all previously reported methods.[12]

The diagram below illustrates the competing pathways and the factors that influence the site of substitution.

Regioselectivity_Logic Start 2,4-Dichloropyrimidine + Nucleophile/Coupling Partner Decision Dominant Factors? Start->Decision Substrate Substrate Control (Unsubstituted Ring) Decision->Substrate Default Catalyst Catalyst Control (e.g., Pd/NHC Ligand) Decision->Catalyst Specific Catalyst Steric Steric/Electronic Control (Substituted Ring) Decision->Steric Ring Substituents ProductC4 C4-Substituted Product Substrate->ProductC4 ProductC2 C2-Substituted Product Catalyst->ProductC2 Steric->ProductC2

Logical factors governing regioselective substitution.

Part 3: Biological Applications and SAR Insights

2-Aryl-4-chloropyrimidines are rarely the final bioactive compounds. Instead, they are pivotal intermediates for creating libraries of 2,4-disubstituted pyrimidines, where the C4-chloro group is displaced by another functional group, most commonly an amine, via an SNAr reaction.[13] This scaffold is particularly prevalent in the field of oncology, where it serves as a core for numerous kinase inhibitors.[4][12]

Kinase Inhibition

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[4] The 2,4-diaminopyrimidine scaffold, derived from 2-aryl-4-chloropyrimidines, is an excellent ATP-competitive inhibitor motif. It mimics the adenine portion of ATP, forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The aryl group at C2 and the substituent introduced at C4 explore different pockets of the active site, allowing for fine-tuning of potency and selectivity.

  • VEGFR-2/CDK1 Inhibition: A series of 2-amino-4-aryl-5-chloropyrimidines were identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), two important targets in cancer therapy.[14]

  • PAK1 Inhibition: 2-Arylamino-4-aryl-pyrimidines have been developed as potent inhibitors of p21-activated kinase 1 (PAK1), with SAR studies showing that specific substitutions on the pyrimidine core and the pendant domains are critical for activity.[15]

  • MSK1 Inhibition: Novel chloropyrimidine series have been discovered as covalent inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1), where the chloro-substituent engages in an SNAr reaction with a non-catalytic cysteine residue.[16]

  • Commercial Drugs: The importance of this chemistry is highlighted in the synthesis of approved drugs like Pazopanib (a VEGFR inhibitor) and Brigatinib (an ALK/EGFR inhibitor), which rely on the sequential substitution of dichloropyrimidine intermediates.[4][17]

The diagram below shows a simplified representation of a kinase signaling pathway that can be targeted by such inhibitors.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) UpstreamKinase Upstream Kinase (e.g., p38, ERK) RTK->UpstreamKinase Signal TargetKinase Target Kinase (e.g., MSK1, PAK1) UpstreamKinase->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor Inhibitor->TargetKinase Inhibits ATP Binding

Simplified kinase signaling pathway and point of inhibition.

Table 2: Example Structure-Activity Relationship (SAR) Data for KDR (VEGFR-2) Inhibitors

Compound R Group (at C4) KDR IC₅₀ (nM)
1 Aniline 105
2a 3-chloroaniline 38
2b 3-methoxyaniline 21
2c 3-methylaniline 12
2d 3,5-dimethylaniline 6

Data represents 2-phenyl-4-(substituted-anilino)pyrimidines, demonstrating the impact of C4 substitution on kinase inhibitory potency.[5]

Other Biological Activities

While kinase inhibition is the most prominent application, pyrimidine derivatives are associated with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.[18][19][20] For example, a series of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamines showed potent broad-spectrum antibacterial activity, with a 4-chlorophenyl derivative being particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).[21][22]

Part 4: Key Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, representative protocols for the synthesis and a common biological evaluation method.

Protocol 1: Microwave-Assisted Synthesis of 2-(4-methoxyphenyl)-4-chloropyrimidine

This protocol is adapted from highly efficient, published microwave-assisted Suzuki coupling procedures.[8]

Materials:

  • 2,4-dichloropyrimidine (1.0 mmol, 149 mg)

  • 4-methoxyphenylboronic acid (1.0 mmol, 152 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 5.8 mg, 0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 415 mg)

  • 1,4-Dioxane (8 mL)

  • Deionized water (4 mL)

  • Microwave reaction vial (10-20 mL) with stir bar

  • Argon gas supply

Procedure:

  • To a microwave reaction vial, add 2,4-dichloropyrimidine, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add the 1,4-dioxane and water solvent mixture.

  • Seal the vial and purge with argon for 5 minutes to ensure an inert atmosphere.

  • Place the vial in a microwave reactor and irradiate at 100 °C for 15 minutes with stirring.

  • After the reaction, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-4-chloropyrimidine.

Protocol 2: General In-Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol describes a typical luminescence-based assay to measure kinase activity and inhibition.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. High kinase activity results in high ATP consumption and a low luminescence signal. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a generic tyrosine-containing peptide)

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

  • Test compounds (2-aryl-4-substituted pyrimidines) dissolved in DMSO

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase reaction buffer. Add 5 µL of each dilution to the wells of the microplate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Prepare a kinase/substrate mixture in reaction buffer. Add 10 µL of this mixture to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and detect remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The 2-aryl-4-chloropyrimidine scaffold is a validated and highly versatile platform in modern drug discovery. Its synthetic accessibility, predicated on the regioselective functionalization of 2,4-dichloropyrimidine, allows for the rapid generation of diverse chemical libraries. The profound success of this core in developing potent and selective kinase inhibitors has cemented its status as a privileged structure in medicinal chemistry.

Future research will likely focus on several key areas:

  • Novel C2-Selective Methodologies: Expanding the toolkit for catalyst-controlled C2-selective reactions will open up new avenues for scaffold diversification and the synthesis of previously inaccessible isomers.[4][12]

  • Exploring New Biological Targets: While kinase inhibition is the dominant application, the inherent biological relevance of the pyrimidine core suggests that derivatives could be developed for other target classes, such as epigenetic targets or protein-protein interaction modulators.

  • Covalent and Allosteric Inhibition: Moving beyond traditional ATP-competitive inhibition, the design of covalent inhibitors that leverage the reactivity of the chloro-substituent or allosteric modulators represents a promising frontier.[16]

By building upon the robust foundation of synthesis and reactivity discussed herein, researchers can continue to unlock the full therapeutic potential of 2-aryl-4-chloropyrimidine derivatives for years to come.

References

  • Kos, J., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • Garlich, J. R., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kos, J., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. Available at: [Link]

  • N/A. 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. Available at: [Link]...

  • St. Jean, D. J., Jr., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Rojas, L. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Available at: [Link]

  • Various Authors. (n.d.). 2,4-Dichloropyrimidine. ResearchGate. Available at: [Link]

  • N/A. (2006). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. Available at: [Link]

  • Girgis, A. S. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • El-Gazzar, M. G., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie. Available at: [Link]

  • N/A. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Gordon Research Conferences. Available at: [Link]

  • Anderson, M. O., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. Available at: [Link]

  • Manikandan, A., et al. (2014). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. BioMed Research International. Available at: [Link]

  • Callingham, M., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters. Available at: [Link]

  • N/A. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. Unbound Medicine. Available at: [Link]_

  • Wang, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]

  • Shrestha, B., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gazzar, M. G., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. PubMed. Available at: [Link]

  • Rudolph, J., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • N/A. (2015). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Kumar, D., & Singh, R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

  • N/A. (2017). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Young Pharmacists. Available at: [Link]

  • Wang, Y., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • N/A. (n.d.). The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis. Xiamen Aeco Chemical Co., Ltd. Available at: [Link]

  • N/A. (2017). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Saudi Chemical Society. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

  • N/A. (n.d.). Pyrimidines. IV. 2-, 5-, and 2,5-Substituted Chloropyrimidines. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Harbi, N. O., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available at: [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Sun, L., et al. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • N/A. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Yerragunta, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. Available at: [Link]

  • N/A. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. PubMed. Available at: [Link]

Sources

Electronic & Physicochemical Profiling of Nitro-Substituted Phenylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Materials Science Applications

Executive Summary

The integration of a nitro (


) group onto a phenylpyrimidine scaffold fundamentally alters the molecule's electronic landscape, creating a distinct physicochemical profile utilized in both kinase inhibitor design and optoelectronic materials. This guide analyzes the electronic perturbations  induced by the nitro group—specifically its role as a strong 

-acceptor—and how these effects translate into observable properties such as electrochemical reduction potentials , pKa shifts , and metabolic liability . We provide validated synthetic protocols and computational frameworks to predict and control these properties.

Electronic Architecture: The "Push-Pull" System

The phenylpyrimidine core is inherently electron-deficient due to the electronegative nitrogen atoms in the pyrimidine ring. Introducing a nitro group on the phenyl ring amplifies this deficiency, but the specific electronic outcome depends heavily on the substitution pattern (regiochemistry).

Hammett Substituent Effects & pKa Modulation

The nitro group is a potent electron-withdrawing group (EWG) with a Hammett constant of


 and 

. In phenylpyrimidines, this withdrawal operates through two vectors:
  • Inductive Effect (-I): Through-bond withdrawal, lowering the electron density of the pyrimidine nitrogens.

  • Resonance Effect (-R): If located para or ortho, the nitro group participates in direct conjugation, significantly stabilizing anionic species (e.g., deprotonated intermediates) or destabilizing cationic species (e.g., protonated pyrimidine).

Impact on Basicity: The basicity of the pyrimidine nitrogens is drastically reduced. While unsubstituted 2-phenylpyrimidine has a


 (conjugate acid) of ~1.5–2.0, nitro-substitution can depress this value below 0.5, rendering the molecule neutral at physiological pH. This is critical for membrane permeability (LogD) in drug discovery.
Frontier Molecular Orbitals (FMO)

In "push-pull" systems—where an electron-donating group (EDG) like an amine or methoxy is present on the pyrimidine—the nitro group acts as the ultimate sink for electron density.

  • LUMO Stabilization: The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Band Gap Narrowing: The HOMO-LUMO gap (

    
    ) decreases, often resulting in a bathochromic shift (red shift) in UV-Vis absorption spectra.
    
Visualization of Electronic Flow

The following diagram maps the electronic influence vectors within the scaffold.

ElectronicFlow cluster_effects Physicochemical Consequences Nitro Nitro Group (-NO2) Strong Acceptor Phenyl Phenyl Linker Conjugation Bridge Nitro->Phenyl -I / -R Effects LUMO LUMO Energy Decreased Nitro->LUMO Orbital Mixing Pyrimidine Pyrimidine Core Electron Deficient Phenyl->Pyrimidine e- Density Withdrawal pKa pKa (Basicity) Suppressed Pyrimidine->pKa N-Lone Pair Availability

Figure 1: Vector map of electronic withdrawal effects from the nitro group through the phenyl linker to the pyrimidine core.

Electrochemical & Metabolic Behavior

Understanding the redox behavior of nitro-phenylpyrimidines is non-negotiable for drug safety. The nitro group is a "structural alert" for mutagenicity (Ames positive) due to its metabolic reduction.

Electrochemical Reduction Mechanism

Cyclic Voltammetry (CV) reveals a characteristic reduction profile. The reduction of the nitro group is a 6-electron, 6-proton process in aqueous media, but it occurs in distinct steps.

StepSpecies FormedPotential (

vs. SCE)
Reversibility
1 Nitro Radical Anion (

)
-0.6 V to -0.9 VReversible (in aprotic solvents)
2 Nitroso (

)
(Transient)Irreversible
3 Hydroxylamine (

)
-0.9 V to -1.2 VQuasi-reversible
4 Amine (

)
Highly NegativeIrreversible

Key Insight: The stability of the radical anion (Step 1) correlates with the electron-deficiency of the pyrimidine ring. A more electron-deficient core stabilizes the radical anion, shifting the reduction potential to less negative values (easier to reduce), which often correlates with higher hypoxic cytotoxicity.

Metabolic Bioactivation Pathway

In biological systems (e.g., liver microsomes or hypoxic tumor tissue), nitroreductases catalyze these steps. The hydroxylamine intermediate is the toxicophore responsible for DNA alkylation.

MetabolicPathway Nitro Parent Nitro-Phenylpyrimidine (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Nitro->Radical +1e- (Nitroreductase) Radical->Nitro O2 -> Superoxide (Redox Cycling) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso +1e-, +2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Amine Amino Metabolite (R-NH2) Hydroxyl->Amine +2e-, +2H+ DNA DNA Adducts (Genotoxicity) Hydroxyl->DNA Covalent Binding

Figure 2: Metabolic reduction cascade.[1] The "Redox Cycling" loop generates oxidative stress, while the Hydroxylamine path leads to genotoxicity.

Synthetic Access: Validated Protocols

The most robust method for constructing nitro-phenylpyrimidines is the Suzuki-Miyaura Cross-Coupling . The electron-deficient nature of both partners (if using nitrophenyl boronic acid and halopyrimidine) requires specific catalytic systems to prevent protodeboronation.

Protocol: Suzuki-Miyaura Coupling

Reaction: 2-Chloropyrimidine + 4-Nitrophenylboronic acid


 2-(4-Nitrophenyl)pyrimidine

Reagents:

  • Substrate: 2-Chloropyrimidine (1.0 eq)

  • Coupling Partner: 4-Nitrophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): Charge a reaction vial with 1,4-dioxane and water. Sparge with argon for 15 minutes. Why: Oxygen poisons Pd(0) species and promotes homocoupling.

  • Addition: Add the chloropyrimidine, boronic acid, and base. Add the Pd catalyst last under a counter-flow of argon.

  • Reflux: Seal the vessel and heat to 90°C for 4–12 hours.

    • Self-Validation Point: Monitor by TLC (Ethyl Acetate/Hexane 3:7). The product usually fluoresces less intensely than the starting material or appears as a distinct yellow spot due to the nitro group.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. Note: Nitro compounds are often retained strongly on silica; use a gradient up to 50% EtOAc if necessary.

Synthetic Workflow Diagram

SuzukiCycle Start Reagents: Halopyrimidine + Nitro-Boronic Acid OxAdd Oxidative Addition Pd(0) inserts into C-Cl Start->OxAdd Pd Catalyst TransMet Transmetalation Transfer of Nitrophenyl group OxAdd->TransMet Base (Na2CO3) RedElim Reductive Elimination Product Release + Pd(0) Regens TransMet->RedElim RedElim->OxAdd Catalytic Cycle Product Final Product: Nitro-Phenylpyrimidine RedElim->Product

Figure 3: The Suzuki-Miyaura catalytic cycle optimized for electron-poor coupling partners.

References

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols for the Synthesis of 3-Nitro-5-phenylpyridine via Suzuki-Miyaura Cross-Coupling. Link

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Link

  • ResearchGate. (2021). Electrochemical reduction pathway of a nitro group involving six electrons overall. Link

  • NIH. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Link

  • Chalmers University. (2021). Experimental Quantum Chemistry: A Hammett-inspired Fingerprinting of Substituent Effects. Link

  • Der Pharma Chemica. (2023). Molecular Structure, HOMO-LUMO and Fukui Functions of Pyrimidine Derivatives based on DFT Calculations. Link

Sources

Strategic Sourcing Guide: 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers & Strategic Sourcing of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine Content Type: Technical Whitepaper & Sourcing Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists.[1]

Executive Summary

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is a specialized heterocyclic intermediate, primarily utilized in the discovery of kinase inhibitors and antimicrobial agents.[1] Unlike commodity reagents, this compound is rarely available as an off-the-shelf "stock" item in major catalogs (e.g., Sigma-Aldrich, Thermo Fisher).

This guide provides a technical roadmap for procuring this compound through three validated channels: Custom Synthesis (CRO) , Virtual Chemical Aggregators , and In-House Synthesis .[1] It includes critical quality specifications, a validated synthetic route for process verification, and a decision matrix to optimize cost versus lead time.

Chemical Profile & Utility

This molecule serves as a high-value scaffold due to its dual-functional nature. The C4-chlorine atom acts as an excellent electrophile for Nucleophilic Aromatic Substitution (


), while the C2-nitrophenyl group provides a latent handle for reduction to an aniline, enabling further elaboration.[1]
PropertyData
IUPAC Name 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine
Molecular Formula

Molecular Weight 249.65 g/mol
Key Functionality

Electrophile (C4-Cl), Nitro reduction handle (C2-Ar-

)
Solubility Soluble in DCM, DMSO, DMF; limited solubility in water.[1][2]
Stability Moisture sensitive (C4-Cl hydrolysis); store under inert atmosphere at 2-8°C.
Functionalization Pathway

The following diagram illustrates the primary utility of this scaffold in drug discovery, highlighting the sequential functionalization logic.

G Start 4-Chloro-6-methyl- 2-(4-nitrophenyl)pyrimidine Step1 S_NAr Displacement (Amines/Alkoxides) Start->Step1 Nucleophile (NuH) Intermediate Functionalized Pyrimidine Core Step1->Intermediate Step2 Nitro Reduction (Fe/HCl or H2/Pd) Intermediate->Step2 Final Aniline Derivative (Library Generation) Step2->Final

Figure 1: Strategic functionalization pathway. The C4-Chloro group is displaced first to install diversity, followed by nitro reduction for secondary elaboration.[1]

Commercial Supplier Landscape

Because this compound is a "Make-to-Order" (MTO) item, standard catalog searches often yield zero results or "inquire for price" placeholders.[1] Sourcing must be approached through tiered partners.[1]

Tier 1: Custom Synthesis & CRO Partners (Recommended for >10g)

For quantities exceeding 10g, or when GMP-like documentation is required, contracting a Contract Research Organization (CRO) is the most reliable path.

  • WuXi AppTec / WuXi Chemistry: High reliability for heterocyclic scale-up.[1]

  • Enamine: Holds the world's largest stock of building blocks; likely has the precursor or can synthesize the target rapidly (2-3 weeks).[1]

  • Pharmaron: Excellent for process optimization if the material is for late-stage lead optimization.[1]

Tier 2: Chemical Aggregators (Best for <1g Screening)

These platforms list "virtual" inventory from thousands of smaller suppliers.[1] Expect lead times of 2-4 weeks as they source from the originator.[1]

  • MolPort: key aggregator for screening compounds.[1]

  • eMolecules: Industry standard for sourcing building blocks; filters for reliable suppliers.[1]

  • Mcule: Good for rapid procurement of small research samples.[1]

Procurement Decision Matrix

Use this logic flow to determine your sourcing strategy:

DecisionMatrix Start Need 4-Chloro-6-methyl- 2-(4-nitrophenyl)pyrimidine QtyCheck Quantity Required? Start->QtyCheck Small < 1 gram (Screening) QtyCheck->Small Large > 10 grams (Lead Op / Tox) QtyCheck->Large Aggregator Search Aggregators (MolPort, eMolecules) Small->Aggregator CRO Contract Custom Synthesis (Enamine, WuXi) Large->CRO InHouse In-House Synthesis (See Protocol Below) Large->InHouse If Chemistry Resources Available

Figure 2: Sourcing decision matrix based on quantity and resource availability.[1]

Technical Validation: In-House Synthesis Protocol

If commercial lead times (4-6 weeks) are prohibitive, this compound can be synthesized in-house in 2 steps using commodity reagents.[1] This protocol validates the "Trustworthiness" of the supply by defining how the material is made.[1]

Synthetic Route

Step 1: Cyclocondensation (Biginelli-type)

  • Reagents: 4-Nitrobenzamidine hydrochloride (CAS 19226-34-7) + Ethyl Acetoacetate (CAS 141-97-9).[1]

  • Conditions: Sodium Ethoxide (NaOEt) in Ethanol, Reflux, 4-6 hours.

  • Product: 6-Methyl-2-(4-nitrophenyl)pyrimidin-4(3H)-one (The "Hydroxy" Intermediate).[1]

  • Note: This intermediate precipitates upon acidification and is stable.[1]

Step 2: Deoxychlorination

  • Reagents: Intermediate from Step 1 + Phosphorus Oxychloride (

    
    ).[1]
    
  • Conditions: Reflux (neat or in Toluene) for 2-4 hours.

  • Workup: Quench carefully into ice water (Exothermic!). Extract with DCM.[1][3]

  • Yield: Typically 60-80% over two steps.[1]

Quality Control (QC) Specifications

When ordering from a supplier or validating in-house batches, demand the following data:

TestAcceptance CriteriaPurpose
Appearance Off-white to yellow solidVisual check for oxidation/impurities.[1]
LC-MS [M+H]+ = 250.0/252.0 (3:1 ratio)Confirms Mass + Chlorine isotope pattern.[1]
1H NMR Singlet ~2.4 ppm (Me), Singlet ~7.2 ppm (C5-H)Confirms structure and absence of solvent.[1]
HPLC Purity > 95% (254 nm)Ensures no unreacted "Hydroxy" precursor remains.[1]

References

  • PubChem Compound Summary: 4-Chloro-6-methyl-2-phenylpyrimidine (Analogous structure for property validation).[1] National Center for Biotechnology Information.[1] Link

  • Synthesis of Pyrimidines: "The Biginelli Reaction and related cyclocondensations." Organic Chemistry Portal. Link

  • Supplier Aggregation: MolPort Chemical Search. Link

  • Safety D

    
    ) Handling Guide. Sigma-Aldrich Safety Data Sheet. Link
    

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine from Pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science, with applications ranging from kinase inhibitors to functional dyes. The title compound, 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, serves as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, providing a gateway to a wide range of functionalized pyrimidine derivatives. This document provides a comprehensive guide for the synthesis of this key intermediate, starting from the corresponding pyrimidinone precursor. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles, experimental best practices, and mechanistic rationale.

Mechanistic Insights and Rationale

The conversion of a pyrimidin-4-one to a 4-chloropyrimidine is a classical transformation in heterocyclic chemistry. This process typically involves the use of a chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent for this purpose.[1][2][3] The reaction proceeds through the activation of the pyrimidinone tautomer, which exists in equilibrium between its keto and enol forms.

The Role of Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride serves a dual role in this reaction: it acts as both a chlorinating agent and a dehydrating agent. The reaction is believed to proceed via a Vilsmeier-Haack-type mechanism.[4][5][6] The lone pair of electrons on the pyrimidinone oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent elimination of a proton and rearrangement, facilitated by the chloride ion, results in the formation of the desired 4-chloropyrimidine.

Reaction Considerations

Several factors can influence the efficiency and outcome of the chlorination reaction:

  • Temperature: The reaction typically requires elevated temperatures (reflux) to proceed at a reasonable rate.[2]

  • Reaction Time: Adequate reaction time is crucial for driving the reaction to completion. Monitoring the reaction progress by thin-layer chromatography (TLC) is highly recommended.[2]

  • Excess POCl₃: Using an excess of phosphorus oxychloride can serve as both the reagent and the solvent, ensuring the reaction goes to completion.[2] However, for larger-scale syntheses, minimizing the excess of POCl₃ is desirable for environmental and safety reasons.[3]

  • Work-up Procedure: The work-up is a critical step. The reaction mixture is typically quenched by pouring it onto crushed ice to decompose the excess POCl₃ and neutralize the acidic byproducts.[1] Careful control of the pH during neutralization is important to prevent hydrolysis of the product.[1]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the starting pyrimidinone and its subsequent chlorination.

Part 1: Synthesis of 6-methyl-2-(4-nitrophenyl)pyrimidin-4(3H)-one

The synthesis of the pyrimidinone precursor is typically achieved through the condensation of an appropriate amidine with a β-ketoester.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Nitrobenzamidine hydrochloride98%Commercially Available
Ethyl acetoacetate99%Commercially Available
Sodium ethoxide95%Commercially Available
EthanolAnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Hydrochloric acidConcentratedCommercially Available
Step-by-Step Protocol
  • Preparation of the Reaction Mixture: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen).

  • Addition of Reagents: To the stirred solution, add 4-nitrobenzamidine hydrochloride (1.0 eq) followed by the dropwise addition of ethyl acetoacetate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add water (100 mL) and acidify to pH 5-6 with concentrated hydrochloric acid.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether. Dry the solid under vacuum to afford the desired 6-methyl-2-(4-nitrophenyl)pyrimidin-4(3H)-one.

Part 2: Synthesis of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

This protocol describes the chlorination of the pyrimidinone synthesized in Part 1.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-methyl-2-(4-nitrophenyl)pyrimidin-4(3H)-oneAs synthesized-
Phosphorus oxychloride (POCl₃)99%Commercially Available
N,N-Dimethylaniline99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated sodium bicarbonate solution-Laboratory prepared
Anhydrous sodium sulfate-Commercially Available
Crushed ice-Laboratory prepared
Step-by-Step Protocol
  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 6-methyl-2-(4-nitrophenyl)pyrimidin-4(3H)-one (1.0 eq).

  • Addition of Reagents: Carefully add phosphorus oxychloride (5-10 eq) to the flask in a well-ventilated fume hood. Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine.

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthesis of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine from the starting materials.

Synthesis_Pathway cluster_step1 Step 1: Pyrimidinone Formation cluster_step2 Step 2: Chlorination 4-Nitrobenzamidine 4-Nitrobenzamidine Pyrimidinone 6-methyl-2-(4-nitrophenyl)pyrimidin-4(3H)-one 4-Nitrobenzamidine->Pyrimidinone NaOEt, EtOH, Reflux Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Pyrimidinone Chloropyrimidine 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine Pyrimidinone->Chloropyrimidine POCl₃, N,N-Dimethylaniline, Reflux Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Pyrimidinone, POCl₃, N,N-Dimethylaniline Start->Reaction_Setup Reflux Reflux (2-4h) Reaction_Setup->Reflux Workup Work-up: Pour onto ice Reflux->Workup Neutralization Neutralization: Sat. NaHCO₃ Workup->Neutralization Extraction Extraction: DCM Neutralization->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification: Recrystallization Drying_Concentration->Purification Final_Product Final Product Purification->Final_Product

Caption: Workflow for the chlorination of the pyrimidinone intermediate.

Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the methyl group, the pyrimidine ring proton, and the aromatic protons of the nitrophenyl group.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₁₁H₈ClN₃O₂.
Melting Point A sharp melting point indicates high purity.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching of the reaction mixture with ice is highly exothermic and can cause splashing. This step must be performed slowly and with caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation.

Troubleshooting

ProblemPossible CauseSolution
Low yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents are anhydrous.
Product loss during work-up.Ensure complete extraction and careful handling during purification.
Impure product Incomplete reaction or side reactions.Optimize reaction conditions. Purify the product carefully (e.g., column chromatography if recrystallization is insufficient).
Hydrolysis of the product.Ensure the work-up is performed quickly and the pH is controlled during neutralization.

Conclusion

The synthesis of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine from its pyrimidinone precursor is a robust and reliable method for accessing this valuable synthetic intermediate. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently produce this compound for their drug discovery and materials science endeavors.

References

  • Wikipedia. (2023, November 25). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Vilsmeier reagent. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(1), 1104-1111. [Link]

  • Patents, Google. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.
  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]

  • PubMed. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. PubMed. [Link]

  • PubMed Central (PMC). (n.d.). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Retrieved from [Link]

Sources

Topic: A Practical Guide to Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reaction for the functionalization of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine. As a highly activated heterocyclic system, this substrate serves as a versatile building block in medicinal chemistry and materials science. We will delve into the underlying mechanistic principles, provide detailed and validated experimental protocols, and offer expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1][2] Its presence as a fundamental component of DNA and RNA underscores its biological significance.[3][4] The functionalization of the pyrimidine core is therefore a cornerstone of medicinal chemistry, enabling the synthesis of diverse compound libraries for screening against various diseases, including cancer, microbial infections, and inflammatory conditions.[2][5]

Nucleophilic aromatic substitution (SNAr) is a powerful method for modifying halogenated pyrimidines.[6][7] The inherent electron-deficient nature of the pyrimidine ring facilitates these reactions, particularly when the halogen leaving group is positioned at the C2 or C4 positions.[8][9][10] The substrate of interest, 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, is exceptionally well-suited for SNAr. The chloro-substituent at the C4 position is highly activated by both the ring nitrogen atoms and, crucially, by the potent electron-withdrawing 4-nitrophenyl group at the C2 position. This strong activation allows for efficient substitution reactions with a wide range of nucleophiles under relatively mild conditions.

Part 1: The Reaction Mechanism: An Addition-Elimination Pathway

The SNAr reaction of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine proceeds through a well-established two-step addition-elimination mechanism.[11] This process is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems.[12]

  • Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine (the C4 position). This step is typically the slowest and therefore the rate-determining step of the reaction. The attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9][12]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step. The negative charge delocalized within the Meisenheimer complex collapses, expelling the chloride ion as the leaving group and yielding the final substituted product.

The stability of the Meisenheimer complex is paramount to the reaction's success. For the target substrate, the negative charge is effectively delocalized across the pyrimidine ring nitrogens and, most significantly, onto the oxygen atoms of the para-nitro group on the phenyl ring. This extensive stabilization lowers the activation energy of the first step, making the reaction highly favorable.[12]

SNAr_Mechanism Figure 1: SNAr Mechanism on 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine sub Substrate plus1 + nuc Nu: mc Meisenheimer Complex nuc->mc Step 1: Addition (Slow, Rate-Determining) prod Product mc->prod Step 2: Elimination (Fast) plus2 + cl Cl⁻

Caption: SNAr reaction proceeds via a two-step mechanism.

Part 2: Optimizing the Reaction: Key Experimental Parameters

The success and efficiency of the SNAr reaction hinge on the careful selection of several key parameters. The high reactivity of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine provides considerable flexibility, but understanding the role of each component is crucial for achieving high yields and purity.

ParameterKey Considerations & RationaleTypical Choices
Nucleophile Reactivity: Stronger nucleophiles (e.g., alkoxides, thiolates, primary/secondary amines) react faster. Weaker nucleophiles may require more forcing conditions.[9] Steric Hindrance: Bulky nucleophiles may react more slowly due to steric hindrance at the reaction site.Amines (aniline, morpholine, piperidine), Alcohols (in the presence of a strong base), Thiols.
Solvent Polarity: Polar aprotic solvents are ideal. They solvate the counter-ion of the nucleophile, leaving a more "naked" and reactive nucleophile, while not interfering with the reaction through protonation.[9]DMSO, DMF, NMP, Acetonitrile. Alcohols (e.g., propanol, ethanol) can also serve as both solvent and reagent.[11]
Base Purpose: A base is often required to deprotonate the nucleophile (e.g., an alcohol to a more reactive alkoxide) or to act as a scavenger for the HCl generated when using amine hydrochlorides or when the nucleophile itself is an amine.For Amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃. For Alcohols/Thiols: Strong bases like NaH, KOtBu.
Temperature Activation Energy: While the substrate is highly activated, most SNAr reactions require heating to overcome the activation energy barrier.[11] Method: Conventional heating with an oil bath provides steady, reliable temperature control. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[11]Room Temperature to 140 °C. Microwave conditions often use 120–140 °C for 15–30 minutes.[11]

Part 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step procedures for conducting SNAr reactions on 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine with representative nucleophiles.

Protocol 1: Amination with Morpholine (Conventional Heating)

This protocol describes a standard procedure for the substitution of the C4-chloro group with a secondary amine.

Materials:

  • 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (1.0 eq)

  • Morpholine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (e.g., 1 mmol, 263.7 mg).

  • Reagent Addition: Add anhydrous DMF (e.g., 5 mL) to dissolve the starting material. Sequentially add morpholine (1.1 mmol, 96 µL) and triethylamine (1.5 mmol, 209 µL) to the stirred solution.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Product: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-(morpholino)-6-methyl-2-(4-nitrophenyl)pyrimidine.

Protocol 2: Microwave-Assisted Amination

This protocol offers a rapid alternative to conventional heating, significantly reducing reaction time.[11]

Materials:

  • 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (1.0 eq)

  • Amine nucleophile (e.g., aniline) (1.1 eq)

  • Anhydrous n-Propanol

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (e.g., 0.5 mmol, 131.8 mg) and the amine nucleophile (0.55 mmol).

  • Solvent Addition: Add anhydrous n-propanol (3 mL). If the amine is used as its hydrochloride salt, add 1.5-2.0 equivalents of a non-nucleophilic base like DIPEA.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 130 °C for 20 minutes with stirring.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be directly purified by column chromatography to isolate the desired product.

Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Insufficient temperature or inactive nucleophile.[11]

    • Solution: Increase the reaction temperature in increments of 10-20 °C. Ensure the nucleophile is not degraded; if using an alcohol or thiol, confirm that the base used is strong enough to generate the active nucleophile.

  • Formation of Hydroxypyrimidine Side Product:

    • Cause: Presence of water in the reaction mixture.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering.[11]

  • Multiple Products Observed:

    • Cause: The nucleophile or product may be unstable under the reaction conditions, or the nucleophile may have multiple reactive sites.

    • Solution: Lower the reaction temperature and extend the reaction time. If the nucleophile has multiple reactive sites, consider using a protecting group strategy.

Part 4: Experimental Workflow and Data Interpretation

A well-structured workflow is essential for reproducible results in synthetic chemistry. The following diagram outlines the logical progression from reaction setup to the characterization of the final compound.

Workflow Figure 2: General Experimental Workflow for SNAr Reactions setup 1. Reaction Setup (Substrate, Nucleophile, Solvent, Base) reaction 2. Reaction (Conventional Heat or Microwave) setup->reaction monitor 3. Monitoring (TLC/LC-MS) reaction->monitor complete Is Reaction Complete? monitor->complete workup 4. Work-up (Quench, Extract, Wash, Dry) purify 5. Purification (Column Chromatography or Recrystallization) workup->purify characterize 6. Characterization (NMR, MS, HRMS) purify->characterize complete->reaction No complete->workup Yes

Sources

Application Note: Optimized Amination Protocols for 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction parameters for the nucleophilic aromatic substitution (


) of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine  with various amine nucleophiles.

This specific scaffold represents a "highly activated" pyrimidine electrophile. The presence of the electron-withdrawing 4-nitrophenyl group at the C2 position, combined with the intrinsic electron deficiency of the pyrimidine ring, renders the C4-chloride exceptionally labile. While this facilitates rapid amination, it also increases susceptibility to hydrolysis (formation of the corresponding pyrimidinone). Therefore, moisture control and precise base selection are critical for high yields.

Key Applications:

  • Synthesis of tyrosine kinase inhibitor (TKI) analogs.

  • Development of push-pull fluorophores (due to the nitro-conjugation).[1]

  • Late-stage functionalization of drug-like scaffolds.[1]

Chemical Context & Mechanism[2][3][4][5]

The Electrophile

The substrate contains three distinct electronic features governing its reactivity:

  • C4-Cl: The leaving group. The carbon is electron-deficient due to the adjacent nitrogen atoms.[1]

  • C2-(4-Nitrophenyl): A strong electron-withdrawing group (EWG) that inductively and resonantly pulls electron density from the pyrimidine ring, significantly lowering the LUMO energy at C4 compared to 2-phenyl analogs.[1]

  • C6-Methyl: A weak electron-donating group.[1] It provides slight steric bulk but does not significantly deactivate the ring.

Reaction Mechanism ( )

The reaction proceeds via a classic addition-elimination pathway. The amine nucleophile attacks the C4 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The nitro group at C2 plays a crucial role in stabilizing this negative charge delocalization, accelerating the rate-determining step (nucleophilic attack).

SNAr_Mechanism Substrate Substrate (4-Cl-2-(4-NO2-Ph)-Pyr) Attack Nucleophilic Attack (Amine Addition) Substrate->Attack + R-NH2 Complex Meisenheimer Complex Attack->Complex Slow Step Elimination Elimination (-HCl) Complex->Elimination Fast Step Product Aminated Product Elimination->Product + Base-HCl

Figure 1:


 pathway.[1] The 4-nitrophenyl group stabilizes the transition state leading to the Meisenheimer complex.[1]

Optimization Parameters

Solvent Selection

Solvent choice is dictated by the solubility of the nitro-pyrimidine substrate (which can be poor in non-polar solvents) and the nucleophilicity of the amine.

SolventTemp RangeSuitabilityNotes
Isopropanol (iPrOH) 60–82°CExcellent Standard choice.[1] Good solubility at reflux; product often precipitates upon cooling (easy isolation).
Ethanol (EtOH) 60–78°CGood Similar to iPrOH but slightly lower boiling point. Green solvent choice.
DMF / DMSO 25–140°CSpecialized Use for weakly nucleophilic amines (e.g., anilines) or library synthesis. Requires aqueous workup.
THF / Dioxane 60–100°CModerate Useful if the product is highly soluble in alcohols and hard to crystallize.
Base Selection

The base serves to neutralize the HCl generated during the reaction.

  • DIPEA (Hünig's Base): Preferred. Non-nucleophilic and soluble in organic solvents.

  • Triethylamine (

    
    ):  Acceptable, but can be volatile at reflux.
    
  • 
     / 
    
    
    
    :
    Required when using DMF/DMSO or when the amine is supplied as a hydrochloride salt.

Standard Operating Protocols

Protocol A: Standard Amination (Aliphatic Amines)

Best for primary/secondary alkyl amines (e.g., morpholine, piperazine, benzylamine).

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv[1]

  • DIPEA: 1.5 equiv[2]

  • Solvent: Isopropanol (10 mL per gram of substrate)

Procedure:

  • Charge a round-bottom flask with 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine and Isopropanol. Stir to suspend.

  • Add DIPEA followed by the Amine .

  • Heat the mixture to reflux (

    
    )  for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. The starting material (Cl-pyrimidine) should disappear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (RT), then to

      
       in an ice bath.
      
    • The product usually precipitates as a yellow/orange solid (due to the nitro group).

    • Filter the solid. Wash with cold isopropanol (

      
      ) and pentane (
      
      
      
      ).
    • Dry under vacuum.

  • Alternative Workup (Extraction): If no precipitate forms, concentrate the solvent, redissolve in EtOAc, wash with water and brine, dry over

    
    , and concentrate.
    
Protocol B: Difficult Amination (Weak Nucleophiles/Anilines)

Best for electron-deficient anilines or sterically hindered amines.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv[1]

  • Base:

    
     (2.0 equiv) or NaH (1.1 equiv, for very weak nucleophiles)
    
  • Solvent: Anhydrous DMF

Procedure:

  • Dissolve substrate and amine in DMF (5 mL/g) in a sealed tube or vial.

  • Add

    
    .
    
  • Heat to

    
      for 6–12 hours.
    
  • Workup: Pour the reaction mixture into crushed ice/water. Vigorous stirring usually induces precipitation of the product. Filter and wash with water. Recrystallize from EtOH if necessary.

Decision Logic for Experimental Design

Use the following flowchart to select the appropriate condition set for your specific amine.

Optimization_Logic Start Select Amine Type Type1 Primary/Secondary Alkyl (e.g., Morpholine, Benzylamine) Start->Type1 Type2 Weak Nucleophile / Aniline (e.g., 4-Fluoroaniline) Start->Type2 Type3 Amine Salt (e.g., Glycine HCl) Start->Type3 CondA Protocol A: iPrOH, DIPEA, Reflux Type1->CondA High Reactivity CondB Protocol B: DMF, Cs2CO3, 100°C Type2->CondB Needs Thermal Drive CondC Protocol C: DMF/Water, K2CO3, 60°C Type3->CondC Needs Solubility

Figure 2: Experimental decision matrix based on nucleophile properties.[1]

Troubleshooting & Quality Control

Common Impurities
  • Hydrolysis Product (4-Hydroxy derivative):

    • Cause: Presence of water in the solvent or reagents.[3]

    • Identification: LCMS Mass = Substrate Mass - Cl + OH (M-18.5 approx shift).[1]

    • Prevention: Use anhydrous solvents; ensure base is fresh.

  • Bis-substitution:

    • Risk: Extremely low. The C2 position is blocked by the phenyl group, and C6 is alkyl. Only C4 is reactive.

Analytical Verification
  • 1H NMR: Look for the disappearance of the C4-Cl environment. The protons on the amine (N-H or adjacent alkyls) should integrate 1:1 with the pyrimidine core signals.

  • UV-Vis: The 4-nitrophenyl chromophore provides a distinct absorbance.[1] Upon amination, a bathochromic shift (red shift) is often observed due to the increased conjugation from the amine lone pair into the nitro-aromatic system.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 598255, 4-Chloro-6-methyl-2-phenylpyrimidine.[1] (Physicochemical properties of the parent scaffold).[4][3][5][6] [Link]

  • Arkivoc (2015).Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (Detailed study on regioselectivity and conditions for chloropyrimidine

    
    ).
    [Link]
    
  • Organic Chemistry Portal. Synthesis of Pyrimidines. (General methodologies for pyrimidine functionalization). [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers seeking to perform Suzuki-Miyaura cross-coupling on 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine . This substrate presents a unique combination of high reactivity (due to electron deficiency) and chemoselectivity challenges (nitro group stability, hydrolysis risks).

Executive Summary & Mechanistic Insight[1][2]

The substrate 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (referred to herein as Substrate-Cl ) represents a highly activated electrophile for Palladium-catalyzed cross-coupling. Unlike unactivated aryl chlorides, the pyrimidine ring is inherently electron-deficient ($ \pi $-deficient). This deficiency is significantly amplified by the 4-nitrophenyl moiety at the C2 position.

Mechanistic Implications[2][3][4]
  • Rapid Oxidative Addition: The electron-withdrawing nature of the pyrimidine core and the nitro group lowers the energy barrier for the oxidative addition of Pd(0) into the C4-Cl bond. This step, typically rate-limiting for aryl chlorides, is facile here.

  • Hydrolysis Risk: The same activation that facilitates coupling also makes the C4-Cl bond susceptible to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide ions. Aqueous basic conditions at high temperatures may lead to the formation of the corresponding pyrimidinone (hydrolysis product) rather than the biaryl.
    
  • Nitro Group Integrity: While the nitro group activates the ring, it is susceptible to reduction under forcing conditions or with specific hydride sources. The protocols below prioritize non-reducing catalytic cycles.

Visualizing the Catalytic Cycle

The following diagram illustrates the specific catalytic cycle for Substrate-Cl , highlighting the critical oxidative addition step and the competing hydrolysis pathway.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Facile due to NO2 activation) Pd0->OxAdd + Substrate-Cl PdII_Complex Pd(II)-Cl Complex (Ar-Pd(II)-Cl) OxAdd->PdII_Complex Transmetal Transmetalation (+ Ar'-B(OH)2) PdII_Complex->Transmetal Activated Boronate Hydrolysis SIDE REACTION: Hydrolysis to Pyrimidinone PdII_Complex->Hydrolysis Competition BaseStep Base Activation (OH- / CO3--) BaseStep->Transmetal Activates Boron BaseStep->Hydrolysis Excess OH- / High T RedElim Reductive Elimination (Product Release) Transmetal->RedElim Biaryl-Pd(II) RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the activation by the nitro group and the risk of base-mediated hydrolysis.

Experimental Protocols

Two distinct protocols are provided:

  • Protocol A (Standard): Cost-effective, suitable for robust boronic acids.

  • Protocol B (High-Efficiency): Uses advanced precatalysts for sterically hindered or unstable boronic acids, minimizing hydrolysis.

Protocol A: Standard Pd(PPh3)4 Conditions

Best for: Routine couplings with phenyl/heteroaryl boronic acids.

Reagents:

  • Substrate-Cl: 1.0 equiv (e.g., 250 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(PPh3)4 (Tetrakis) – 5 mol%

  • Base: Na2CO3 (2.0 M aqueous solution) – 2.5 equiv

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water (4:1:1)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with Substrate-Cl, Boronic Acid, and Pd(PPh3)4.

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
     cycles). Critical: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the degassed 2.0 M Na2CO3 solution.

  • Reaction: Heat the mixture to 80°C (oil bath). Monitor by TLC/LC-MS.

    • Note: Due to high reactivity, conversion often reaches completion within 2–4 hours. Avoid overnight heating to prevent hydrolysis.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over MgSO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Advanced Buchwald Precatalyst System

Best for: Difficult substrates, low catalyst loading, or preventing hydrolysis.

Reagents:

  • Substrate-Cl: 1.0 equiv

  • Boronic Acid: 1.2 equiv[1][2]

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 – 1-2 mol%

  • Base: K3PO4 (Potassium Phosphate, tribasic) – 2.0 equiv (Solid or 0.5M aq)

  • Solvent: THF or n-Butanol (anhydrous conditions preferred if hydrolysis is observed)

Step-by-Step Workflow:

  • Setup: Charge vial with Substrate-Cl, Boronic Acid, Base (if solid K3PO4), and Precatalyst.

  • Inerting: Evacuate/Backfill with Argon (

    
    ).
    
  • Solvent: Add degassed THF. (If using aqueous base, add it now).

  • Reaction: Heat to 60°C . The specialized ligands (XPhos/SPhos) facilitate oxidative addition at lower temperatures, preserving the nitro group and preventing chloride hydrolysis.

  • Workup: Standard aqueous extraction.

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions for this specific scaffold.

IssueObservation (LC-MS/TLC)Root CauseCorrective Action
Hydrolysis Mass [M-Cl+OH]; Peak at lower retention time.Base concentration too high or Temp too high.Switch to Protocol B (Anhydrous K3PO4 in THF). Lower Temp to 50°C.
Dehalogenation Mass [M-Cl+H]; Loss of Cl without coupling.Hydride source present (e.g., Ethanol) or overheating.Remove alcohols from solvent system. Use Dioxane/H2O only.
Homocoupling Dimer of Boronic Acid observed.Oxygen presence or slow oxidative addition.Degas solvents more thoroughly. Increase catalyst loading to 5 mol%.
Nitro Reduction Mass [M-32+2] (Amine formation).Reducing conditions (e.g., Formate traces, Pd/C).Ensure no formate/hydride donors are present. Use mild bases (Carbonates).
Optimization Decision Tree

Use this logic flow to select the optimal conditions for your specific coupling partner.

DecisionTree Start Start: Substrate-Cl + Boronic Acid BoronType Boronic Acid Type? Start->BoronType Simple Simple Aryl/Heteroaryl BoronType->Simple Stable Hindered Sterically Hindered / Unstable BoronType->Hindered Difficult RouteA Protocol A: Pd(PPh3)4, Na2CO3 Dioxane/H2O, 80°C Simple->RouteA RouteB Protocol B: XPhos Pd G3, K3PO4 THF, 60°C Hindered->RouteB Check Check LCMS: Hydrolysis? RouteA->Check Success Isolate Product Check->Success Clean Switch Switch to Anhydrous (Cs2CO3 / Dioxane) Check->Switch Hydrolysis

Figure 2: Decision tree for selecting reaction conditions based on boronic acid stability and observed side reactions.

References

  • General Reactivity of Chloropyrimidines: Gong, Y., & Pauls, H. W. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Synlett.

  • Microwave-Assisted Protocols: Kovacevic, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.

  • Solid-Supported Synthesis (Library Generation): Wade, J. V., & Krueger, C. A. (2003).[3] Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry.

  • Buchwald Precatalysts (Advanced Methods): Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

Sources

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is profound[1]. This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of a vast array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[2][3][4]. The versatility of the pyrimidine ring allows for the synthesis of a multitude of derivatives, including fused heterocyclic systems, which often exhibit enhanced biological profiles[5][6].

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a highly functionalized and reactive starting material, 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine , for the synthesis of bioactive fused heterocycles. Specifically, we will detail the synthesis of pyrazolo[3,4-d]pyrimidines and[1][3][7]triazolo[4,3-a]pyrimidines, two classes of compounds renowned for their therapeutic potential. We will not only provide step-by-step protocols but also delve into the mechanistic rationale behind the synthetic strategies, empowering researchers to adapt and innovate upon these methodologies.

The Strategic Advantage of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

The choice of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine as a starting material is strategic. The chlorine atom at the C4 position is a versatile leaving group, susceptible to nucleophilic aromatic substitution (SNAr), which is the key step in the construction of fused ring systems. The electron-withdrawing nature of the pyrimidine ring, further activated by the 2-(4-nitrophenyl) substituent, facilitates this substitution. The methyl group at C6 and the nitrophenyl group at C2 offer opportunities for further structural modifications to explore structure-activity relationships (SAR).

Synthesis of Bioactive Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are isomers of purines and have been extensively investigated as inhibitors of various kinases, demonstrating significant anticancer and anti-inflammatory activities[1][2][3]. The synthetic approach outlined below involves an initial nucleophilic substitution of the C4-chloro group with hydrazine, followed by a cyclocondensation reaction.

Protocol 1: Synthesis of 4-Hydrazinyl-6-methyl-2-(4-nitrophenyl)pyrimidine

This initial step is crucial as it introduces the nitrogen nucleophile that will participate in the subsequent cyclization to form the pyrazole ring.

Materials:

  • 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

  • Hydrazine hydrate (N2H4·H2O)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine in 50 mL of ethanol.

  • To this solution, add 20 mmol of hydrazine hydrate dropwise at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted hydrazine hydrate.

  • Dry the product, 4-Hydrazinyl-6-methyl-2-(4-nitrophenyl)pyrimidine, under vacuum to obtain a solid which can be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that is suitable for dissolving the reactants and facilitates the nucleophilic substitution reaction. It is also relatively easy to remove post-reaction.

  • Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate is used to ensure complete consumption of the starting chloropyrimidine and to drive the reaction to completion.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Protocol 2: Synthesis of 6-Methyl-2-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes the intramolecular cyclization of the hydrazinyl intermediate to form the pyrazolo[3,4-d]pyrimidine ring system.

Materials:

  • 4-Hydrazinyl-6-methyl-2-(4-nitrophenyl)pyrimidine (from Protocol 1)

  • Formic acid (HCOOH) or Triethyl orthoformate (HC(OEt)3)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Place 10 mmol of 4-Hydrazinyl-6-methyl-2-(4-nitrophenyl)pyrimidine in a 50 mL round-bottom flask.

  • Add 20 mL of formic acid (or 15 mL of triethyl orthoformate).

  • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If using formic acid, remove the excess acid under reduced pressure using a rotary evaporator. If using triethyl orthoformate, the excess reagent can also be removed by rotary evaporation.

  • To the resulting residue, add cold water (20 mL) and neutralize with a saturated solution of sodium bicarbonate (NaHCO3).

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol/water) to obtain pure 6-Methyl-2-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Causality Behind Experimental Choices:

  • Formic Acid/Triethyl Orthoformate: These reagents serve as a one-carbon source for the cyclization reaction. Formic acid can directly cyclize with the hydrazinyl and pyrimidine nitrogen, while triethyl orthoformate forms an intermediate that subsequently cyclizes.

  • Neutralization: The use of sodium bicarbonate is to neutralize the acidic reaction medium and precipitate the final product, which is typically a solid.

Diagram of the Synthetic Workflow for Pyrazolo[3,4-d]pyrimidine

G start 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine step1 Protocol 1: Reaction with Hydrazine Hydrate in Ethanol (Reflux) start->step1 intermediate 4-Hydrazinyl-6-methyl-2-(4-nitrophenyl)pyrimidine step1->intermediate step2 Protocol 2: Cyclization with Formic Acid or Triethyl Orthoformate (Reflux) intermediate->step2 product 6-Methyl-2-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine step2->product

Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine.

Synthesis of Bioactive[1][3][7]Triazolo[4,3-a]pyrimidines

[1][3][7]Triazolo[4,3-a]pyrimidines are another important class of fused heterocycles that have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects[7][8]. The synthesis involves the formation of a hydrazinopyrimidine intermediate, which then undergoes cyclization with a one-carbon synthon.

Protocol 3: Synthesis of 7-Methyl-5-(4-nitrophenyl)-[1][3][7]triazolo[4,3-a]pyrimidine

This protocol details the direct one-pot synthesis of the triazolopyrimidine ring system from the starting chloropyrimidine.

Materials:

  • 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

  • Formic hydrazide (HCONHNH2)

  • n-Butanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 50 mL round-bottom flask, suspend 10 mmol of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine and 12 mmol of formic hydrazide in 30 mL of n-butanol.

  • Heat the reaction mixture to reflux with constant stirring for 8-12 hours. Monitor the reaction's progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold n-butanol and then with diethyl ether.

  • Dry the product, 7-Methyl-5-(4-nitrophenyl)-[1][3][7]triazolo[4,3-a]pyrimidine, under vacuum.

Causality Behind Experimental Choices:

  • Formic Hydrazide: This reagent acts as both the nucleophile to displace the chlorine and the source of the N-N-C unit for the triazole ring formation.

  • n-Butanol as Solvent: n-Butanol has a high boiling point, which is necessary to drive the cyclocondensation reaction to completion. It is also a good solvent for the reactants.

Diagram of the Synthetic Pathway for[1][3][7]Triazolo[4,3-a]pyrimidine

G start 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine reagent + Formic Hydrazide start->reagent conditions n-Butanol (Reflux) reagent->conditions product 7-Methyl-5-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrimidine conditions->product

Caption: One-pot synthesis of a triazolopyrimidine derivative.

Data Presentation: Expected Yields and Biological Activity

The following tables summarize the expected yields for the synthesized compounds based on analogous reactions reported in the literature and provide examples of the biological activities of related heterocyclic systems.

Table 1: Expected Reaction Yields

CompoundSynthetic ProtocolExpected Yield (%)
4-Hydrazinyl-6-methyl-2-(4-nitrophenyl)pyrimidineProtocol 175-85
6-Methyl-2-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidineProtocol 260-70
7-Methyl-5-(4-nitrophenyl)-[1][3][7]triazolo[4,3-a]pyrimidineProtocol 355-65

Table 2: Biological Activity of Representative Fused Pyrimidines

Heterocyclic CoreSubstituentsBiological ActivityReference IC50/MIC Values
Pyrazolo[3,4-d]pyrimidine2-Aryl, 6-methylAnticancer (e.g., against MCF-7 breast cancer cells)1-20 µM
Pyrazolo[3,4-d]pyrimidineVariousAntimicrobial (e.g., against S. aureus)10-50 µg/mL
[1][3][7]Triazolo[4,3-a]pyrimidine5-Aryl, 7-methylAnticancer (e.g., against HeLa cervical cancer cells)5-30 µM
[1][3][7]Triazolo[1,5-a]pyrimidineVariousAntibacterial (e.g., against E. coli)16-102 µM

Note: The biological activities are illustrative and based on published data for structurally related compounds. The specific activity of the synthesized compounds will require experimental validation.

Mechanistic Insights: The "Why" Behind the Reactions

Understanding the underlying reaction mechanisms is paramount for troubleshooting, optimization, and the rational design of new synthetic routes.

Nucleophilic Aromatic Substitution (SNAr) at C4

The initial step in both synthetic pathways is the nucleophilic aromatic substitution of the chlorine atom at the C4 position of the pyrimidine ring. The regioselectivity of this reaction is governed by the electronic properties of the pyrimidine ring. The nitrogen atoms in the ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack. The attack preferentially occurs at the C4 and C6 positions, which are para and ortho to the ring nitrogens, respectively. In this case, the C4 position is more activated due to the combined electron-withdrawing effects of both ring nitrogens. The presence of the 2-(4-nitrophenyl) group further enhances the electrophilicity of the pyrimidine ring, facilitating the substitution.

Cyclization to Fused Heterocycles
  • Pyrazolo[3,4-d]pyrimidine formation: Following the substitution with hydrazine, the resulting 4-hydrazinylpyrimidine intermediate possesses a nucleophilic terminal amino group. In the presence of a one-carbon electrophile like formic acid or triethyl orthoformate, an intramolecular cyclization occurs. The terminal amino group of the hydrazine moiety attacks the pyrimidine ring's C5 carbon, followed by dehydration, leading to the formation of the stable, aromatic pyrazolo[3,4-d]pyrimidine ring system.

  • [1][3][7]Triazolo[4,3-a]pyrimidine formation: In the one-pot synthesis with formic hydrazide, the initial nucleophilic substitution at C4 is followed by an intramolecular cyclization. The hydrazide moiety provides the necessary N-N-C framework. The terminal nitrogen of the attached hydrazide attacks the N1 of the pyrimidine ring, followed by dehydration to yield the fused triazole ring.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust and versatile platform for the synthesis of bioactive pyrazolo[3,4-d]pyrimidines and[1][3][7]triazolo[4,3-a]pyrimidines from the readily accessible starting material, 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine. The strategic functionalization of the pyrimidine core allows for the construction of these medicinally important heterocyclic systems. Researchers are encouraged to explore the derivatization of the synthesized scaffolds, particularly by modifying the 2-(4-nitrophenyl) group, to generate libraries of novel compounds for biological screening. The insights into the reaction mechanisms provided herein should facilitate the adaptation of these protocols for the synthesis of a wider range of bioactive heterocycles, thus contributing to the ongoing quest for new and effective therapeutic agents.

References

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 22(1), 109. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). Synthesis and antimicrobial evaluation of new 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives as dual inhibitors of bacterial DNA gyrase and DHFR. ACS Omega, 4(26), 21867-21881. [Link]

  • Abdel-Aziz, A. A.-M., El-Zahabi, H. S. A., & El-Sawy, E. R. (2014). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 347(11), 800-808. [Link]

  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A.-M., & El-Sayed, M. A.-A. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Medicinal Chemistry Research, 26(10), 2344-2355. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2018). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 23(11), 2949. [Link]

  • van der Plas, H. C. (1978). The reactivity of pyrimidines. In Advances in Heterocyclic Chemistry (Vol. 22, pp. 1-75). Academic Press.
  • El-Gazzar, A. R. A., Gaafar, A. M., & El-Fahham, H. A. (2009). Synthesis of some new pyrazolo[3,4-d]pyrimidines and their fused triazole and tetrazole derivatives. Journal of the Chinese Chemical Society, 56(4), 848-856.
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link]

  • Proposed mechanism for the formation of[1][3][7]-triazolo [4,3-a]-pyrimidines. ResearchGate. [Link]

  • The Chemistry of Pyrazolopyrimidines and their Applications. TSI Journals. [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. PMC. [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.[Link]

  • Synthesis and antibacterial activity of novel triazolo[4,3-a]pyrazine derivatives. PMC. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. [Link]

  • Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. PMC. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PMC. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

  • Antibacterial Activity of triazolopyrimidine derivatives (2 a–2 o). ResearchGate. [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a vast array of biologically active compounds.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] This inherent bio-relevance has made pyrimidine derivatives privileged scaffolds in the development of therapeutics ranging from anticancer and antiviral agents to anti-inflammatory and antibacterial drugs.[3][4] The ability to strategically functionalize the pyrimidine ring is therefore of paramount importance for generating novel molecular entities with tailored pharmacological profiles.

Among the various positions on the pyrimidine ring, the C-4 position is a frequent target for modification to modulate biological activity. While numerous methods exist for pyrimidine synthesis, the palladium-catalyzed cross-coupling of readily available 4-chloropyrimidines offers a powerful and versatile strategy for introducing a diverse range of substituents.[5] However, the lower reactivity of the C-Cl bond compared to its heavier halogen counterparts (C-Br and C-I) presents a significant challenge, often necessitating carefully optimized reaction conditions.[6][7] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 4-chloropyrimidines, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Engine of Innovation: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[8] These reactions share a common mechanistic pathway, a catalytic cycle that efficiently forges new carbon-carbon and carbon-heteroatom bonds.[9][10] Understanding this cycle is critical for troubleshooting and optimizing reactions involving less reactive substrates like 4-chloropyrimidines.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the 4-chloropyrimidine. This step forms a Pd(II) intermediate.[9] The efficiency of this step is often rate-limiting, particularly with the strong C-Cl bond, and is heavily influenced by the choice of ligand on the palladium catalyst.[11][12]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium center, displacing the chloride.[9][13]

  • Reductive Elimination: The two organic partners, now bound to the palladium, couple and are expelled from the coordination sphere, forming the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]

dot digraph "Palladium Catalytic Cycle" { graph [fontname="Arial", fontsize=12, label="Fig. 1: Generalized Palladium Catalytic Cycle", labelloc=b, labeljust=c]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII [label="R¹-Pd(II)Lₙ-Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_R2 [label="R¹-Pd(II)Lₙ-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R² (Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; R1Cl [label="4-Chloropyrimidine (R¹-Cl)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; R2M [label="Coupling Partner (R²-M)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

R1Cl -> OxAdd [arrowhead=none]; OxAdd -> PdII; Pd0 -> OxAdd; PdII -> Transmetal; R2M -> Transmetal; Transmetal -> PdII_R2; PdII_R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } } Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Key Cross-Coupling Reactions of 4-Chloropyrimidines

The versatility of palladium catalysis allows for the formation of a wide array of bonds at the C-4 position of the pyrimidine ring. Below are protocols for some of the most synthetically useful transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds by coupling an organoboron reagent with a halide.[9][14] Its tolerance of a wide range of functional groups makes it particularly attractive for the synthesis of complex molecules.[15]

Causality Behind Experimental Choices:

  • Catalyst System: For less reactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ can be effective, but often require higher temperatures and longer reaction times.[6] The use of bulky, electron-rich phosphine ligands can significantly enhance the rate of oxidative addition.[15][16]

  • Base: A base is crucial for activating the organoboron species.[8] The choice of base, such as K₂CO₃ or K₃PO₄, can influence the reaction rate and yield.[6]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is commonly employed to dissolve both the organic and inorganic reagents.[6][14]

This protocol is adapted from a study on regioselective Suzuki coupling.[6]

Materials:

  • 2,4-Dichloropyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[6]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[14]

  • Add 7 mL of 1,4-dioxane and 1.5 mL of distilled water.[6]

  • Heat the reaction mixture to 100 °C for 24 hours.[6]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-4-phenylpyrimidine.[6]

Note on Regioselectivity: In di- or poly-chlorinated pyrimidines, the C-4 and C-6 positions are generally more reactive towards Suzuki coupling than the C-2 position.[5][17] This selectivity can be exploited for sequential functionalization. However, ligand choice can sometimes invert this conventional selectivity.[18]

dot digraph "Suzuki_Workflow" { graph [fontname="Arial", fontsize=12, label="Fig. 2: Suzuki Coupling Experimental Workflow", labelloc=b, labeljust=c]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Combine 4-chloropyrimidine,\nboronic acid, Pd catalyst, and base"]; inert [label="Establish Inert Atmosphere\n(Ar or N₂)"]; solvent [label="Add Degassed Solvent System\n(e.g., Dioxane/Water)"]; heat [label="Heat Reaction Mixture\n(e.g., 80-100 °C)"]; monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)"]; workup [label="Aqueous Workup\n(Extraction)"]; purify [label="Purification\n(Column Chromatography)"]; end [label="Characterized Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> reagents; reagents -> inert; inert -> solvent; solvent -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> end; } } Caption: General experimental workflow for Suzuki coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[13][19] This reaction couples an aryl halide with a primary or secondary amine.[20]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are essential for promoting the catalytic cycle, especially with less reactive aryl chlorides.[16][19][21]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the reaction.[22]

  • Solvent: Anhydrous, aprotic solvents like toluene or THF are used to prevent quenching of the strong base and deactivation of the catalyst.

This protocol is based on a method developed for the highly regioselective amination at the C-4 position.[22]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Secondary amine (e.g., morpholine)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1 M solution in THF)

  • Palladium(II) Acetate [Pd(OAc)₂]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and dppf (0.024 mmol, 2.4 mol%) in anhydrous THF.

  • In a separate dry flask under an inert atmosphere, add the secondary amine (1.1 mmol) to the LiHMDS solution (1.1 mL, 1.1 mmol).

  • Slowly add the amine/LiHMDS mixture to the solution containing the pyrimidine and catalyst.[22]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Note on Regioselectivity and SNAr: For highly activated substrates like 2,4-dichloropyrimidine, direct nucleophilic aromatic substitution (SNAr) can compete with the palladium-catalyzed pathway, particularly at the C4 position.[23][24] The choice of catalyst, ligand, and reaction conditions is critical to favor the desired C-N bond formation pathway and achieve high regioselectivity.[22][23]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling reaction is the most reliable method for the synthesis of aryl and vinyl alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide.[25][26] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[26]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[25]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used both as the base and often as the solvent. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[7]

  • Copper-Free Variants: Concerns about homocoupling of the alkyne (Glaser coupling), a common side reaction promoted by copper, have led to the development of copper-free Sonogashira protocols.[16] These often require more specialized ligands.

This is a general protocol for a copper-cocatalyzed Sonogashira coupling.[7]

Materials:

  • 4-Chloropyrimidine derivative

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 4-chloropyrimidine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.05-0.1 eq.).[7]

  • Add anhydrous THF and triethylamine (2.0-3.0 eq.).[7]

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Heat the reaction mixture (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • After cooling, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 4-alkynylpyrimidine product.

Data Summary and Comparison

The choice of reaction depends heavily on the desired bond formation. The following table summarizes typical conditions for the cross-coupling of 4-chloropyrimidines.

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical BaseSolvent(s)Temperature (°C)
Suzuki-Miyaura Boronic Acid/EsterPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, K₃PO₄Dioxane/Water80 - 100
Buchwald-Hartwig Primary/Secondary AminePd(OAc)₂/Bulky Phosphine LigandNaOt-Bu, LiHMDSToluene, THFRoom Temp. - 110
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, i-Pr₂NEtTHF, DMF, Et₃N50 - 80

Note: Conditions are highly substrate-dependent and require optimization. Ligands such as SPhos, XPhos, and RuPhos for Suzuki and Buchwald-Hartwig reactions can significantly improve yields and lower reaction temperatures.[16]

Troubleshooting and Field-Proven Insights

  • Low Yields: For chloropyrimidines, low reactivity is a common issue. Ensure all reagents and solvents are anhydrous and that the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[14] Consider screening more active, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[11][23] Increasing the catalyst loading or reaction temperature may also be beneficial.

  • Poor Regioselectivity: In poly-halogenated pyrimidines, achieving selective coupling at the C-4 position can be challenging. Generally, the reactivity order is C4/C6 > C2 > C5.[5][17] However, sterically demanding ligands have been shown to override this intrinsic reactivity, enabling selective coupling at less reactive positions.[18] Careful selection of the catalyst-ligand system is paramount for controlling selectivity.

  • Side Reactions: Homocoupling of the coupling partner (e.g., boronic acid in Suzuki or alkyne in Sonogashira) can be a significant side reaction. Using a slight excess of the chloropyrimidine or, in the case of Sonogashira, employing copper-free conditions can mitigate this issue.[14][16]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 4-chloropyrimidines, providing efficient access to a diverse chemical space critical for drug discovery. While the inherent inertness of the C-Cl bond presents challenges, a rational approach to catalyst and ligand selection, coupled with careful optimization of reaction parameters, can lead to successful and high-yielding transformations. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively leverage these powerful reactions in their synthetic endeavors, ultimately accelerating the development of novel pyrimidine-based therapeutics.

References

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Unknown Author. (n.d.). Role of palladium catalyst in cross-coupling reactions. Google Sites.
  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Kambe, N., et al. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl.... ResearchGate. [Link]

  • Pérez-Temprano, M. H., et al. (2013). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. Accounts of Chemical Research. [Link]

  • Gayo, L. M., & Showalter, H. D. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry. [Link]

  • Kumar, R., et al. (n.d.). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. [Link]

  • Hassan, J., et al. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron. [Link]

  • Scott, C. J., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]

  • Various Authors. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Unknown Author. (2025). Recent Advances in Pyrimidine-Based Drugs. ResearchGate. [Link]

  • Unknown Author. (n.d.). Functionalized pyrimidine compounds with their pharmacological potential. ResearchGate. [Link]

  • Solberg, J., & Undheim, K. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Bellina, F., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNTHESIS. [Link]

  • Braun, M., et al. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

  • Bakos, J., et al. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Bois, C. L., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]

  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Various Authors. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Stambuli, J. P., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Scott, C. J., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Leadbeater, N. E., et al. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. [Link]

Sources

Application Notes and Protocols for the Etherification of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Pyrimidine Ethers in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle is of paramount importance in the drug discovery process, allowing for the fine-tuning of physicochemical properties and biological activity. Among the various derivatizations, the introduction of an ether linkage at the C4-position of the pyrimidine ring can significantly impact a molecule's lipophilicity, metabolic stability, and target engagement. This document provides a comprehensive guide to the etherification of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, a key intermediate in the synthesis of diverse bioactive molecules. The presence of the electron-withdrawing 4-nitrophenyl group at the C2-position and the electron-donating methyl group at the C6-position presents an interesting electronic environment that influences the reactivity of the C4-chloro substituent.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The etherification of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of the strongly electron-withdrawing nitro group. The reaction is typically carried out by treating the chloropyrimidine with an alkoxide, generated in situ from the corresponding alcohol and a strong base.

The generally accepted mechanism involves a two-step addition-elimination process:

  • Nucleophilic Attack: The alkoxide ion (RO⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the C4-position of the pyrimidine ring, which bears the chlorine atom. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex . The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring and the nitro group.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. This results in the formation of the desired 4-alkoxy-6-methyl-2-(4-nitrophenyl)pyrimidine product.

The overall reaction is a substitution of the chlorine atom with an alkoxy group. The rate of this reaction is influenced by the nucleophilicity of the alkoxide, the nature of the solvent, and the reaction temperature.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis of the starting material and its subsequent etherification.

G cluster_0 Part 1: Synthesis of Starting Material cluster_1 Part 2: Etherification (SNAr) A 4-Hydroxy-6-methyl-2-(4-nitrophenyl)pyrimidine B Chlorination with POCl3 A->B Reagent C 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine B->C Product F Reaction with 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine C->F D Alcohol (R-OH) + Base (e.g., NaH) E Alkoxide (R-O-Na+) Formation D->E In situ generation E->F Nucleophilic Attack G 4-Alkoxy-6-methyl-2-(4-nitrophenyl)pyrimidine F->G Product

Caption: General workflow for the synthesis and etherification of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine.

Part 1: Synthesis of the Starting Material: 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

This section details the preparation of the key starting material. The synthesis involves two main steps: the condensation to form the pyrimidine ring and the subsequent chlorination of the hydroxyl group.

Protocol 1.1: Synthesis of 4-Hydroxy-6-methyl-2-(4-nitrophenyl)pyrimidine

This protocol is adapted from established methods for the synthesis of substituted pyrimidines.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountNotes
4-Nitrobenzamidine hydrochlorideC₇H₈ClN₃O₂201.61-1 eq
Ethyl acetoacetateC₆H₁₀O₃130.14-1.1 eq
Sodium ethoxideC₂H₅NaO68.0521% in EtOH2.5 eqHandle with care
Ethanol (anhydrous)C₂H₅OH46.07-As solvent
Hydrochloric acidHCl36.462 MAs neededFor acidification

Procedure:

  • To a stirred solution of sodium ethoxide (2.5 eq) in anhydrous ethanol, add 4-nitrobenzamidine hydrochloride (1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify to pH 5-6 with 2 M hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford 4-hydroxy-6-methyl-2-(4-nitrophenyl)pyrimidine.

Protocol 1.2: Chlorination of 4-Hydroxy-6-methyl-2-(4-nitrophenyl)pyrimidine

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountNotes
4-Hydroxy-6-methyl-2-(4-nitrophenyl)pyrimidineC₁₁H₉N₃O₃231.21-1 eq
Phosphorus oxychloridePOCl₃153.33-5-10 eqCorrosive, handle in a fume hood
N,N-DimethylanilineC₈H₁₁N121.18-CatalyticOptional

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-hydroxy-6-methyl-2-(4-nitrophenyl)pyrimidine (1 eq) in phosphorus oxychloride (5-10 eq).

  • Add a catalytic amount of N,N-dimethylaniline (optional, can accelerate the reaction).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: Exothermic reaction!

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine.

Part 2: Etherification of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

This section provides a detailed protocol for the nucleophilic aromatic substitution reaction to introduce the ether linkage.

Protocol 2.1: General Procedure for Etherification

This protocol can be adapted for various primary and secondary alcohols.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountNotes
4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidineC₁₁H₈ClN₃O₂249.66-1 eq
Alcohol (e.g., Methanol, Ethanol)R-OHVaries-1.5-3 eqAnhydrous
Sodium hydride (60% dispersion in mineral oil)NaH24.00-1.2-1.5 eqFlammable solid, reacts violently with water
Anhydrous solvent (e.g., THF, DMF)---As needed

Procedure:

  • Alkoxide Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2-1.5 eq) in the chosen anhydrous solvent (e.g., THF or DMF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the desired alcohol (1.5-3 eq) dropwise to the suspension. Caution: Hydrogen gas is evolved!

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

  • Nucleophilic Aromatic Substitution:

    • Dissolve 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (1 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the freshly prepared sodium alkoxide solution at room temperature.

    • Heat the reaction mixture to a suitable temperature (typically between 50-80 °C, depending on the alcohol and solvent) and monitor the reaction progress by TLC.

    • The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-alkoxy-6-methyl-2-(4-nitrophenyl)pyrimidine.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents mentioned in these protocols.

  • Fume Hood: All manipulations involving phosphorus oxychloride, sodium hydride, and volatile organic solvents should be performed in a well-ventilated fume hood.

  • Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle with extreme care under an inert atmosphere.

  • Phosphorus Oxychloride: POCl₃ is highly corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes.

  • Quenching: The quenching of reactions involving sodium hydride and phosphorus oxychloride is exothermic and should be performed slowly and with caution, preferably in an ice bath.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting and Optimization

  • Low Yield of Chlorination: Ensure the 4-hydroxy-6-methyl-2-(4-nitrophenyl)pyrimidine is completely dry. The use of a catalytic amount of N,N-dimethylaniline can improve the reaction rate and yield.

  • Incomplete Etherification: If the reaction is sluggish, consider increasing the reaction temperature or using a higher boiling point solvent like DMF. Ensure the sodium alkoxide is freshly prepared and in slight excess.

  • Side Reactions: The formation of byproducts can occur if the reaction temperature is too high or if moisture is present. Ensure all reagents and solvents are anhydrous.

Characterization of the Final Product

The identity and purity of the synthesized 4-alkoxy-6-methyl-2-(4-nitrophenyl)pyrimidine should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the alkoxy group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point: To assess the purity of the solid product.

Conclusion

The etherification of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is a robust and versatile reaction that provides access to a wide range of substituted pyrimidines of interest in drug discovery and development. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently synthesize these valuable compounds for their specific applications. The key to success lies in the careful control of reaction conditions, particularly the exclusion of moisture and the appropriate choice of base, solvent, and temperature.

References

  • Németh, G., Varga, Z., Greff, Z., Kéri, G., & Orfi, L. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 80(3), 101-108.
  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.
  • Zhang, B., Zhou, Y., Gu, Q., & Xu, S. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075.
  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2012). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 59(11), 1437-1439.

One-Pot Synthesis of Polysubstituted Pyrimidines from 4-Chloro Precursors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold and the Quest for Synthetic Efficiency

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents, from anticancer drugs like Gleevec to cardiovascular medications like Crestor.[1] The biological significance of pyrimidines stems from their presence in the nucleobases of DNA and RNA, allowing pyrimidine-based drugs to often interact with fundamental cellular processes.[2][3] Consequently, the development of efficient and versatile synthetic methodologies to access structurally diverse pyrimidine derivatives is a paramount objective for researchers in drug discovery and development.

Traditionally, the synthesis of polysubstituted pyrimidines has relied on multi-step sequences, often involving protection/deprotection steps and the isolation of numerous intermediates. Such approaches can be time-consuming, resource-intensive, and generate significant chemical waste. One-pot syntheses, where multiple chemical transformations are carried out in a single reaction vessel, have emerged as a powerful strategy to overcome these limitations.[3][4] This application note provides a detailed guide to the one-pot synthesis of polysubstituted pyrimidines, with a particular focus on the strategic use of 4-chloro- and 2,4-dichloropyrimidine precursors. These readily available building blocks offer a versatile platform for sequential, regioselective functionalization through a combination of nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a deep dive into the underlying chemical principles that govern these powerful transformations.

The Strategic Advantage of 4-Chloropyrimidine Precursors

4-Chloropyrimidines, and their dichlorinated analogs, are ideal substrates for one-pot sequential functionalization due to the differential reactivity of the chloro-substituents. The chlorine atom at the 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than a chloro-substituent at the 2-position.[5][6] This inherent difference in reactivity is the key to achieving regioselectivity in a one-pot process.

The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Furthermore, the chloro-substituents on the pyrimidine ring serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][7] This allows for the formation of new carbon-carbon bonds, introducing a wide range of aryl, heteroaryl, or vinyl groups onto the pyrimidine core.

By carefully selecting the reaction conditions, including the catalyst, base, and solvent, it is possible to first selectively displace the more reactive 4-chloro group via an SNAr or a cross-coupling reaction, and then, in the same pot, functionalize the less reactive 2-chloro position under a different set of conditions. This sequential, one-pot approach dramatically streamlines the synthesis of complex, unsymmetrically substituted pyrimidines.

Mechanistic Insights: A Tale of Two Positions

The success of a one-pot synthesis of polysubstituted pyrimidines from dichlorinated precursors hinges on the ability to control the regioselectivity of the sequential reactions. The generally accepted order of reactivity for nucleophilic aromatic substitution on 2,4-dichloropyrimidine is C4 > C2.[5][6] This preference is attributed to the greater electron deficiency at the C4 position, which is para to one of the ring nitrogens and ortho to the other, thus providing better stabilization of the negative charge in the Meisenheimer intermediate.

Similarly, in palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the oxidative addition of the palladium(0) catalyst typically occurs preferentially at the more electron-deficient C4-Cl bond.[7]

The following diagram illustrates the general mechanistic pathways involved in a one-pot sequential functionalization of a 2,4-dichloropyrimidine.

G cluster_0 Step 1: Regioselective C4 Functionalization cluster_1 Step 2: C2 Functionalization (in the same pot) 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Intermediate_1 4-Substituted-2-chloropyrimidine 2,4-Dichloropyrimidine->Intermediate_1  SNAr or Suzuki Coupling (Mild Conditions) Nucleophile_1_or_R1-B(OH)2 Nucleophile 1 (e.g., R1NH2) or R1-B(OH)2 (Suzuki) Nucleophile_1_or_R1-B(OH)2->Intermediate_1 Final_Product 2,4-Disubstituted Pyrimidine Intermediate_1->Final_Product  SNAr or Suzuki Coupling (Harsher Conditions) Nucleophile_2_or_R2-B(OH)2 Nucleophile 2 (e.g., R2NH2) or R2-B(OH)2 (Suzuki) Nucleophile_2_or_R2-B(OH)2->Final_Product

Caption: One-pot sequential functionalization of 2,4-dichloropyrimidine.

Experimental Protocol: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a reported procedure for the one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine.[1][8] This method allows for the efficient synthesis of diarylated pyrimidines.

Materials and Reagents:
  • 2,4-Dichloropyrimidine

  • Arylboronic acid 1 (e.g., Phenylboronic acid)

  • Arylboronic acid 2 (e.g., 4-Methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:
  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

Step 1: First Suzuki Coupling at the C4 Position

  • To a Schlenk flask under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 mmol), arylboronic acid 1 (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a solvent mixture of ethanol (4 mL), toluene (4 mL), and water (2 mL).

  • Heat the reaction mixture to 55 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the mono-coupled product, 2-chloro-4-arylpyrimidine.

Step 2: Second Suzuki Coupling at the C2 Position (One-Pot)

  • After the first coupling is complete, cool the reaction mixture to room temperature.

  • To the same flask, add arylboronic acid 2 (1.2 mmol) and additional potassium carbonate (2.0 mmol).

  • Increase the temperature of the reaction mixture to 90 °C and stir for an additional 12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the mono-coupled intermediate and the formation of the final di-substituted product.

Step 3: Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Partition the mixture between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2,4-diarylpyrimidine.

Caption: Experimental workflow for the one-pot double Suzuki coupling.

Quantitative Data Summary

The following table summarizes representative data for the one-pot double Suzuki coupling of 2,4-dichloropyrimidine with various arylboronic acids, based on the literature.[1]

EntryArylboronic Acid 1 (at C4)Arylboronic Acid 2 (at C2)Yield (%)
1Phenylboronic acid4-Methoxyphenylboronic acid39
2Phenylboronic acid4-Fluorophenylboronic acid65
34-Tolylboronic acidPhenylboronic acid55
43-Chlorophenylboronic acidPhenylboronic acid48

Yields are for the isolated, purified di-substituted product.

Troubleshooting and Best Practices

  • Incomplete first coupling: If the reaction stalls at the mono-coupled stage, ensure that the catalyst is active and the reagents are of high purity. Degassing the solvent is crucial to prevent catalyst deactivation. A slight excess of the boronic acid and base can also drive the reaction to completion.

  • Low yield of the di-substituted product: The second coupling at the less reactive C2 position often requires more forcing conditions. Ensure the temperature is sufficiently high (e.g., 90 °C) and that additional base has been added. The choice of solvent can also be critical; alcoholic solvents have been shown to be more effective than polar aprotic solvents for this transformation.[1]

  • Formation of side products: Homocoupling of the boronic acids can be a side reaction. Using a stoichiometric amount or a slight excess of the boronic acid can minimize this. Catalyst decomposition can also lead to side products; maintaining a strict inert atmosphere is essential.

  • Microwave-assisted synthesis: For accelerated reaction times, microwave irradiation can be a powerful tool.[7][9] Reactions that take hours under conventional heating can often be completed in minutes in a microwave reactor. Optimization of temperature and reaction time will be necessary for each specific substrate combination.

Safety Precautions

  • Handling of Reagents: 4-Chloropyrimidines and their derivatives should be handled in a well-ventilated fume hood. They are potentially harmful if inhaled, ingested, or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Catalyst Handling: Palladium catalysts, while generally stable, should be handled with care. Avoid inhalation of dust. For more information on catalyst safety, consult relevant safety data sheets (SDS) and guidelines.

  • Inert Atmosphere: Reactions involving organometallic catalysts like Pd(PPh3)4 are sensitive to air and moisture. It is crucial to use dry solvents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction to prevent catalyst deactivation and ensure reproducibility.

  • Pressure and Temperature: When using a microwave reactor, ensure that the reaction vessel is properly sealed and that the temperature and pressure limits of the equipment are not exceeded.

Conclusion

The one-pot synthesis of polysubstituted pyrimidines from 4-chloro precursors represents a significant advancement in synthetic efficiency. By leveraging the inherent regioselectivity of the pyrimidine ring and the power of sequential SNAr and cross-coupling reactions, complex molecules can be assembled rapidly and with minimal waste. This application note provides a foundational understanding and a practical protocol for researchers to explore this powerful synthetic strategy in their own drug discovery and development endeavors. The principles outlined here can be extended to a wide variety of nucleophiles and coupling partners, opening the door to the creation of vast libraries of novel pyrimidine derivatives for biological screening.

References

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). IntechOpen. Retrieved from [Link]

  • Handy, S. T., & Zhang, Y. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis, 2010(16), 2721–2724. [Link]

  • Handy, S. T., & Zhang, Y. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis (Stuttgart), 2010(16), 2721–2724. [Link]

  • Dey, S., Chakraborty, K., & Ghosh, P. (2024). A Review on Recent One Pot Multi-Component Synthesis and Biological Properties of a Class of New Class of Chromenes, Coumarines, Chromeno-Pyrimidines, Pyrido-Pyrimidine and Quinazoline Heterocycles. Asian Journal of Applied Chemistry Research, 15(4), 216-249. [Link]

  • Guéret, A., et al. (2017). Efficient one-pot synthesis of 2,4-di(het)aryl and 2,4-diamino pyrido[3,2-d]pyrimidines involving regioselective SNAr and palladium-catalyzed reactions. Organic & Biomolecular Chemistry, 15(43), 9227-9236. [Link]

  • Dey, S., Chakraborty, K., & Ghosh, P. (2024). A Review on Recent One Pot Multi-Component Synthesis and Biological Properties of a Class of New Class of Chromenes, Coumarines, Chromeno-Pyrimidines, Pyrido-Pyrimidine and Quinazoline Heterocycles. Asian Journal of Applied Chemistry Research, 15(4), 216-249. Retrieved from [Link]

  • Patel, R. V., et al. (2014). An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Journal of Chemical and Pharmaceutical Research, 6(7), 1879-1884.
  • Dolšak, A., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(11), 1361. [Link]

  • Luthra, S., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(13), 2811-2824. [Link]

  • Lu, Y., et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from [Link]

  • Ali, M. A., et al. (2021). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry, 45(10), 4668-4677. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of SNAr Reactions on 4-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Synthesis Optimization Hub. I am Dr. Aris, Senior Application Scientist. This guide is designed to move beyond textbook theory and address the practical, often frustrating realities of nucleophilic aromatic substitution (SNAr) on pyrimidine scaffolds.

The 4-chloropyrimidine moiety is a cornerstone in medicinal chemistry (e.g., kinase inhibitors), yet it presents a distinct set of challenges: competitive hydrolysis, regioselectivity issues in di-halo systems, and stalling with weak nucleophiles.

Part 1: The Mechanistic Landscape

To troubleshoot yield, you must first visualize the invisible. The reaction follows an Addition-Elimination mechanism.[1][2]

  • Addition: The nucleophile attacks C4, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The chloride leaves, restoring aromaticity.[2]

Why C4 over C2? In unsubstituted pyrimidines, the C4 position is generally more electrophilic than C2. Frontier Molecular Orbital (FMO) theory shows the LUMO coefficient is highest at C4, making it the preferred site for nucleophilic attack. However, this selectivity is fragile and can be inverted by solvent effects, sterics, or specific hydrogen-bonding interactions [1].

Visualizing the Pathway & Pitfalls

SNAr_Mechanism SM 4-Chloropyrimidine Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex Step 1: Addition (Rate Determining) Hydrolysis SIDE REACTION: Hydrolysis to Pyrimidinone SM->Hydrolysis Wet Solvent / Strong Base Regio_C2 SIDE REACTION: C2 Substitution (If 2,4-dichloro) SM->Regio_C2 H-Bonding / Sterics Nu Nucleophile (Nu-) Nu->Complex Product 4-Substituted Pyrimidine Complex->Product Step 2: Elimination (-Cl)

Figure 1: The SNAr pathway.[3] Green nodes represent the desired path; red nodes indicate common yield-killing side reactions.

Part 2: Critical Variables & Troubleshooting
Scenario A: "My reaction is stalled (Low Conversion)."

Diagnosis: The activation energy barrier is too high. This usually happens with electron-rich nucleophiles (like anilines) or sterically hindered amines.

VariableRecommendationThe "Why" (Causality)
Catalysis Add Acid (HCl or pTsOH) Protonating the pyrimidine ring nitrogen makes the system highly electrophilic (cationic intermediate), significantly lowering the activation energy for weak nucleophiles [2].
Solvent Switch to NMP or DMAc High-boiling polar aprotic solvents stabilize the polar transition state and allow higher reaction temperatures than THF or DCM.
Leaving Group Switch Cl → I or F While counterintuitive in SN2, in SNAr, fluoride is often the best leaving group due to the high electronegativity stabilizing the Meisenheimer intermediate.
Scenario B: "I see the product, but also a large 'OH' peak (Hydrolysis)."

Diagnosis: Your solvent is wet, or your base is acting as a nucleophile. 4-chloropyrimidines are prone to hydrolysis to form 4(3H)-pyrimidinones, which are dead ends.

  • The Fix:

    • Order of Addition: Do not mix the base and substrate before the nucleophile. Add the nucleophile first, then the base.[2]

    • Base Selection: Switch from inorganic bases (NaOH, K2CO3) to non-nucleophilic organic bases (DIPEA, Et3N).

    • Drying: Use molecular sieves in your solvent.

Part 3: The Regioselectivity Puzzle (2,4-Dichloropyrimidine)

Q: I have 2,4-dichloropyrimidine. How do I ensure I hit C4 and not C2?

This is the most common inquiry. Standard SNAr conditions favor C4. However, C2 selectivity is possible and often accidental.[3]

Decision Logic for Regiocontrol:

Regioselectivity Start Substrate: 2,4-Dichloropyrimidine Condition1 Standard Amine (Basic Conditions) Start->Condition1 Condition2 Alkoxide / Formamide (Low Temp) Start->Condition2 Condition3 Tertiary Amine (In situ dealkylation) Start->Condition3 Result_C4 Major Product: C4 (Thermodynamic/LUMO controlled) Condition1->Result_C4 Sterics/Electronics Result_C2 Major Product: C2 (Coordination/Kinetic controlled) Condition2->Result_C2 H-Bonding Direction Condition3->Result_C2 Mechanism Switch

Figure 2: Predicting regioselectivity based on reaction conditions.

  • For C4 Selectivity: Use 1 equivalent of amine, DIPEA, in IPA or EtOH at 0°C to RT.

  • For C2 Selectivity: This is rare but observed with alkoxides or specific tertiary amines where hydrogen bonding directs the nucleophile to C2, or where the C4 position is sterically blocked [3].

Part 4: Validated Experimental Protocols
Protocol A: Acid-Catalyzed SNAr (For Weak Nucleophiles/Anilines)

Use this when standard heating fails to drive conversion.

  • Setup: Dissolve 4-chloropyrimidine (1.0 equiv) and aniline nucleophile (1.0 equiv) in a mixture of Water:2-Propanol (1:1) .

  • Catalyst: Add concentrated HCl (0.1 to 1.0 equiv).

    • Note: The acid protonates the pyrimidine N, activating it.

  • Reaction: Heat to reflux (approx. 80-90°C) for 2–4 hours.

  • Workup: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold ether. If no precipitate, neutralize with saturated NaHCO3 and extract with EtOAc.[2]

  • Why this works: Water/Alcohol is a "green" solvent system that supports the ionic intermediate. The acid catalysis is superior to basic conditions for electron-poor anilines [2].

Protocol B: Regioselective Substitution of 2,4-Dichloropyrimidine

Use this to selectively target the C4 position.

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF or IPA . Cool to 0°C .[4][5]

  • Addition: Add the amine (0.95 equiv) dropwise.

    • Critical: Using a slight deficit of amine prevents double addition (C2 and C4).

  • Base: Add DIPEA (1.1 equiv) after the amine addition is complete.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water.

  • Troubleshooting: If you see C2 substitution, lower the temperature to -20°C and ensure the amine is added very slowly.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for 4-chloropyrimidines. Microwave heating (120–150°C in EtOH or NMP) often drives reactions to completion in 10–20 minutes that take 12 hours thermally. However, ensure your vessel is sealed properly to prevent solvent loss.

Q: My product is water-soluble and hard to extract. What do I do? A: This is common with aminopyrimidines.

  • Salting out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent: Use DCM:IPA (3:1) as the extraction solvent; it pulls polar compounds better than EtOAc.

  • Precipitation: If the product is amphoteric, adjust the pH to the isoelectric point (often pH 6–8) to induce precipitation.

Q: I am getting a mixture of C4 and C2 products with 2,4-dichloropyrimidine. A: This indicates you are operating under thermodynamic control where the energy difference between the transition states is negligible.

  • Fix: Switch to a less polar solvent (e.g., Toluene) and lower the temperature. Polar solvents can stabilize the transition states of both pathways, eroding selectivity.

References
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010 . Link

  • Dunkerton, L. V., et al. "Regioselective Synthesis of 2,4-Substituted Pyrimidines." J. Org.[6][7] Chem.2015 , 80, 7757–7763.[7] Link

  • Barvian, N. C., et al. "SNAr Reactions of 2,4-Dichloropyrimidines: Controlling Regioselectivity." Tetrahedron Lett.2005 , 46, 7623. Link

  • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Q. Rev. Chem. Soc.1958 , 12, 1–16. Link

Sources

Troubleshooting hydrolysis side reactions of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot a common challenge encountered during its use: hydrolysis. As a potent electrophile, this pyrimidine derivative is highly susceptible to nucleophilic attack by water, leading to the formation of an undesired hydroxypyrimidine byproduct. This guide provides in-depth, field-proven insights and actionable protocols to help you mitigate this side reaction and ensure the success of your experiments.

Frequently Asked Questions (FAQs): Understanding the Hydrolysis Side Reaction

Q1: My reaction with 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is showing a significant, more polar byproduct. Why is this compound so prone to hydrolysis?

A: The high susceptibility of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine to hydrolysis is rooted in the fundamental electronic properties of the pyrimidine ring, which are significantly amplified by its substituents. The reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2]

Here’s a breakdown of the contributing factors:

  • Electron-Deficient Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are highly electronegative, withdrawing electron density from the ring carbons. This makes the entire aromatic system inherently "electron-poor" and thus activated towards attack by nucleophiles like water.[3][4]

  • Powerful Electron-Withdrawing Group (EWG): The 2-(4-nitrophenyl) group is a potent EWG. Through both inductive and resonance effects, it drastically reduces the electron density on the pyrimidine ring, further increasing the electrophilicity of the carbon atoms, particularly the chlorinated C4 position. Nucleophilic aromatic substitution reactions on halopyrimidines are known to be rapid and high-yielding when bearing such EWGs.[5]

  • Good Leaving Group: The chloride ion (Cl⁻) at the C4 position is an excellent leaving group, which facilitates the final, irreversible step of the SNAr mechanism where aromaticity is restored.[4]

The combination of these factors creates a highly reactive electrophile where even a weak nucleophile like water can readily attack the C4 position, leading to the displacement of the chloro group.

Q2: What is the chemical structure of the hydrolysis byproduct, and how does it impact my downstream applications?

A: The hydrolysis side reaction replaces the chlorine atom at the C4 position with a hydroxyl group. The resulting product is 6-methyl-2-(4-nitrophenyl)pyrimidin-4-one . This compound exists in a tautomeric equilibrium with its enol form, 6-methyl-2-(4-nitrophenyl)pyrimidin-4-ol, though the keto (pyrimidinone) form is generally favored.

Impact on Subsequent Steps:

  • Loss of Reactive Handle: The primary synthetic utility of the 4-chloro group is to serve as a reactive site for introducing various nucleophiles (amines, thiols, alcohols, etc.).[1] Hydrolysis consumes your starting material and replaces this key functional group with a much less reactive hydroxyl/amide moiety, effectively terminating the desired reaction pathway.

  • Purification Challenges: The pyrimidinone byproduct is typically more polar than the starting material. While this aids in separation by chromatography, its presence complicates the purification process, often leading to lower isolated yields of the desired product.

  • Inaccurate Biological Data: If carried over into biological assays, the hydrolysis product will have different physicochemical and pharmacological properties than the intended molecule, potentially leading to misleading or uninterpretable results.

Q3: How can I reliably detect and quantify the formation of the 6-methyl-2-(4-nitrophenyl)pyrimidin-4-one byproduct during my reaction?

A: Early and accurate detection is crucial for troubleshooting. We recommend using a combination of the following analytical techniques:

  • Thin-Layer Chromatography (TLC): This is the quickest and most straightforward method for in-process monitoring. The pyrimidinone byproduct will appear as a more polar spot (lower Rf value) compared to the starting material. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol for optimal separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive method for confirming the presence and identity of the byproduct. You should observe a peak corresponding to the mass of the hydrolyzed product ([M+H]⁺ or [M-H]⁻). This technique is also excellent for quantifying the extent of the side reaction by comparing peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you isolate the byproduct, ¹H NMR can provide structural confirmation. You would expect to see the disappearance of the characteristic signals for the starting material and the appearance of new signals corresponding to the pyrimidinone structure, including a potentially broad N-H proton signal.

Troubleshooting Guide: Mitigation and Prevention of Hydrolysis

Q4: I've confirmed hydrolysis is occurring. What are the key experimental parameters I need to control, and what is their impact?

A: Hydrolysis is a competing reaction, and its rate is highly sensitive to several factors. By carefully controlling the reaction environment, you can significantly favor your desired nucleophilic substitution over the undesired reaction with water. The following table summarizes the critical parameters and our recommendations.

ParameterImpact on HydrolysisRecommended ActionCausality
Water Content High Impact: Water is a reactant in the hydrolysis side reaction. Its presence, even in trace amounts in solvents or reagents, directly increases the rate of byproduct formation.Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system). Dry all glassware in an oven. Run the reaction under an inert atmosphere (Nitrogen or Argon).This is the most critical factor to control. By minimizing the concentration of the competing nucleophile (water), you shift the reaction equilibrium in favor of your desired nucleophile.[6]
Temperature Medium Impact: Higher temperatures increase the rate of all reactions, including hydrolysis.[2]Run the reaction at the lowest temperature that allows for a reasonable rate of the desired substitution. Consider starting at 0 °C or room temperature before cautiously heating.Many desired SNAr reactions are efficient at room temperature, while the activation energy for hydrolysis may require more thermal input. A lower temperature can create a larger kinetic window between the two competing reactions.
pH / Acidity High Impact: Both acidic and basic conditions can catalyze hydrolysis.[2] Protic acids can protonate a ring nitrogen, further activating the ring for nucleophilic attack. Strong bases can generate hydroxide ions (OH⁻), a much stronger nucleophile than water.If a base is required to scavenge HCl produced during the reaction, use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine). Avoid strong aqueous bases like NaOH or KOH. If acid catalysis is needed, use minimal amounts (e.g., 0.1 equivalents).[2]Using a hindered, non-nucleophilic base ensures that the only role it plays is as a proton scavenger, without competing as a nucleophile itself. Minimizing acid prevents over-activation of the substrate towards hydrolysis.[7]
Reaction Time Medium Impact: Prolonged reaction times provide more opportunity for the slower hydrolysis side reaction to occur, especially if other conditions are not optimal.[2]Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid leaving reactions to run overnight unnecessarily.The goal is to stop the reaction when the formation of the desired product has maximized, before the cumulative effect of hydrolysis becomes significant.
Solvent Choice Medium Impact: Protic solvents (e.g., ethanol, water) can participate directly in hydrolysis.[2]Favor aprotic polar solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).Aprotic solvents do not have acidic protons and cannot act as proton donors to facilitate hydrolysis. They serve only to solvate the reactants.[2]
Q5: Can you provide a robust, step-by-step protocol for a typical amination reaction that is optimized to prevent hydrolysis?

A: Certainly. This protocol for reacting 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine with a generic primary amine (R-NH₂) emphasizes strict anhydrous conditions.

Experimental Protocol: Hydrolysis-Suppressed Amination

  • Glassware Preparation:

    • Place a round-bottom flask, magnetic stir bar, and condenser in an oven at 120 °C for at least 4 hours (or overnight).

    • Assemble the glassware hot under a positive pressure of dry nitrogen or argon and allow it to cool to room temperature.

  • Reagent and Solvent Preparation:

    • Use a freshly opened bottle of anhydrous solvent (e.g., THF or Dichloromethane) from a reputable supplier, or dispense from a solvent purification system.

    • Ensure the amine nucleophile and base are of high purity and stored over desiccants if necessary.

  • Reaction Setup:

    • To the cooled, inerted flask, add 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (1.0 eq).

    • Add anhydrous solvent (to make a ~0.1 M solution).

    • Add the amine nucleophile (1.1 eq).

    • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Execution:

    • Stir the mixture at room temperature.

    • Begin monitoring the reaction by TLC or LC-MS after 30 minutes. Take aliquots using a nitrogen-purged syringe.

    • If the reaction is sluggish at room temperature, gently warm the mixture to 40-50 °C and continue to monitor closely.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction by adding deionized water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired substituted pyrimidine.

Visualization of Key Processes

To better illustrate the concepts discussed, we have prepared the following diagrams.

Hydrolysis_Mechanism Mechanism of Hydrolysis via SNAr cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Start 4-Chloro-6-methyl-2- (4-nitrophenyl)pyrimidine Intermediate Meisenheimer-like Intermediate (Anionic Adduct) Start->Intermediate Addition H2O H₂O (Nucleophile) H2O->Intermediate Product 6-Methyl-2-(4-nitrophenyl) pyrimidin-4-one (Hydrolysis Product) Intermediate->Product Restores Aromaticity Chloride Cl⁻ (Leaving Group) Intermediate->Chloride ProtonLoss -H⁺ Product->ProtonLoss

Caption: SNAr mechanism for the hydrolysis of the title compound.

Troubleshooting_Workflow Troubleshooting Flowchart for Hydrolysis Start High Level of Hydrolysis Byproduct Detected by LC-MS/TLC Check_Water 1. Review Anhydrous Technique - Are solvents truly dry? - Is glassware oven-dried? - Is the reaction under inert gas? Start->Check_Water Optimize_Temp 2. Lower Reaction Temperature - Repeat reaction at 0°C or RT. - Is the desired reaction still proceeding? Check_Water->Optimize_Temp If hydrolysis persists Check_Base 3. Evaluate Base/pH - Are you using a non-nucleophilic base? - (e.g., DIPEA instead of Et₃N) - Is excess acid present? Optimize_Temp->Check_Base If hydrolysis persists Check_Time 4. Optimize Reaction Time - Monitor closely and quench as soon as SM is consumed. Check_Base->Check_Time If hydrolysis persists End Hydrolysis Minimized Yield Optimized Check_Time->End

Caption: A logical workflow for diagnosing and solving hydrolysis issues.

We trust this guide will serve as a valuable resource in your research endeavors. Should you have further questions or require assistance with specific applications, please do not hesitate to contact our technical support team.

References
  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines.
  • Jakubkiene, V., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines.
  • Benchchem. Overcoming side reactions in pyrimidine synthesis.
  • Benchchem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • Sandosham, J., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
  • Jan, M. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange.
  • De Rosa, M., et al. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • Thermo Scientific Chemicals. 2,4-Dichloro-6-methylpyrimidine, 98%.
  • HIGHLY SELECTIVE HYDROLYSIS OF CHLOROPYRIMIDINES TO PYRIMIDONES IN 12N HYDROCHLORIC ACID. Amazon S3.
  • Google Patents. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.

Sources

Technical Support Center: Optimization of Solvent Selection for 4-Chloropyrimidine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing nucleophilic aromatic substitution (SNAr) reactions on 4-chloropyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common experimental challenges. The guidance provided herein is based on established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental reaction mechanism for the substitution of 4-chloropyrimidine?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is a two-step addition-elimination process.[1]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine, thiol, or alkoxide) on the electron-deficient C-4 position of the pyrimidine ring. The electron-withdrawing nature of the ring nitrogens makes the pyrimidine core highly susceptible to this attack.[1][2] This step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Elimination & Aromatization: In the second step, the aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final substituted pyrimidine product.[1][3]

The stability of the Meisenheimer intermediate is crucial for the reaction to proceed efficiently. Solvents that can stabilize this charged intermediate without passivating the nucleophile are generally preferred.

SNAr_Mechanism sub 4-Chloropyrimidine meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nucleophile (Addition) nuc Nucleophile (Nu-H) prod 4-Substituted Pyrimidine meisenheimer->prod - Leaving Group (Elimination) lg Chloride Ion (Cl⁻) Troubleshooting_Workflow start Low / No Conversion temp Increase Temperature (e.g., 60-120 °C) start->temp Check 1 nuc Evaluate Nucleophile - Is it too weak? - Is it sterically hindered? temp->nuc If no improvement solvent Change Solvent (See Solvent Guide) nuc->solvent If no improvement catalyst Add Catalyst/Base - Acid for weak Nu (Anilines) - Base for strong Nu (Alkylamines) solvent->catalyst If no improvement result Improved Yield catalyst->result

A troubleshooting workflow for optimizing substitutions.
Q3: How do I choose between a polar protic and a polar aprotic solvent for my reaction?

The choice between a polar protic and a polar aprotic solvent is one of the most critical parameters in optimizing SNAr reactions. Their distinct properties directly influence nucleophile reactivity and intermediate stability. [4][5][6] Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile) These solvents are generally the preferred choice for SNAr reactions. [7]They possess large dipole moments, allowing them to effectively solvate cations and stabilize the charged Meisenheimer intermediate. [8]Crucially, they lack acidic protons (O-H or N-H bonds) and therefore cannot act as hydrogen-bond donors. [9][5]This leaves the nucleophile "bare" and highly reactive, leading to significantly faster reaction rates. [4][10]

  • Best For: Most SNAr reactions, especially with moderately strong to strong nucleophiles.

  • Causality: Maximizes nucleophilicity while providing the polarity needed to support the charged intermediate of the SNAr mechanism.

Polar Protic Solvents (e.g., Water, Ethanol, 2-Propanol) These solvents can act as both hydrogen-bond donors and acceptors. [5][6]While their polarity helps stabilize the Meisenheimer complex, their ability to form hydrogen bonds can be a major drawback. They can form a "cage" around the nucleophile, solvating it and reducing its reactivity. [4][10]This effect can significantly slow down the reaction.

  • Best For: Specific cases, such as acid-catalyzed reactions with weak nucleophiles (like anilines) in water, where the high polarity and potential for protonation of the pyrimidine ring can accelerate the reaction. [11][12]Also useful when starting materials have poor solubility in aprotic solvents or for "green" chemistry initiatives. [11]* Causality: Can stabilize the transition state, but often at the cost of deactivating the nucleophile via hydrogen bonding. [9][8]The outcome depends on the balance of these opposing effects.

Comparison of Common Solvents

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
DMSO Polar Aprotic47189Excellent solvating power, high boiling point allows for high reaction temperatures. Can be difficult to remove.
DMF Polar Aprotic37153Good general-purpose solvent for SNAr. Lower boiling point than DMSO. [7]
Acetonitrile Polar Aprotic3882Lower boiling point, useful for reactions at moderate temperatures.
Water Polar Protic80100Excellent for acid-catalyzed reactions with anilines. [11][12]Risk of hydrolysis side product. [1]Green solvent.
2-Propanol Polar Protic2082Good alternative when substrates have low water solubility. [11][12]Can cause solvolysis side products.
Toluene Nonpolar2111Generally not ideal for SNAr unless used in catalyst-driven processes like Buchwald-Hartwig aminations. [7]
Q4: I'm observing a significant amount of 4-hydroxypyrimidine as a byproduct. How can I prevent this?

The formation of 4-hydroxypyrimidine is a classic example of a competing solvolysis reaction, where the solvent (if protic, like water or an alcohol) acts as a nucleophile. [1]This side reaction is often exacerbated by certain conditions.

  • High Acidity: In acid-catalyzed reactions, excessive amounts of acid can promote the hydrolysis of the 4-chloropyrimidine starting material. [11][12]Using a minimal catalytic amount of acid (e.g., 0.1 equivalents) is often the best compromise to activate the substrate while suppressing hydrolysis. [11][12]* High Temperatures & Long Reaction Times: Prolonged exposure to high temperatures increases the rate of the competing hydrolysis/solvolysis reaction. [1]* Choice of Solvent: The most direct way to prevent this side reaction is to switch from a protic solvent (water, alcohols) to a polar aprotic solvent like DMF or DMSO. [1][7]These solvents cannot act as nucleophiles in this manner.

Troubleshooting Strategy:

  • Reduce Acid: If using acid catalysis, decrease the stoichiometry to 0.1 eq.

  • Lower Temperature: Attempt the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Switch Solvent: If hydrolysis persists, change the solvent system to anhydrous DMF or DMSO. Ensure all reagents and glassware are dry.

Experimental Protocols

Protocol 1: Acid-Catalyzed Amination with an Aniline in Water

This protocol is adapted for the reaction of 4-chloropyrimidine with anilines, leveraging water as a green and effective solvent. [11][12]

  • Reaction Setup: In a suitable reaction vessel, combine the 4-chloropyrimidine derivative (1.0 eq) and the desired aniline nucleophile (1.1 eq).

  • Solvent and Catalyst Addition: Add deionized water to achieve a concentration of approximately 0.1 M relative to the pyrimidine. Begin stirring, then add a stock solution of aqueous HCl to provide 0.1 equivalents of acid catalyst.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling the reaction to room temperature, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is > 8 to neutralize the acid and quench the reaction. [1]5. Isolation: The desired product may precipitate from the solution upon basification and can be collected by vacuum filtration. To maximize recovery, extract the aqueous filtrate with an organic solvent like ethyl acetate (3x). [1]6. Purification: Combine the filtered solid with the organic extracts. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary. [1]

Protocol 2: Base-Mediated Amination in a Polar Aprotic Solvent

This protocol is a general method for reacting 4-chloropyrimidine with a range of amines using a standard polar aprotic solvent system. [7]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-chloropyrimidine (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the amine nucleophile (1.2-1.5 eq) followed by a non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods.

References

  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC.
  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic (RSC Publishing).
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. IJCRT.org.
  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
  • Role of Solvent in SN. Scribd.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompChem.
  • Polar Protic and Aprotic Solvents. ChemTalk.
  • Polar Protic Vs Polar Aprotic Vs Nonpolar: About Solvents in Organic Chemistry. Scribd.
  • Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Filo.
  • A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. Scientific Research Publishing.
  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine.
  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange.
  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution.
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines. Benchchem.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. CompChem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • The reaction of 4-chloropyridine with some amines.

Sources

Purification methods for 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist, Technical Support Division

Technical Support Center: 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Welcome to the Advanced Purification Support Hub. My name is Dr. Aris, Senior Application Scientist. Below you will find a technical breakdown designed to guide you through the isolation and purification of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine. This compound is a critical electrophilic intermediate; its purity is paramount for subsequent nucleophilic aromatic substitutions (


).

The 4-chloro group on the pyrimidine ring is hydrolytically unstable , particularly in the presence of the electron-withdrawing 4-nitrophenyl group at the C2 position. This guide prioritizes protocols that minimize hydrolysis back to the pyrimidinone starting material.

Part 1: The "Crude" Phase – Post-Reaction Workup

Context: Most users synthesize this compound via chlorination of 6-methyl-2-(4-nitrophenyl)pyrimidin-4(3H)-one using phosphoryl chloride (


). The primary failure point is the quenching step, where exothermic hydrolysis of excess 

generates heat and HCl, driving the reversion of your product to the hydroxy starting material.
Workflow 1: Safe Isolation Protocol

WorkupWorkflow Start Reaction Mixture (Product + Excess POCl3) Distill Vacuum Distillation (Remove excess POCl3) Start->Distill Critical Step Quench Quench Residue (Ice/Water, <5°C) Distill->Quench Viscous Oil Neutralize Neutralize to pH 7-8 (Sat. NaHCO3 or Na2CO3) Quench->Neutralize Exothermic! Extract Extraction (DCM or EtOAc) Neutralize->Extract Precipitate forms Dry Dry & Concentrate (Na2SO4, <40°C) Extract->Dry

Caption: Optimized workup workflow to minimize acid-catalyzed hydrolysis of the C-Cl bond.

Standard Operating Procedure (SOP): Quenching & Isolation
  • Removal of

    
    :  Do not quench the reaction mixture directly. Distill off excess 
    
    
    
    under reduced pressure. This reduces the volume of acid generated during quenching.
  • Temperature Control: Cool the residual oil to 0°C.

  • Quenching: Pour the residue slowly onto crushed ice with vigorous stirring. Maintain internal temperature

    
    .
    
  • Neutralization: Immediately adjust pH to 7–8 using saturated

    
     or 
    
    
    
    solution. Do not use strong bases like NaOH , as hydroxide ions can displace the chloride at C4 [1].
  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Drying: Dry organic layer over anhydrous

    
     and concentrate in vacuo at 
    
    
    
    .

Part 2: Purification Techniques

Expert Insight: The nitro group increases the polarity of this molecule compared to simple phenyl analogs. While recrystallization is preferred for scalability, flash chromatography is necessary if significant tar or unreacted pyrimidinone remains.

Method A: Recrystallization (Preferred)

The 4-nitrophenyl moiety provides excellent crystallinity.

ParameterRecommendationNotes
Primary Solvent Ethanol (EtOH) Product is soluble in hot EtOH, sparingly soluble in cold.
Alternative System Ethyl Acetate / Hexane Dissolve in min.[1] hot EtOAc, add warm Hexane until turbid.
Anti-Solvent Water Only if using Ethanol. Add dropwise to hot solution until cloud point.
Cooling Rate Slow (Ambient → 4°C) Rapid cooling traps impurities (especially nitro-isomers).

Protocol:

  • Dissolve crude solid in boiling Ethanol (approx. 10-15 mL per gram).

  • If insoluble particles remain (likely inorganic salts or polymerized byproducts), filter hot.

  • Allow solution to cool to room temperature undisturbed.

  • Chill at 4°C for 2 hours.

  • Filter crystals and wash with cold Ethanol/Hexane (1:1).

Method B: Flash Column Chromatography

Use this if the crude purity is <85% or if "oiling out" occurs during recrystallization.

  • Stationary Phase: Silica Gel (230–400 mesh).[2]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

  • Loading: Dry load (adsorb crude onto silica) is recommended due to limited solubility in pure Hexane.

Gradient Table:

Volume (CV) % Ethyl Acetate Purpose
0–2 0% Elute non-polar impurities
2–5 5% → 10% Elute minor byproducts
5–15 15% → 30% Target Compound Elution

| >15 | 50% → 100% | Flush polar impurities (Pyrimidinone) |

Part 3: Troubleshooting & FAQs

Workflow 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue LowYield Low Yield / Hydrolysis Product Issue->LowYield Oiling Oiling Out (No Crystals) Issue->Oiling Color Dark Brown Coloration Issue->Color Sol1 Check Quench Temp Avoid NaOH LowYield->Sol1 Sol2 Use Seed Crystal or Switch to EtOAc/Hex Oiling->Sol2 Sol3 Activated Carbon Treatment Color->Sol3

Caption: Diagnostic flow for common purification failures.

Ticket #001: "My product contains a persistent impurity at baseline on TLC."

Diagnosis: This is likely 6-methyl-2-(4-nitrophenyl)pyrimidin-4-ol (the starting material or hydrolysis product). Solution:

  • This impurity is much more polar than your chloropyrimidine.

  • Do not attempt to remove this by recrystallization alone; it often co-precipitates.

  • Action: Perform a "silica plug" filtration. Dissolve your crude in 10% EtOAc/DCM and pass it through a short pad of silica. The non-polar chloro-product will elute, while the hydroxy-impurity will stick to the silica [2].

Ticket #002: "The product oils out instead of crystallizing."

Diagnosis: This is common with nitro-aromatics when the cooling is too rapid or the solvent boiling point is higher than the product's melting point. Solution:

  • Re-heat to dissolve the oil.[3]

  • Add a "seed crystal" (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Add a small amount of Hexane to the hot solution to lower the solubility slightly without forcing rapid precipitation [3].

Ticket #003: "Why is my product turning yellow/brown?"

Expert Note: Pure 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine should be a pale yellow to off-white solid .

  • Bright Yellow: Normal (due to the nitro chromophore).

  • Dark Brown/Black: Indicates decomposition or polymerized phosphorus byproducts.

  • Fix: Treat the hot recrystallization solution with Activated Carbon , filter while hot through Celite, then proceed with crystallization.

References

  • BenchChem Technical Support. Optimization of 4-Chloropyrimidine Substitution Reactions. (Accessed 2026).

  • Biotage. Successful Flash Chromatography: Solvent Selection and Optimization. (Accessed 2026).

  • University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization Solvents. (Accessed 2026).

  • MDPI Molecules. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. (2012).

Sources

Overcoming steric hindrance in 2-(4-nitrophenyl) substituted pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Steric Hindrance in 2-(4-Nitrophenyl) Substituted Pyrimidines Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are encountering difficulties synthesizing 2-(4-nitrophenyl)pyrimidines . While the 4-nitro group itself is distal (para) and does not exert direct steric pressure on the coupling site, its strong electron-withdrawing nature (EWG) creates a "deactivated nucleophile" problem when used as a boronic acid. When combined with steric bulk on the pyrimidine ring (e.g., 4,6-disubstitution), the reaction hits a "kinetic wall."

This guide addresses the two primary failure modes:

  • The Transmetallation Bottleneck: The Pd-catalyst cannot transfer the electron-poor aryl group to the hindered pyrimidine center.

  • The Stability Trap: Protodeboronation of the nitrophenyl boronic acid competes with the slow coupling rate.

Diagnostic Hub: Select Your Failure Mode

Before proceeding, identify your specific experimental observation to route to the correct protocol.

ObservationProbable CauseRecommended Module
No Product, Starting Material Remains Catalyst death; Oxidative addition failed due to steric bulk.Module A (Ligand Engineering)
No Product, Aryl Halide Consumed

-Hydride elimination or Homocoupling.
Module A (Catalyst Loading)
Nitrobenzene Detected (Protodeboronation) Transmetallation is too slow; Base is too strong.Module B (Base/Solvent Matrix)
Complex Mixture / Low Yield (<20%) Fundamental steric/electronic mismatch.Module C (De Novo Synthesis)
Module A: The Suzuki-Miyaura Interface (Coupling Strategy)

The standard Pd(PPh3)4 protocol often fails here. The 2-position of pyrimidine is flanked by two nitrogen atoms, creating a "sterically demanding canyon" for the catalyst. You must upgrade to Buchwald Pre-catalysts .

The Solution: Sterically Demanding Ligands (SPhos & XPhos)

Why: Dialkylbiaryl phosphine ligands (Buchwald Ligands) are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination).

  • SPhos: Excellent for general steric hindrance.[1]

  • XPhos: Superior for electron-deficient chlorides (like 2-chloropyrimidines).

Protocol 1: High-Steric Suzuki Coupling

Use this for 4,6-disubstituted-2-chloropyrimidines.

Reagents:

  • Electrophile: 2-Chloro-substituted-pyrimidine (1.0 equiv)

  • Nucleophile: 4-Nitrophenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 or G3 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv) — Crucial: Weaker than carbonates, reduces deboronation.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Charge a microwave vial with the pyrimidine, boronic acid, base, and XPhos Pd G3 (pre-catalyst ensures 1:1 Pd:L ratio).

  • Evacuate and backfill with Argon (x3). Oxygen is fatal to electron-rich phosphines.

  • Add degassed solvent.

  • Heat:

    • Standard: 100°C for 12–18 hours.

    • Microwave (Recommended): 120°C for 30–60 minutes.

  • Workup: Filter through Celite to remove Pd black; wash with EtOAc.

Technical Note: If XPhos fails, switch to AdBrettPhos or CataCXium A . These are designed for extremely hindered substrates where the metal center is inaccessible.

Module B: Solving Electronic Mismatch (The Nitro Group)

The 4-nitro group withdraws electron density from the boronic acid, making the Carbon-Boron bond stronger and less reactive toward the Palladium center (Transmetallation).

The "Slow Release" Strategy

If your boronic acid is decomposing (turning into nitrobenzene) before it couples, you must stabilize the boron species.

Protocol 2: MIDA Boronates or Trifluoroborates Replace the boronic acid with Potassium (4-nitrophenyl)trifluoroborate .

  • Why: The -BF3K salt is stable to protodeboronation and releases the active species slowly, maintaining a low but constant concentration of nucleophile.

  • Conditions: Use Pd(dppf)Cl2 (5 mol%) with Cs2CO3 in Toluene/Water (3:1) at reflux.[2] The higher temperature is required to hydrolyze the BF3 salt.

Module C: The "Nuclear Option" (De Novo Synthesis)

If the steric hindrance at the 2-position is too great (e.g., adjacent tert-butyl groups), carbon-carbon bond formation after ring closure may be impossible. You must build the ring with the bond already in place.

Protocol 3: Pinner Pyrimidine Synthesis

This method condenses an amidine with a 1,3-dicarbonyl.[3][4]

Reaction Scheme: 4-Nitrobenzamidine + 1,3-Diketone


2-(4-Nitrophenyl)pyrimidine

Step-by-Step:

  • Preparation of Amidine:

    • Start with 4-Nitrobenzonitrile.

    • Treat with NaOMe in MeOH (Pinner salt formation), then treat with NH₄Cl to generate 4-nitrobenzamidine hydrochloride .

  • Condensation:

    • Dissolve 4-nitrobenzamidine HCl (1.0 equiv) and the substituted 1,3-diketone (1.1 equiv) in Ethanol.

    • Add NaOEt (2.5 equiv) or Na₂CO₃ (3.0 equiv).

    • Reflux for 4–8 hours.

  • Result: This forms the pyrimidine ring around the steric bulk, bypassing the coupling barrier entirely.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision pathway for selecting the correct synthetic strategy based on your specific steric constraints.

SynthesisStrategy Start Start: Synthesis of 2-(4-nitrophenyl)pyrimidine CheckSterics Check Pyrimidine Substituents (Positions 4 & 6) Start->CheckSterics LowSterics Low Sterics (H, Me, OMe) CheckSterics->LowSterics Small Groups HighSterics High Sterics (t-Bu, i-Pr, CF3) CheckSterics->HighSterics Bulky Groups SuzukiStandard Standard Suzuki Pd(PPh3)4 / Na2CO3 LowSterics->SuzukiStandard SuzukiBuchwald Buchwald Protocol XPhos Pd G3 / K3PO4 HighSterics->SuzukiBuchwald Direct Route Success1 Product Isolated SuzukiStandard->Success1 Yield > 50% Fail1 Low Yield / No Rxn SuzukiStandard->Fail1 Yield < 20% SuzukiBuchwald->Success1 Success DeNovo De Novo Synthesis (Pinner Condensation) SuzukiBuchwald->DeNovo Steric Wall Hit Fail1->SuzukiBuchwald Upgrade Catalyst

Caption: Decision matrix for selecting between catalytic coupling and cyclization strategies based on pyrimidine substitution patterns.

Data & Reference Tables
Table 1: Solvent & Base Screening Matrix

Use this to optimize conditions if the standard XPhos protocol yields <50%.

Solvent SystemBaseTemperatureApplication
DME / H₂O (3:1) Na₂CO₃85°CStandard conditions; good for moderate sterics.
1,4-Dioxane / H₂O K₃PO₄100°CRecommended. Phosphate buffers pH, reducing deboronation.
Toluene / H₂O Cs₂CO₃110°C"Anhydrous-like" interface; best for very hydrophobic substrates.
n-Butanol KOH120°CHigh temp/polar; useful for solubility issues but risky for nitro groups.
References
  • Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society. (Demonstrates efficacy of XPhos/SPhos systems).

  • Li, C., et al. (2014).[1] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers. (Discusses overcoming steric barriers in coupling).

  • Zhichkin, P., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis. (Detailed protocol for Pinner-type condensation/De Novo synthesis).

  • BenchChem Support. (2025). "Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling." (Data on electronic deactivation of nitro-substituted boronates).

Sources

Technical Support Center: Recrystallization of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, we will address common challenges and provide robust, field-proven protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine?

A1: The ideal solvent for recrystallization should exhibit a significant difference in the solubility of the compound at elevated temperatures versus room or sub-ambient temperatures.[1] For pyrimidine derivatives like the one , a good starting point is to screen a range of solvents with varying polarities.[2]

Given the structure of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, which contains a moderately polar pyrimidine core, a polar nitro group, and a nonpolar phenyl ring, solvents such as ethanol, methanol, ethyl acetate, or mixtures thereof are often suitable.[2] A systematic approach to solvent selection is paramount. Small-scale solubility tests are highly recommended to identify the optimal solvent or solvent pair empirically.

Q2: What are the fundamental steps for recrystallizing this compound?

A2: A successful recrystallization procedure follows six key steps:[3]

  • Solvent Selection: Identifying a suitable solvent or solvent system where the compound is highly soluble when hot and sparingly soluble when cold.

  • Dissolution: Dissolving the crude compound in the minimum amount of near-boiling solvent to create a saturated solution.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be quickly filtered.

  • Crystallization: Allowing the hot, saturated solution to cool slowly and without disturbance to promote the formation of well-defined crystals.

  • Isolation: Collecting the purified crystals via vacuum filtration.

  • Drying: Thoroughly drying the crystals to remove any residual solvent.

Q3: My compound is not crystallizing from the solution upon cooling. What should I do?

A3: This is a common issue known as supersaturation, where the compound remains dissolved even though its concentration is above its normal solubility limit at that temperature.[4] To induce crystallization, you can:

  • Scratch the inner surface of the flask with a glass rod just below the liquid's surface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]

  • Add a "seed crystal" of the pure compound to the solution. This provides a template for further crystallization.[5]

  • Cool the solution further in an ice bath, which may help overcome the energy barrier for nucleation.[4]

Q4: Can I use a mixed solvent system for recrystallization?

A4: Absolutely. A two-solvent system is a powerful technique, especially when no single solvent provides the ideal solubility profile.[2] This method involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid.[2] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. The two solvents must be miscible. For this compound, a common pairing could be a more polar "good" solvent like ethanol or acetone with a nonpolar "poor" solvent like hexane.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine.

Issue 1: The compound "oils out" instead of forming crystals.
  • Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[7] This is often due to the solution being too concentrated, cooling too rapidly, or the presence of significant impurities that depress the melting point.[4][5]

  • Troubleshooting Protocol:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation point.[7]

    • Allow the solution to cool much more slowly. Insulating the flask by placing it on a wooden block or covering it with a beaker can help.[5][7]

    • If oiling persists, consider using a different solvent with a lower boiling point or a different solvent system altogether.[8]

Issue 2: Poor recovery of the purified compound.
  • Causality: Low yield is a frequent problem in recrystallization and can stem from several factors:

    • Using too much solvent during the dissolution step.[3]

    • Premature crystallization during hot filtration.

    • The compound having significant solubility in the cold solvent.

    • Washing the collected crystals with a solvent that is not ice-cold.[3]

  • Optimization Strategy:

    • Always use the minimum amount of near-boiling solvent to dissolve the crude product.[3]

    • If hot filtration is necessary, pre-heat the funnel and filter paper to prevent premature crystal formation.[2]

    • After crystallization, cool the flask in an ice bath to maximize the precipitation of the product.[2]

    • Wash the crystals with a minimal amount of ice-cold solvent.[3]

    • If the yield is still low, a portion of the solvent from the filtrate can be evaporated to obtain a second crop of crystals.

Issue 3: The recrystallized product is still colored or impure.
  • Causality: The presence of colored impurities or impurities with similar solubility profiles to the target compound can make purification by recrystallization challenging.

  • Refinement Protocol:

    • For colored impurities, activated charcoal can be added to the hot solution before filtration. Use a minimal amount, as excessive charcoal can adsorb the desired product.[9]

    • If impurities co-crystallize with the product, a second recrystallization may be necessary.

    • Alternatively, purification by column chromatography may be required to remove persistent impurities before a final recrystallization step.[2]

Experimental Workflow & Data Presentation

Protocol: Small-Scale Solvent Screening

A systematic approach to solvent selection is crucial for successful recrystallization.

  • Place approximately 20-30 mg of the crude 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine into several test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool to room temperature, and then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. The ideal solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.

Data Summary: Solvent Suitability
Solvent SystemRationaleExpected Outcome
Single Solvents
Ethanol / MethanolThe polar protic nature can effectively dissolve the compound at higher temperatures due to the polar pyrimidine and nitro functionalities.Good potential for high purity crystals, but solubility at room temperature needs to be checked to ensure good recovery.
Ethyl AcetateA moderately polar aprotic solvent that can be effective for compounds with a mix of polar and nonpolar features.May offer a good balance of solubility and insolubility at different temperatures.
TolueneA nonpolar aromatic solvent that may be suitable if the compound is less polar than anticipated.Might require a larger volume of solvent; risk of "oiling out" if the boiling point is close to the compound's melting point.
Mixed Solvents
Ethanol / WaterA polar protic "good" solvent with a polar "poor" solvent.[2]Can be highly effective for inducing crystallization if the compound is very soluble in pure ethanol.
Ethyl Acetate / HexaneA moderately polar "good" solvent with a nonpolar "poor" solvent.[6]A versatile system that often provides excellent results for a wide range of organic compounds.
Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process cluster_troubleshoot Troubleshooting Start Start with Crude Compound Solvent_Screen Perform Small-Scale Solvent Screening Start->Solvent_Screen Select_Solvent Select Optimal Solvent/System Solvent_Screen->Select_Solvent Dissolve Dissolve in Minimum Hot Solvent Select_Solvent->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Cool Slowly to Room Temperature Dissolve->Cool No Hot_Filter->Cool Yes Ice_Bath Cool in Ice Bath Cool->Ice_Bath Oiling_Out Issue: 'Oiling Out' Cool->Oiling_Out Collect Collect Crystals (Vacuum Filtration) Ice_Bath->Collect No_Crystals Issue: No Crystals Form Ice_Bath->No_Crystals Wash Wash with Ice-Cold Solvent Collect->Wash Low_Yield Issue: Poor Yield Collect->Low_Yield Dry Dry Crystals Under Vacuum Wash->Dry Pure_Product Pure Product Dry->Pure_Product Reheat Reheat, Add More Solvent, Cool Slowly Oiling_Out->Reheat Induce Induce Crystallization: Scratch or Seed No_Crystals->Induce Optimize Optimize Solvent Volume & Temp. Low_Yield->Optimize Reheat->Cool Induce->Collect

Caption: A comprehensive workflow for the recrystallization of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, including troubleshooting steps.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • University of California, Los Angeles. (n.d.).
  • University of York, Department of Chemistry. (n.d.).
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • BenchChem. (2025). Recrystallization of 2-Amino-1-(2-nitrophenyl)ethanol: A Technical Support Guide.
  • PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025).
  • Google Patents. (1959). US2874196A - Method of crystallizing nitro products.
  • BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Reddit. (2024). Recrystallization Issues. r/Chempros. [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. (2014). Purification of nitrophenols using complex-assisted crystallization. [Link]

  • Journal of Chemical Education. (1966). Basic organic laboratory techniques and problem solving: The nitration of 4-nitrophenol. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

Sources

Technical Support Center: Optimizing Pyrimidine Chlorination via POCl

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your pyrimidine chlorination is suffering from incomplete conversion , dimerization (ether formation) , or uncontrollable exotherms during workup.

Chlorination of hydroxypyrimidines (pyrimidinones) with phosphorus oxychloride (POCl


) is a deceptive reaction.[1] While the literature often describes it as a simple reflux, the competition between the Vilsmeier-Haack-type activation  and nucleophilic aromatic substitution (

)
creates a narrow window for success. This guide provides the mechanistic insight and validated protocols required to suppress byproduct formation and ensure safety.

Module 1: The Mechanistic Landscape

To solve the problem, we must visualize the invisible competition occurring in your flask. The reaction is not a single step; it is a cascade where the rate of chloride attack must exceed the rate of dimerization.

The "Happy Path" vs. The "Failure Modes"
  • Activation: POCl

    
     activates the tautomeric hydroxyl group, creating a dichlorophosphoryl intermediate.[1]
    
  • Substitution (Desired): A chloride ion (from POCl

    
     or additives) displaces the leaving group to form the chloropyrimidine.
    
  • Dimerization (Undesired): If chloride concentration is low or the mixture is too concentrated, the unreacted starting material (nucleophile) attacks the activated intermediate (electrophile), forming an ether-linked dimer (

    
    ).[1]
    

G SM Hydroxypyrimidine (Starting Material) Inter Phosphorylated Intermediate (O-PCl2) SM->Inter + POCl3 Activation Dimer Ether-Linked Dimer (Byproduct) Prod Chloropyrimidine (Product) Inter->Prod + Cl- (Fast) SNAr Inter->Dimer + SM (Slow) Competes if [Cl-] low Hydro Hydrolysis Product Inter->Hydro + H2O Quench/Wet Reagents

Figure 1: Reaction network showing the competition between successful chlorination (Green) and dimerization (Red).[1]

Module 2: Troubleshooting Guide (Ticket Resolution)

Issue 1: "I see a new spot on TLC that isn't product or starting material."

Diagnosis: Ether-Linked Dimer Formation . Root Cause: The concentration of the activated intermediate is high, but the availability of free chloride ions is too low. The starting material acts as a nucleophile instead of the chloride. Corrective Action:

  • Add an Exogenous Chloride Source: Add Benzyltriethylammonium chloride (TEBAC) or LiCl (0.1 equiv).[1] This increases the

    
     in the medium, accelerating the 
    
    
    
    step and outcompeting the dimer formation.
  • Catalytic Amine: Use N,N-Dimethylaniline (PhNMe

    
    ) .[1] It acts as a proton scavenger and forms a soluble chloride salt, increasing chloride bioavailability [1].[1]
    
Issue 2: "The reaction stalls with 10-20% intermediate remaining."

Diagnosis: Phosphoryl "Stalling" . Root Cause: As the reaction proceeds, the byproduct is dichlorophosphoric acid (


), which is viscous and can encapsulate the intermediate, preventing chloride attack.[1]
Corrective Action: 
  • Solvent Selection: Do not run neat if stalling occurs. Use Toluene or Acetonitrile . Acetonitrile is particularly effective because it solubilizes the polar intermediate, facilitating the attack.

  • Temperature Boost: Ensure the internal temperature is

    
    . The P-O bond cleavage has a high activation energy.
    
Issue 3: "My workup turned into a black tar / volcano."

Diagnosis: Uncontrolled Exotherm / Polymerization . Root Cause: Quenching POCl


 releases massive heat (

).[1] If the temperature spikes, the pyrimidine product can self-polymerize or decompose. Corrective Action:
  • The "Reverse Quench": Never add water to the reaction.[2] Always add the reaction mixture dropwise into a temperature-controlled water/base vessel.

  • Controlled Hydrolysis: Quench into water at 35-40°C (not ice cold).

    • Why? At

      
      , POCl
      
      
      
      hydrolysis is slow.[1] It accumulates in the water layer like a "chemical depth charge." When it finally warms up, it hydrolyzes all at once, causing an explosion.[1] Quenching at 40°C ensures immediate consumption of POCl
      
      
      as it is added [2].

Module 3: Optimized Protocol & Workflow

This protocol minimizes free hydroxyl concentration (preventing dimers) and manages thermal risks.[1]

Standardized Workflow

Reagents:

  • Substrate: 1.0 equiv

  • POCl

    
    : 3.0 - 5.0 equiv (Excess serves as solvent and dehydrating agent)[1]
    
  • Base: N,N-Dimethylaniline (1.0 - 1.5 equiv)[1]

  • Solvent: Acetonitrile (optional, for solubility)[1]

Step-by-Step:

  • Charge: Place Substrate and Base in the flask.

  • Addition: Add POCl

    
     slowly at room temperature. Do not heat yet.
    
  • Induction: Stir for 15 mins. Allow the initial Vilsmeier-salt formation.

  • Reaction: Heat to reflux (

    
     if neat).[1] Monitor via HPLC/TLC.[1]
    
  • Cooling: Cool to

    
    . Remove excess POCl
    
    
    
    via vacuum distillation (rotary evaporator with a caustic trap) if possible.[1] This is the single best way to make the quench safer.
  • Quench: Perform Reverse Quench (see Safety Module).

Workflow cluster_setup Phase 1: Setup & Reaction cluster_workup Phase 2: Safe Workup Start Charge Substrate + N,N-Dimethylaniline AddPOCl3 Add POCl3 (3-5 eq) Slow Addition @ RT Start->AddPOCl3 Heat Reflux (80-110°C) Monitor Disappearance of SM AddPOCl3->Heat Distill Vacuum Distill Excess POCl3 Heat->Distill Complete Conversion RevQuench REVERSE QUENCH Add Rxn Mix to Water (35-40°C) Distill->RevQuench Viscous Oil Remaining Extract Extraction (DCM or EtOAc) RevQuench->Extract

Figure 2: Optimized workflow emphasizing the removal of excess reagent before quenching.[1]

Module 4: Safety & Quenching (Critical)[1][3][4][5]

WARNING: The failure to quench POCl


 correctly is a leading cause of laboratory accidents in process chemistry.
The "Metastable Intermediate" Trap

When POCl


 is added to ice water, it can form phosphorodichloridic acid .[2] This species is metastable at 

.[1]

If you accumulate this species and then warm the flask to room temperature, it decomposes exothermically, potentially ejecting the reactor contents.[1]
The "Warm Quench" Protocol

To prevent accumulation:

  • Prepare a quench vessel with water (or dilute NaOH if product is acid-sensitive).[1]

  • Heat the quench vessel to 35-40°C .

  • Add the reaction mixture slowly to the warm water.

  • Verification: The hydrolysis should be instantaneous (audible fizzing/heat release). If no heat is released, STOP.[1] You are accumulating unreacted reagent [2].

References

  • Catalysis in Chlorination

    • Title: Improved process for preparing 2-amino-4,6-dichloropyrimidine[1]

    • Source: U.S. Patent 5,625,068 (and related process literature)[1]

    • Context: Demonstrates the use of N,N-dimethylaniline to lower reaction temper
    • URL
  • Safety & Quenching

    • Title: Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates[1][3]

    • Source: Organic Process Research & Development (ACS Publications)[1][3]

    • Context: Definitive study on why ice-quenches are dangerous and the valid
    • URL:[Link][1][3]

  • General Process Review

    • Title: POCl3–PCl5 mixture: A robust chlorinating agent[4]

    • Source: Journal of the Indian Chemical Society
    • Context: Reviews the utility of phosphorus chlorides in heterocycle synthesis.
    • URL:[Link]

Sources

Effect of base strength on 4-chloropyrimidine amination rates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for scientists engaged in the amination of 4-chloropyrimidine. As a foundational reaction in medicinal chemistry, understanding the nuances of this nucleophilic aromatic substitution (SNAr) is critical for success. This document moves beyond basic protocols to explain the underlying chemical principles governing reaction outcomes, with a specific focus on the pivotal role of base strength in determining reaction rates and success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the amination of 4-chloropyrimidine?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is generally a two-step addition-elimination process.[1][2]

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C4 position of the pyrimidine ring. The electron-withdrawing character of the two ring nitrogens makes the pyrimidine core susceptible to this attack.[1][3] This initial step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex, which temporarily disrupts the ring's aromaticity.[4]

  • Elimination & Aromatization: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group.[1]

The stability of the Meisenheimer intermediate is a key factor dictating whether the SNAr reaction is feasible.[4] Resonance forms that place the negative charge on the electronegative nitrogen atoms provide significant stabilization, favoring attack at the C2 and C4 positions over the C3 position.[4]

Caption: General SNAr mechanism for 4-chloropyrimidine amination.

Q2: How does the strength of the base affect the reaction rate?

The role of the base is primarily to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice and strength of the base can significantly influence the reaction's progress:

  • Weak Bases (e.g., Triethylamine (TEA), DIPEA): These are often sufficient for amines with moderate to high nucleophilicity. They scavenge the HCl produced, preventing the protonation of the amine nucleophile, which would render it non-nucleophilic.[5] Using TEA in refluxing ethanol is a common condition for these reactions.[6][7]

  • Stronger Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are frequently used in polar aprotic solvents like DMF or DMSO, particularly when dealing with less reactive amines or when higher temperatures are required.[8] Potassium carbonate is a common choice for monoamination of dichloropyrimidines.[9]

  • Very Strong Bases (e.g., NaOtBu, LiHMDS): These are typically reserved for palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig), which are necessary for less activated aryl chlorides or challenging amine couplings.[9][10] For SNAr on an activated substrate like 4-chloropyrimidine, such strong bases are usually unnecessary and can promote side reactions.

Key Causality: The reaction generates one equivalent of HCl. If not neutralized, this acid will protonate the starting amine, creating its non-nucleophilic ammonium salt. This effectively removes the nucleophile from the reaction, stalling the conversion. A base with a pKa higher than that of the product's conjugate acid is required to drive the reaction to completion by ensuring the amine nucleophile remains in its free, active form.

Q3: Is a base always required for this amination?

Not necessarily. In certain cases, particularly with aliphatic and benzylic amines, the reaction can proceed efficiently in water without any added base.[5][11] In these instances, an excess of the amine nucleophile can serve as the base to quench the generated HCl.[12] Furthermore, some protocols utilize potassium fluoride (KF) in water as a mild base system for an environmentally friendly SNAr process.[13]

Q4: Can acid catalysis be used instead of a base?

Yes, for certain nucleophiles, particularly anilines, the reaction can be promoted by catalytic amounts of a strong acid like HCl.[5][12] The acid is thought to activate the pyrimidine ring by protonating one of the ring nitrogens, making the C4 position even more electrophilic and susceptible to attack by the weakly nucleophilic aniline.[5] However, this approach has limitations:

  • It is generally unsuitable for highly basic aliphatic amines, which would be fully protonated by the acid.[5]

  • Using too much acid can accelerate the hydrolysis of the chloropyrimidine to the corresponding 4-hydroxypyrimidine, reducing the yield.[5][14]

Troubleshooting Guide

Issue 1: The reaction is not starting or the yield is very low.

Low reactivity can be traced back to several factors. Use the following decision tree to diagnose the problem.[1]

Troubleshooting_Low_Yield Start Low Yield / No Reaction Q_Temp Is the reaction heated? Start->Q_Temp A_Heat Increase temperature. (e.g., 80-140 °C) Q_Temp->A_Heat No Q_Nucleophile Is the amine nucleophile a) sterically hindered? b) strongly electron-withdrawn? Q_Temp->Q_Nucleophile Yes End Problem Resolved A_Heat->End A_Nucleophile Consider harsher conditions (e.g., microwave, stronger base) or an alternative synthetic route. Q_Nucleophile->A_Nucleophile Yes Q_Base Is the base pKa > pKa of product's conjugate acid? Q_Nucleophile->Q_Base No A_Base Switch to a stronger base. (e.g., K₂CO₃ in DMF) Q_Base->A_Base No Q_Solvent Are reactants soluble? Is solvent appropriate? Q_Base->Q_Solvent Yes A_Base->End A_Solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) or consider aqueous conditions. Q_Solvent->A_Solvent No Q_Solvent->End Yes A_Solvent->End

Caption: A troubleshooting flowchart for optimizing 4-chloropyrimidine substitutions.

Detailed Checks:

  • Temperature: Many SNAr reactions on chloropyrimidines require heating to achieve a reasonable rate.[1][4] If running at room temperature, consider increasing it incrementally. Microwave irradiation can also be highly effective, often reducing reaction times from hours to minutes.[15]

  • Nucleophile Reactivity: Sterically hindered amines (e.g., ortho-substituted anilines) or those with strong electron-withdrawing groups will react much slower.[1]

  • Base and Solvent System: Ensure your chosen base is strong enough and soluble in the reaction medium. For weaker nucleophiles, switching from a solvent like ethanol to a higher-boiling polar aprotic solvent like DMF can be beneficial.[8]

Issue 2: A significant amount of 4-hydroxypyrimidine is forming as a side product.

This indicates that water is acting as a competing nucleophile, leading to hydrolysis of the starting material.

Causes & Solutions:

  • Adventitious Moisture: Ensure you are using anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Water as Solvent: While water can be an excellent "green" solvent for these reactions, it can also lead to hydrolysis, especially at higher temperatures or with prolonged reaction times.[1][12] If hydrolysis is significant, consider switching to a non-protic solvent like DMF or propanol.[1][8]

  • Acid-Catalyzed Conditions: In acid-catalyzed reactions, higher concentrations of acid can increase the rate of hydrolysis.[5][14] Use the minimum amount of acid necessary to promote the desired amination.

Issue 3: The reaction produces a mixture of C4 and C2 substituted isomers (for di-chloro substrates).

While 4-chloropyrimidine has only one reactive site, substrates like 2,4-dichloropyrimidine can present regioselectivity challenges.

Controlling Factors:

  • Inherent Reactivity: The C4(6) positions on the pyrimidine ring are generally more reactive towards nucleophilic attack than the C2 position.[16] This is due to the C4 position benefiting from a more favorable para-quinoid type Meisenheimer intermediate compared to the ortho-quinoid intermediate at C2.[16]

  • Reaction Conditions: For neutral nitrogen nucleophiles, the selectivity can be modest, often yielding mixtures.[16] Lowering the reaction temperature can sometimes improve selectivity. For instance, with anilines, running the reaction at -60 °C (without a catalyst) can significantly favor the C4 isomer.[16]

  • Catalysis: Palladium-catalyzed aminations can offer superior regioselectivity for the C4 position compared to standard SNAr conditions, especially with aliphatic secondary amines.[16]

Data & Protocols

Data Presentation

The choice of base is critical and depends on the amine's nucleophilicity and the desired reaction conditions. The following table provides pKa values (of the conjugate acid) for common bases used in amination reactions. A suitable base should have a pKa significantly higher than that of the protonated amine nucleophile to effectively scavenge the generated acid.

Table 1: pKa Values of Common Bases and Amines

CompoundClasspKa (Conjugate Acid in H₂O)Reference
Triethylamine (TEA)Tertiary Amine Base10.75[17]
Potassium Carbonate (K₂CO₃)Inorganic Base10.33 (for HCO₃⁻)[17]
Sodium Bicarbonate (NaHCO₃)Inorganic Base6.35 (for H₂CO₃)[17]
AnilineAromatic Amine4.6[18]
MorpholineSecondary Aliphatic Amine8.33[5]
BenzylaminePrimary Benzylic Amine9.33[18]

Note: The pKa values associated with bases typically refer to the pKa of their conjugate acids. A higher pKa indicates a stronger base.[17]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Amination (Microwave-Assisted)

This protocol is adapted for a rapid synthesis using microwave irradiation, a common technique for accelerating SNAr reactions.[1][15]

  • Reaction Setup: In a microwave reaction vial, combine the 4-chloropyrimidine derivative (1.0 eq, e.g., 2 mmol) and the desired amine nucleophile (1.0-1.2 eq).

  • Solvent and Base Addition: Add an appropriate anhydrous solvent (e.g., propanol or DMF, ~1-2 mL) and triethylamine (1.5-2.0 eq).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 120–140 °C for 15–30 minutes.

  • Monitoring: Monitor the reaction for completion by TLC or LC-MS.

  • Workup: After cooling, disperse the resulting mixture in a saturated aqueous solution of sodium bicarbonate.[1]

  • Isolation: Extract the product with an organic solvent such as ethyl acetate (EtOAc). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: The crude product can be further purified by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Acid-Catalyzed Amination with Anilines in Water

This "green" chemistry protocol is adapted from the amination of a related chloropyrrolopyrimidine and is effective for aniline nucleophiles.[1][12]

  • Reaction Setup: In a reaction vessel, combine 4-chloropyrimidine (1.0 eq) and the desired aniline (1.1 eq).

  • Solvent and Catalyst: Add deionized water to achieve a concentration of approximately 0.1 M relative to the pyrimidine. Add a stock solution of aqueous HCl to provide 0.1 equivalents of the acid catalyst.[1]

  • Reaction: Stir the mixture vigorously and heat to 80 °C. Reactions with meta- and para-substituted anilines are often complete within 6 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and basify the mixture by adding a saturated aqueous solution of Na₂CO₃ or NaHCO₃ until the pH is > 8.[1]

  • Isolation: The product may precipitate upon basification and can be collected by vacuum filtration. To recover additional material, extract the aqueous filtrate with an organic solvent like ethyl acetate.[1]

  • Purification: Combine the filtered solid with the extracted organic phases. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify further if necessary.[1]

References

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available from: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI. Available from: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available from: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available from: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available from: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Available from: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. Available from: [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. NIH. Available from: [Link]

  • Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org. Available from: [Link]

  • and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Semantic Scholar. Available from: [Link]

  • Synthesis of pyrimidines from dinitrogen and carbon. Oxford Academic. Available from: [Link]

  • pKa Values of Common Bases. Available from: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available from: [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. Available from: [Link]

  • What are some common causes of low reaction yields? Reddit. Available from: [Link]

  • What could be reason for getting a very low yield in organic chemistry? Quora. Available from: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. Available from: [Link]

  • (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. Available from: [Link]

  • 4-Chloropyrimidine. PubChem. Available from: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]

Sources

Technical Support Center: Solubility Solutions for Nitro-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NSP-SOL-001 Subject: Overcoming "Brick Dust" – Solubilization, Purification, and Handling of Nitro-Pyrimidines Assigned Specialist: Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

Nitro-substituted pyrimidines represent a classic paradox in medicinal chemistry: they are often highly polar yet practically insoluble in both aqueous and organic media. This phenomenon, colloquially known as "brick dust," arises from two competing thermodynamic forces:

  • High Crystal Lattice Energy: The planar pyrimidine ring, reinforced by the electron-withdrawing nitro group, facilitates strong

    
    -
    
    
    
    stacking and intermolecular dipole interactions. The solid state is thermodynamically favored.
  • Low Solvation Energy: While the nitro group is polar, it is a weak hydrogen bond acceptor. Furthermore, the electron-withdrawing nature of the nitro group significantly lowers the basicity of the pyrimidine nitrogens (pKa often < 1.0), rendering standard pH adjustment strategies ineffective for protonation in aqueous media.

This guide provides a self-validating troubleshooting framework to resolve these issues during synthesis, purification, and biological screening.

Module 1: Solvent Selection & Thermodynamics

The Hansen Solubility Parameter (HSP) Strategy

To dissolve these compounds, you must overcome the lattice energy (


) with solvation energy (

). Standard "like dissolves like" rules often fail here. Instead, use Hansen Solubility Parameters (HSP), which break solubility into three vectors: Dispersion (

), Polarity (

), and Hydrogen Bonding (

).[1][2]

Nitro-Pyrimidine Profile: High


 (Polarity) and Moderate 

(H-bonding).
Table 1: Recommended Solvent Tiers
TierSolvent ClassExamplesMechanism of ActionUse Case
1 Dipolar Aprotic DMSO, DMF, NMP, DMAcHigh

matches the nitro group; disrupts dipole-dipole stacking.
Primary Dissolution: Stock solutions (20-100 mM), Reaction media.
2 Polar Protic Methanol, Ethanol, TFE (Trifluoroethanol)Moderate

donors; TFE is exceptional for nitro-heterocycles due to high ionizing power.
Recrystallization: As the "Anti-solvent" or in hot extraction.
3 Co-Solvent Mix DMSO/Water, PEG-400/WaterReduces the dielectric barrier; prevents "crashing out" upon dilution.Biological Assays: Formulation for dosing.
4 Hydrotropes 6M Urea, Sodium BenzoateDisrups water structure and complexes with the solute (stacking interaction).Aqueous Solubility: For high-concentration aqueous prep.

Module 2: Troubleshooting Workflows (Q&A)

Scenario A: Biological Assay Preparation

User Ticket: "I dissolved my 5-nitropyrimidine in 100% DMSO at 10 mM. When I dilute it into cell culture media (aqueous), it immediately precipitates as a fine white solid."

Diagnosis: This is the "Parabolic Solubility" trap. The log-linear solubility model fails because the water molecules cluster around the DMSO, leaving the hydrophobic nitro-pyrimidine "naked" and forcing it back into the crystal lattice.

Solution: The Step-Down Dilution Protocol Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate co-solvent bridge.

DilutionProtocol Start Start: 10 mM Stock (100% DMSO) Direct Direct Addition to Media (1:1000 Dilution) Start->Direct Bridge Bridge Step: Dilute 1:10 into PEG-400 or Propylene Glycol Start->Bridge Pre-solvation Crash RESULT: Precipitation (Kinetic Crash) Direct->Crash Intermed Intermediate Stock (1 mM in 10% DMSO/90% PEG) Bridge->Intermed Final Final Dilution into Media (Slow addition with vortexing) Intermed->Final Success RESULT: Stable Dispersion (Micellar/Hydrotropic Stabilization) Final->Success

Figure 1: Step-Down Dilution Strategy to prevent kinetic precipitation in aqueous media.

Scenario B: Purification & Recrystallization

User Ticket: "My product oils out when I try to recrystallize from Ethanol. Cooling makes it a gummy mess, not crystals."

Diagnosis: The melting point of the solvated compound is likely lower than the boiling point of the solvent, or the impurity profile is disrupting nucleation. Nitro compounds are prone to "oiling out" in single-solvent systems.

Solution: The "Cloud Point" Oscillation Method You need a Two-Solvent System (Solvent/Anti-Solvent) where the "Good" solvent has a higher boiling point than the "Bad" solvent.

Recommended Pair: DMF (Good, bp 153°C) / Ethanol (Bad, bp 78°C) or Acetone/Water .

Protocol:

  • Dissolve crude solid in the minimum amount of hot DMF (approx. 80-90°C).

  • Add hot Ethanol dropwise until persistent cloudiness (turbidity) appears.

  • Add one drop of hot DMF to clear the solution.

  • Crucial Step: Turn off the heat and let the flask cool inside the oil bath (slow cooling).

  • Why this works: Slow cooling promotes Ostwald ripening, favoring crystal growth over amorphous oil formation.

Scenario C: Analytical Chemistry (HPLC)

User Ticket: "My peaks are tailing badly on C18 columns. I suspect the nitro group is interacting with silanols."

Diagnosis: While nitro groups are non-basic, the pyrimidine ring nitrogens can still interact with residual silanols on the column packing. Additionally, nitro-pyrimidines often have very low solubility in the initial mobile phase (usually high water content).

Solution:

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mechanism:[3][4] The low pH (<2.5) suppresses the ionization of residual silanols on the column (Si-O⁻

      
       Si-OH), preventing secondary interactions.
      
  • Diluent Match: Dissolve the sample in 50:50 DMSO:Acetonitrile .

    • Warning: Never inject 100% DMSO stocks directly if the injection volume is >5

      
      L; it causes "solvent effects" (broad/split peaks) because the sample elutes in a plug of strong solvent.
      

Module 3: Advanced Chemical Modification

If physical solubilization fails, chemical modification is the next logical step.

Salt Formation (The "Trap")
  • Misconception: "I'll make a HCl salt."

  • Reality: Nitro-pyrimidines are extremely weak bases. The conjugate acid pKa is often negative. HCl salts will hydrolyze immediately in water, reverting to the insoluble free base.

  • Correct Approach: If the molecule has an acidic proton (e.g., Uracil derivative, -OH, -NH), form a Base Salt (Sodium, Potassium, or Choline).

    • Reagent: Sodium 2-ethylhexanoate (soluble in organic solvents) allows precipitation of the sodium salt in organic media.

Prodrug/Derivatization

If the nitro group is essential for activity but kills solubility, consider transient masking.

  • Strategy: Reduce the nitro group to an amine (solubility

    
    ), then acylate with a solubilizing tail (e.g., succinate or phosphate ester).
    
  • Bio-activation: In vivo esterases will cleave the tail; metabolic oxidation may restore the nitro/nitroso species (though this changes the pharmacology significantly).

Module 4: Decision Matrix

Use this logic flow to determine your experimental path.

SolventDecision Start Solubility Issue? CheckStruct Check Structure: Acidic Protons? (-OH, -NH) Start->CheckStruct YesAcid Yes: Acidic Protons CheckStruct->YesAcid NoAcid No: Neutral/Weak Base CheckStruct->NoAcid BaseSalt Form Salt: Use NaOH or Choline YesAcid->BaseSalt SolventCheck Application Type? NoAcid->SolventCheck BioAssay Biological Assay SolventCheck->BioAssay Synthesis Synthesis/Purification SolventCheck->Synthesis BioSol Use DMSO Stock + Step-Down Dilution (PEG/Tween) BioAssay->BioSol SynthSol High Temp (>80°C) Dipolar Aprotic (DMF/NMP) Synthesis->SynthSol

Figure 2: Decision Matrix for selecting solubilization strategy based on molecular structure and application.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Defines the

    
     parameters essential for solvent selection). 
    
  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. (Explains the log-linear and parabolic solubility behavior in DMSO/Water mixtures).

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[5][6] ISRN Pharmaceutics. (Comprehensive review of hydrotropes and solid dispersion techniques).

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Authoritative source for pKa values of pyrimidines, confirming low basicity of nitro-derivatives).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for two-solvent recrystallization).

Sources

Technical Support Center: Thermal Stability of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the thermal stability of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my goal is to equip you with the necessary expertise to anticipate and mitigate potential degradation issues during reflux, ensuring the integrity and yield of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered when subjecting 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine to reflux conditions.

Q1: What are the primary factors influencing the thermal stability of this compound during reflux?

A: The stability of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is not absolute and is highly dependent on the experimental conditions. The key factors are:

  • Temperature: Higher temperatures provide the activation energy for decomposition pathways. The risk of degradation increases significantly as the temperature approaches the compound's decomposition point, which is often lower in solution than in a pure, solid state.

  • Solvent Choice: The solvent's polarity, protic nature, and boiling point are critical. Protic solvents like ethanol or water can participate in nucleophilic substitution reactions, displacing the labile chlorine atom.[1] Aprotic solvents are generally preferred for maintaining structural integrity.

  • Presence of Nucleophiles or Bases: The pyrimidine ring, activated by the electron-withdrawing nitro group and the chloro substituent, is susceptible to Nucleophilic Aromatic Substitution (SNAr). Extraneous nucleophiles (e.g., amines, water, alkoxides) or bases can readily displace the C4-chloro group, leading to unwanted byproducts.[2][3]

  • Reaction Duration: Prolonged exposure to high temperatures, even in a relatively inert solvent, can lead to gradual decomposition.

  • Atmosphere: While many reactions are robust, performing them under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative decomposition, especially if trace impurities are present.[4]

Q2: What are the typical visual and analytical signs of decomposition?

A: Vigilant monitoring is key. Look for the following indicators:

  • Color Change: A common sign of degradation is the reaction mixture turning from a pale yellow or colorless solution to dark yellow, brown, or even black. This often indicates the formation of polymeric materials or complex side products.

  • Precipitate Formation: The appearance of unexpected solids or "tar" suggests the formation of insoluble decomposition products.

  • Thin Layer Chromatography (TLC) Analysis: This is the most direct method. Upon reflux, you may observe:

    • The appearance of new spots, often at different Rf values.

    • "Streaking" on the TLC plate, which is characteristic of polar, polymeric, or charred materials.

    • A decrease in the intensity of the starting material spot over time, which is not correlated with the formation of the desired product.

  • Off-Gassing: While less common for this specific structure under typical reflux, any unexpected gas evolution could be a sign of significant molecular fragmentation.

Q3: My reaction mixture turned dark brown upon reflux. What is likely happening and how can I prevent it?

A: A dark brown or black color is a strong indicator of significant decomposition, often referred to as "charring" or "tar formation." The most probable causes are:

  • Decomposition of the Nitrophenyl Moiety: Nitroaromatic compounds can undergo complex decomposition pathways at elevated temperatures.[5]

  • Polymerization: Uncontrolled side reactions can lead to the formation of high-molecular-weight, insoluble polymers.

  • Hydrolysis: If water is present, the chloro-group can be hydrolyzed to a hydroxyl group, creating a hydroxypyrimidine which may be less stable under the reaction conditions.[1]

Mitigation Strategies:

  • Lower the Temperature: If possible, use a lower-boiling-point solvent or run the reaction at a temperature below the solvent's reflux point.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended to exclude moisture.[6]

  • Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and stop the heating as soon as the starting material is consumed or the reaction reaches a plateau.

Q4: Can the chloro-group at the C4 position be displaced during reflux?

A: Yes, this is a primary concern. The chloro group on the pyrimidine ring is an effective leaving group, and its displacement via Nucleophilic Aromatic Substitution (SNAr) is a common reaction pathway.[7] The pyrimidine ring is electron-deficient, and this effect is further amplified by the strongly electron-withdrawing 4-nitrophenyl group at the C2 position.

Be particularly cautious if your reaction medium contains:

  • Alcohols (Solvent): Can lead to the formation of an alkoxy-pyrimidine.

  • Water (Trace or as co-solvent): Can lead to the formation of a hydroxypyrimidine.

  • Amines: Will readily displace the chlorine to form aminopyrimidines.[2]

If the chloro-group must be retained, it is imperative to use a non-nucleophilic, aprotic solvent.

Troubleshooting and Workflow Guide

When encountering issues with the stability of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine during reflux, a systematic approach is essential. The following workflow can help diagnose and resolve common problems.

G Troubleshooting Workflow for Reflux Stability Start Unexpected Result Observed (e.g., Low Yield, Dark Color, Byproducts) Check_Color Is the mixture dark brown/black or tarry? Start->Check_Color Check_TLC Does TLC/HPLC show multiple unknown spots? Check_Color->Check_TLC No Action_Temp Action: Reduce Temperature - Use lower boiling solvent - Heat below reflux Check_Color->Action_Temp Yes Check_Solvent Is the solvent protic (e.g., EtOH, MeOH, H2O)? Check_TLC->Check_Solvent Yes Action_Time Action: Reduce Reaction Time - Monitor reaction closely - Quench upon completion Check_TLC->Action_Time No (Minor Issues) Action_Anhydrous Action: Ensure Anhydrous Conditions - Use dry solvents - Run under N2/Ar atmosphere Check_Solvent->Action_Anhydrous No Action_Solvent Action: Switch to Aprotic Solvent (e.g., Toluene, Dioxane, Acetonitrile) Check_Solvent->Action_Solvent Yes (Suspect SNAr) Success Problem Resolved Action_Temp->Success Action_Anhydrous->Action_Time Action_Solvent->Success Action_Time->Success

Caption: Troubleshooting decision tree for stability issues.

Experimental Protocol

This protocol provides a standardized method to assess the thermal stability of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine in a chosen solvent under reflux.

Protocol 3.1: Reflux Stability Assessment

Objective: To determine the stability of the target compound over time at the boiling point of a selected solvent.

Materials:

  • 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (high purity)

  • Anhydrous solvent of choice (e.g., Toluene, Dioxane, Acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Inert gas line (Nitrogen or Argon)

  • TLC plates (e.g., silica gel 60 F254)

  • Appropriate eluent for TLC analysis

  • HPLC system (if available)

Procedure:

  • Setup: Assemble the reflux apparatus (flask and condenser) and ensure all glassware is oven-dried.

  • Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes. Maintain a gentle positive pressure of the inert gas throughout the experiment.

  • Preparation: Dissolve a known quantity of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine in the anhydrous solvent in the round-bottom flask to a typical reaction concentration (e.g., 0.1 M).

  • Time Zero Sample (T₀): Before heating, withdraw a small aliquot (e.g., 0.1 mL) from the solution. This will serve as your T₀ reference sample for analysis.

  • Reflux: Begin heating the mixture to a gentle reflux. Start a timer as soon as reflux begins.

  • Time-Point Sampling: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), carefully and quickly withdraw another small aliquot from the reaction mixture.

  • Analysis:

    • TLC: Spot the T₀ sample alongside each time-point sample on the same TLC plate. Develop the plate using a suitable eluent system. Visualize the spots under UV light. Compare the intensity of the starting material spot and note the appearance of any new spots.

    • HPLC (Recommended): If available, dilute each aliquot appropriately and inject it into the HPLC. Quantify the peak area of the starting material at each time point to determine the percentage of compound remaining.

  • Interpretation: A stable compound will show no significant decrease in the starting material spot/peak and no formation of new spots/peaks over the monitored period.

Data Summary

The choice of solvent is paramount for minimizing thermal degradation. Aprotic solvents are generally recommended to avoid nucleophilic substitution of the chlorine atom.

Table 1: Recommended Solvents for Reflux and Associated Boiling Points

SolventTypeBoiling Point (°C)Rationale & Cautions
Toluene Aromatic, Aprotic111Recommended. Inert and provides a moderate reflux temperature. Ensure it is anhydrous.
1,4-Dioxane Ether, Aprotic101Recommended. Good solvent for many organics. Must be anhydrous and peroxide-free.
Acetonitrile (ACN) Nitrile, Aprotic82Good for lower temperatures. Less likely to cause thermal degradation but may not be suitable for reactions requiring higher energy.
Ethanol (EtOH) Protic Alcohol78Use with Caution. High risk of SNAr reaction, leading to the formation of 4-Ethoxy-6-methyl-2-(4-nitrophenyl)pyrimidine.[8][9]
Tetrahydrofuran (THF) Ether, Aprotic66Use with Caution. Lower boiling point is good for stability, but THF can contain water and peroxides. Use freshly distilled from a suitable drying agent.

References

  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Retrieved from [Link]

  • Bhat, A. R., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules.
  • Worzakowska, M., & Sztanke, K. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences. Available at: [Link]

  • Google Patents. (1996). Process for the preparation of chloropyrimidines.
  • RSC Publishing. (2021).
  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • YouTube. (2023). PYRIMIDINES SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2023).
  • ResearchGate. (2025).
  • ARKIVOC. (2007). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]

  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

  • PubMed. (2001). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines.
  • Heterocycles. (1984). the synthesis and some reactions of chloropyrimidines.
  • Digital Scholarship@Texas Southern University. (2020).
  • PubMed. (2015).
  • MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
  • PubChem. (n.d.). 4-Chloro-6-methylpyrimidine. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-4-chloro-6-methylpyrimidine.
  • Google Patents. (2015). Preparation method for chloropyrimidine compound.
  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
  • PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine. Retrieved from [Link]

  • Growing Science. (2021).

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine stands as a key intermediate in the synthesis of various biologically active molecules. Its chemical architecture, featuring a pyrimidine core substituted with a chloro group, a methyl group, and a 4-nitrophenyl moiety, gives rise to a unique electronic environment that can be effectively probed by a variety of spectroscopic techniques.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, offering a predicted spectrum based on established principles of NMR spectroscopy. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical techniques such as Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing a holistic view of its characterization.

¹H NMR Spectrum Analysis: A Predicted Interpretation

While an experimental spectrum for 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is not publicly available, a detailed prediction can be formulated based on the extensive literature on substituted pyrimidines.[1][2][3] The predicted ¹H NMR spectrum provides a valuable benchmark for researchers synthesizing this compound.

The structure of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine presents three distinct proton environments: the pyrimidine ring proton, the methyl group protons, and the protons of the 4-nitrophenyl group.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-5 (pyrimidine)~7.20 - 7.50Singlet (s)1HThe lone proton on the pyrimidine ring is deshielded by the two electronegative nitrogen atoms.[1] The adjacent chloro and methyl groups will also influence its precise chemical shift.
-CH₃ (methyl)~2.50 - 2.70Singlet (s)3HThe methyl group protons are in a relatively shielded environment, appearing as a singlet. The electronegativity of the pyrimidine ring will cause a downfield shift compared to a simple alkyl chain.[4][5]
H-2'/H-6' (nitrophenyl)~8.30 - 8.50Doublet (d)2HThese protons are ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield chemical shift. They will appear as a doublet due to coupling with H-3'/H-5'.[6][7]
H-3'/H-5' (nitrophenyl)~7.80 - 8.00Doublet (d)2HThese protons are meta to the nitro group and will be less deshielded than the ortho protons. They will also appear as a doublet due to coupling with H-2'/H-6'.[6][7]

Causality Behind Predicted Chemical Shifts:

The nitrogen atoms within the pyrimidine ring are highly electronegative, leading to a general deshielding of the ring protons and causing them to resonate at higher ppm values compared to benzene protons.[1] The presence of the electron-withdrawing chloro and 4-nitrophenyl groups further enhances this deshielding effect on the H-5 proton.[1] Conversely, the methyl group is weakly electron-donating, which would slightly shield adjacent protons. The strong electron-withdrawing nature of the nitro group dominates the electronic environment of the phenyl ring, causing a significant downfield shift of its protons, particularly those in the ortho positions.[6][7]

Experimental Protocol for ¹H NMR Acquisition

To ensure the acquisition of a high-quality ¹H NMR spectrum for 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument operation.

Materials:

  • 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (5-10 mg)

  • Deuterated chloroform (CDCl₃) of high purity (0.6-0.7 mL)

  • NMR tube (5 mm, clean and dry)

  • Pasteur pipette

  • Small vial

  • Vortex mixer (optional)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine into a clean, dry vial.[8][9]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[8] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.

    • Gently swirl or vortex the vial to ensure the complete dissolution of the compound. Visually inspect for any suspended particles.

    • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure there are no solid particles transferred into the NMR tube, as they can degrade the spectral quality.[9]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using the depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve good homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Reporting:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm.

    • Integrate all the peaks in the spectrum.

    • Report the data in a standardized format, including the chemical shift (δ) in ppm, the integration value, the multiplicity (e.g., s for singlet, d for doublet), and the coupling constants (J) in Hertz (Hz).[10][11][12][13][14]

Workflow for ¹H NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals integrate->assign

Caption: Workflow for ¹H NMR data acquisition and analysis.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine benefits from the complementary information provided by other analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Precise information about the number, connectivity, and chemical environment of protons.Provides detailed structural information and allows for unambiguous structure determination, often in combination with 2D NMR techniques.[1][15][16]Requires a relatively larger amount of sample compared to MS. Can be complex to interpret for molecules with many overlapping signals.
Mass Spectrometry (MS) Provides the exact molecular weight and information about the fragmentation pattern of the molecule.[17][18][19]High sensitivity, requiring only a small amount of sample. Can confirm the molecular formula.Does not provide detailed information about the connectivity of atoms. Isomeric compounds can be difficult to distinguish.
FTIR Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[20][21][22][23]Fast and non-destructive. Provides a "fingerprint" of the molecule.Does not provide information about the overall molecular structure or connectivity. Interpretation can be complex due to overlapping vibrational bands.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule, particularly for compounds with conjugated systems and chromophores.[24][25][26][27]Simple and rapid. Useful for quantitative analysis.Provides limited structural information. The spectra are often broad and lack fine detail.

Synergistic Application of Techniques:

For an authoritative structural confirmation of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, a combined analytical approach is recommended. Mass spectrometry would confirm the molecular weight (C₁₁H₈ClN₃O₂). FTIR spectroscopy would confirm the presence of the nitro group (strong absorptions around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the aromatic C-H and C=C/C=N bonds.[20][22][23] UV-Vis spectroscopy would show characteristic absorptions for the nitrophenyl and pyrimidine chromophores.[24][25] Finally, ¹H NMR, complemented by 2D techniques like HSQC and HMBC if necessary, would provide the definitive connectivity of the atoms, confirming the substitution pattern on both the pyrimidine and phenyl rings.[1][15][28]

This multi-faceted approach ensures a robust and self-validating characterization, a cornerstone of scientific integrity in chemical research and development.

References

  • Salem, M. A. I., et al. "Mass spectral fragmentation modes of pyrimidine derivatives." International Journal of Modern Organic Chemistry 3.1 (2013): 1-8.
  • Kazdan, E. M., et al. "The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives." Canadian Journal of Chemistry 59.13 (1981): 1909-1915.
  • Scribd. "Reporting NMR Data Guidelines." Accessed February 14, 2026. [Link]

  • American Chemical Society. "NMR Guidelines for ACS Journals." Accessed February 14, 2026. [Link]

  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry 4.4 (2014): 92-99.
  • University of Wisconsin-Madison. "Chem 346 1H NMR Data Reporting Guide." Accessed February 14, 2026. [Link]

  • Metabolomics. "NMR Sample Preparation." Accessed February 14, 2026. [Link]

  • The Royal Society of Chemistry. "Experimental reporting." Accessed February 14, 2026. [Link]

  • White, E., P. M. Krueger, and James A. McCloskey. "Mass spectra of trimethylsilyl derivatives of pyrimidine and purine bases." The Journal of Organic Chemistry 37.3 (1972): 430-438.
  • Weljie, A. M., et al. "A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine." Analytical biochemistry 398.1 (2010): 1-8.
  • University of California, Berkeley. "1H NMR Protocol for Beginners DRX-400." Accessed February 14, 2026. [Link]

  • Abraham, Raymond J., and Mehdi Mobli. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry 45.10 (2007): 865-877.
  • Iowa State University. "NMR Sample Preparation." Accessed February 14, 2026. [Link]

  • PISRT. "ASpin-NMR data reporting tool." Accessed February 14, 2026. [Link]

  • Fülöp, F., et al. "1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines." Magnetic resonance in chemistry 38.4 (2000): 251-256.
  • Modgraph. "1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics." Accessed February 14, 2026. [Link]

  • Chimichi, Stefano, et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry 70.4 (1992): 1093-1097.
  • Chaudhary, J. "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." Applied Science and Biotechnology Journal of Advanced Research 4.2 (2025): 1-5.
  • ResearchGate. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Accessed February 14, 2026. [Link]

  • Zenodo. "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." Accessed February 14, 2026. [Link]

  • SpectraBase. "m-(p-Nitrophenyl)phenol - Optional[UV-VIS] - Spectrum." Accessed February 14, 2026. [Link]

  • University of California, Los Angeles. "IR Spectroscopy Tutorial: Nitro Groups." Accessed February 14, 2026. [Link]

  • ResearchGate. "J C,H correlations in the HMBC NMR spectrum of 7." Accessed February 14, 2026. [Link]

  • ResearchGate. "The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the..." Accessed February 14, 2026. [Link]

  • Turkish Journal of Chemistry. "A combined first principles TDDFT and experimental study on the UV-Vis spectra properties of M(p-nitrophenyl azo." Accessed February 14, 2026. [Link]

  • ResearchGate. "1 H-NMR spectrum of 4-nitrophenol." Accessed February 14, 2026. [Link]

  • ResearchGate. "The 1 H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol." Accessed February 14, 2026. [Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." Accessed February 14, 2026. [Link]

  • NP-MRD. "1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0283659)." Accessed February 14, 2026. [Link]

  • SpectraBase. "4-Nitrophenol - Optional[1H NMR] - Chemical Shifts." Accessed February 14, 2026. [Link]

  • SciELO South Africa. "Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)." Accessed February 14, 2026. [Link]

  • ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor." Accessed February 14, 2026. [Link]

  • Chemistry Steps. "NMR Chemical Shift Values Table." Accessed February 14, 2026. [Link]

  • ResearchGate. "Changes in the UV–VIS spectrum during the reduction of (A) p-nitrophenol and (C) p-ethylnitrobenzene in the presence of 5." Accessed February 14, 2026. [Link]

  • ChemAxon. "NMR Predictor - Documentation." Accessed February 14, 2026. [Link]

  • Columbia University. "HSQC and HMBC - NMR Core Facility." Accessed February 14, 2026. [Link]

  • ResearchGate. "FT-IR data of pyrimidine derivatives compounds." Accessed February 14, 2026. [Link]

  • Chemistry LibreTexts. "20.3: Predicting a 1H-NMR Spectrum From The Structure." Accessed February 14, 2026. [Link]

  • MDPI. "4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine." Accessed February 14, 2026. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine. Understanding these fragmentation pathways is crucial for the structural elucidation and characterization of novel pyrimidine derivatives, a class of compounds with significant therapeutic potential.[1][2] This document compares the expected fragmentation with that of related structures and provides a standardized protocol for experimental validation.

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][3] Mass spectrometry is an indispensable analytical tool for confirming the molecular weight and deducing the structure of these synthesized compounds.[2][4] Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that act as a molecular fingerprint, offering deep structural insights.[5]

This guide focuses on the predicted gas-phase ion chemistry of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine. By dissecting the fragmentation of its constituent functional groups—the substituted pyrimidine ring, the chloro substituent, and the nitrophenyl moiety—we can construct a reliable fragmentation map. This predictive approach is vital for researchers in identifying unknown compounds and confirming the structure of newly synthesized molecules.

Predicted Fragmentation Pathway

The fragmentation of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine under standard 70 eV EI-MS conditions is anticipated to be a multi-step process initiated by the formation of a molecular ion ([M]•+). The fragmentation cascade is dictated by the relative stability of the resulting ions and neutral losses.

Molecular Ion Formation: The first event is the removal of an electron to form the molecular ion. Given the isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl), the molecular ion will appear as a characteristic doublet peak ([M]•+ and [M+2]•+) in a roughly 3:1 intensity ratio.[6][7][8]

  • Chemical Formula: C₁₁H₈ClN₃O₂

  • Molecular Weight: 249.66 g/mol

  • Predicted [M]•+ (³⁵Cl): m/z 249

  • Predicted [M+2]•+ (³⁷Cl): m/z 251

Primary Fragmentation Pathways: The fragmentation is expected to be dominated by cleavages adjacent to the functional groups, leading to the loss of stable neutral radicals and molecules.

  • Loss of Nitro Group (NO₂•): Aromatic nitro compounds characteristically lose the nitro group as a nitrogen dioxide radical (NO₂•, 46 u).[5][9][10] This is often a primary and highly favorable fragmentation step.

    • [M]•+ → [M - NO₂]⁺ + NO₂•

    • m/z 249 → m/z 203

  • Nitro-Nitrite Rearrangement and Loss of NO•: Another common pathway for nitroaromatics involves rearrangement to a nitrite, followed by the loss of a nitric oxide radical (NO•, 30 u).[10][11]

    • [M]•+ → [M - NO]•+ + NO•

    • m/z 249 → m/z 219

  • Loss of Chlorine Radical (Cl•): The carbon-chlorine bond is susceptible to cleavage, resulting in the loss of a chlorine radical (Cl•, 35 u).[6][7]

    • [M]•+ → [M - Cl]⁺ + Cl•

    • m/z 249 → m/z 214

Secondary Fragmentation: The primary fragment ions will undergo further decomposition, primarily involving the pyrimidine ring structure.

  • Fragmentation of the [M - NO₂]⁺ ion (m/z 203): This ion, 2-(4-chlorophenyl)-6-methylpyrimidine, is expected to lose a chlorine radical to form an ion at m/z 168.

  • Ring Fragmentation: Pyrimidine rings can fragment through the loss of small, stable molecules like hydrogen cyanide (HCN, 27 u).[12] This can occur from various fragment ions, leading to a complex series of lower-mass ions.

The proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pattern M [M]•+ m/z 249/251 F1 [M - NO₂]⁺ m/z 203/205 M->F1 - NO₂• F2 [M - Cl]⁺ m/z 214 M->F2 - Cl• F3 [M - NO]•+ m/z 219/221 M->F3 - NO• F1_1 [M - NO₂ - Cl]⁺ m/z 168 F1->F1_1 - Cl• F2_1 [M - Cl - NO₂]⁺ m/z 168 F2->F2_1 - NO₂• F_nitrophenyl [C₆H₄NO₂]⁺ m/z 122 F2->F_nitrophenyl - C₅H₄N₂ F_phenyl [C₆H₅]⁺ m/z 77 F1_1->F_phenyl - C₄H₃N₂

Caption: Predicted EI-MS fragmentation pathway for 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine.

Comparative Analysis

To substantiate the predicted fragmentation, we compare it with the known fragmentation patterns of structurally similar compounds. The behavior of the individual moieties (chlorobenzene, nitrobenzene, and methylpyrimidine) provides a strong foundation for our predictions.

Compound / Fragment IonPredicted m/z for Target MoleculeKey Fragments in Analogous CompoundsReference / Rationale
Molecular Ion [M]•+ 249 / 251The molecular ion is typically observed in aromatic compounds due to the stabilizing effect of the ring system.[10]The presence of the aromatic rings and the overall conjugated system should lead to a moderately intense molecular ion peak.
[M - Cl]⁺ 214Chlorobenzene shows a prominent [M - Cl]⁺ ion at m/z 77.[7]Cleavage of the C-Cl bond is a common fragmentation pathway for aromatic chlorides.
[M - NO₂]⁺ 203 / 205Nitroaromatics consistently show a strong [M - NO₂]⁺ peak.[9][11]The loss of the NO₂ radical is a highly favored process due to the stability of the resulting cation.
[M - NO]•+ 219 / 221Loss of NO is a characteristic, though often less intense, fragmentation for nitroaromatics.[10]This pathway arises from a nitro-to-nitrite rearrangement prior to fragmentation.
[C₆H₄NO₂]⁺ 122The 4-nitrophenyl cation is a common fragment in related structures.Represents the cleavage of the bond connecting the pyrimidine and phenyl rings.
Pyrimidine Ring Fragments Various4-Methylpyrimidine shows fragments from ring cleavage, such as loss of HCN.[13]After the initial loss of substituents, the pyrimidine ring itself is expected to break apart.

Experimental Protocol: Acquiring an EI Mass Spectrum

This section provides a standardized, step-by-step methodology for acquiring a high-quality electron ionization mass spectrum of the title compound, suitable for structural confirmation and comparison.

1. Sample Preparation

  • Purity Check: Ensure the sample is of high purity (>95%), as impurities will complicate the mass spectrum. Use techniques like NMR or LC-MS for purity verification.

  • Solvent Selection: Dissolve approximately 0.1-1.0 mg of the compound in 1 mL of a volatile, high-purity solvent (e.g., methanol, dichloromethane, or ethyl acetate).

  • Concentration: The final concentration should be in the range of 10-100 µg/mL.

2. Instrument Setup (Direct Infusion or GC-MS)

  • Method A: Direct Infusion via Solids Probe

    • Load a small amount of the solid sample or a few microliters of the prepared solution into a capillary tube.

    • Insert the probe into the mass spectrometer's ion source.

    • Gradually heat the probe to volatilize the sample directly into the ion source. A typical temperature ramp would be from 50°C to 250°C.

  • Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

    • GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject 1 µL of the prepared solution into the GC inlet, typically set to 250-280°C.

    • Oven Program: Start with an initial oven temperature of ~100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280-300°C.

    • Transfer Line: The GC-MS transfer line temperature should be maintained at ~280°C to prevent sample condensation.

3. Mass Spectrometer Parameters

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (This is the standard energy to ensure reproducible fragmentation and allow for library matching).[8]

  • Ion Source Temperature: 230°C (This temperature is a good starting point to ensure volatilization without thermal degradation).

  • Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all significant fragments.

  • Acquisition Mode: Full Scan

  • Detector Voltage: Set according to manufacturer recommendations for optimal sensitivity.

4. Data Analysis

  • Identify the molecular ion peaks ([M]•+ and [M+2]•+) at m/z 249 and 251. Verify their ~3:1 intensity ratio.

  • Identify the base peak (the most intense peak in the spectrum) and normalize all other peaks relative to it.

  • Propose structures for the major fragment ions by calculating the mass differences (neutral losses) from the molecular ion and other key fragments.

  • Compare the acquired experimental spectrum with the predicted fragmentation pattern and data from spectral libraries (e.g., NIST) if available.

Caption: Experimental workflow for acquiring the EI mass spectrum.

Conclusion

The mass spectrometry fragmentation of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is predicted to be a well-defined process governed by the established chemical behavior of its functional groups. Key diagnostic fragments are expected to arise from the loss of the nitro group (NO₂•), the chlorine radical (Cl•), and subsequent fragmentation of the pyrimidine core. This comprehensive guide, combining predictive analysis, comparative data, and a robust experimental protocol, serves as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrimidine-based compounds, facilitating unambiguous structural confirmation and accelerating the drug discovery process.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Hecht, S. M., et al. (1969). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)
  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine.
  • Zu, C., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry. Retrieved from [Link]

  • Al-Hunaiti, A., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025).
  • NIST. (n.d.). Pyrimidine, 2,4,6-tris[(trimethylsilyl)oxy]-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorobutyl)benzene. BenchChem.
  • Clark, J. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine. PubChem. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona.
  • BenchChem Technical Support Team. (2025).

Sources

A Comparative Guide to HPLC Purity Analysis Methods for 4-Chloropyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic processes, ultimately ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Chloropyrimidine, a key heterocyclic building block in the synthesis of numerous pharmaceuticals, demands rigorous analytical scrutiny to quantify its purity and identify any process-related impurities or degradation products. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 4-chloropyrimidine intermediates: the widely adopted Reversed-Phase (RP-HPLC) approach and the increasingly utilized Hydrophilic Interaction Liquid Chromatography (HILIC).

This document moves beyond a simple recitation of protocols. It delves into the rationale behind the selection of each method's parameters, offers insights into their respective strengths and weaknesses when analyzing polar, heterocyclic compounds, and provides detailed experimental protocols to empower you to implement these techniques in your own laboratory.

The Critical Role of Orthogonal HPLC Methodologies

No single analytical method is infallible. To build a comprehensive and trustworthy purity profile for a critical intermediate like 4-chloropyrimidine, employing orthogonal methods—techniques that separate compounds based on different chemical principles—is paramount. This approach significantly increases the probability of detecting and separating all potential impurities, from starting materials and by-products to degradants.

Here, we compare two powerful, yet distinct, HPLC techniques:

  • Reversed-Phase HPLC (RP-HPLC): The workhorse of pharmaceutical analysis, separating molecules based on their hydrophobicity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative technique that excels in the retention and separation of polar and hydrophilic compounds.

By understanding the nuances of each, a more complete picture of the intermediate's purity can be achieved, ensuring the quality of the subsequent synthetic steps.

Method 1: The Robust Standard - Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common starting point for purity analysis due to its versatility and the wide availability of columns and established methods. For moderately polar compounds like 4-chloropyrimidine, a C18 or C8 column is typically the most suitable choice, providing a good balance of retention and selectivity.[1]

The "Why" Behind the Method: Causality in RP-HPLC Parameter Selection

The selection of a C18 stationary phase is predicated on achieving sufficient retention for the moderately polar 4-chloropyrimidine. The mobile phase, a mixture of water and a less polar organic solvent like acetonitrile, facilitates the elution. The inclusion of an acidic modifier, such as formic acid, is crucial. It serves to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to undesirable secondary interactions with the basic pyrimidine ring, resulting in poor peak shape (tailing).[1]

A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred over an isocratic method for purity analysis. This approach ensures that impurities with a wide range of polarities are eluted, providing a comprehensive impurity profile. It also leads to sharper peaks for later-eluting, more hydrophobic impurities, enhancing sensitivity.

Sources

Verifying the Melting Point of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Melting Point in Compound Validation

The melting point of a crystalline solid is a fundamental physical property, serving as a crucial indicator of purity and identity. For a pure compound, the melting point is a sharp, well-defined temperature range over which the substance transitions from a solid to a liquid state. The presence of impurities typically leads to a depression and broadening of this range, a phenomenon that is foundational to the use of melting point as a quality control metric in drug discovery and development.

For a novel compound such as 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, establishing a reliable melting point range is a primary step in its characterization, providing a benchmark for future synthetic batches and downstream applications.

Theoretical Estimation through Structural Analogue Comparison

In the absence of a reported melting point for 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, we can estimate a probable range by examining the melting points of structurally related pyrimidine derivatives. The core structure is 4-chloro-6-methylpyrimidine, with variability at the 2-position.

Table 1: Melting Points of Structurally Related Pyrimidine Analogues

Compound NameStructureMelting Point (°C)Key Structural Difference from Target Compound
2,4-Dichloro-6-methylpyrimidine4-chloro, 6-methyl, 2-chloro43-49Chloro group at position 2
4-Chloro-6-methyl-2-(methylthio)pyrimidine4-chloro, 6-methyl, 2-methylthio38-42Methylthio group at position 2
4,6-Dichloro-5-nitropyrimidine4,6-dichloro, 5-nitro100-103Dichloro, nitro group at position 5, no methyl or phenyl groups
4-(Naphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine4-naphthyl, 6-(4-nitrophenyl), 2-amino146-151Naphthyl at position 4, amino at position 2

Analysis of Structural Influences:

The melting point of a compound is influenced by several factors including molecular weight, symmetry, polarity, and the strength of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

  • Effect of the Phenyl and Nitro Groups: The introduction of a 4-nitrophenyl group at the 2-position, in place of the smaller chloro or methylthio groups in the analogues, is expected to significantly increase the melting point. This is due to several factors:

    • Increased Molecular Weight and Size: Larger molecules generally have higher melting points due to stronger van der Waals forces.

    • Increased Rigidity and Planarity: The aromatic phenyl ring introduces rigidity, which can lead to more efficient packing in the crystal lattice.

    • Strong Dipole-Dipole Interactions: The nitro group is strongly electron-withdrawing, creating a significant dipole moment in the molecule.[1] These dipole-dipole interactions in the crystal lattice require more energy to overcome.

    • Potential for π-π Stacking: The presence of the aromatic nitrophenyl ring allows for potential π-π stacking interactions between molecules, further stabilizing the crystal lattice.

Considering these factors, and the observed melting point of 4,6-dichloro-5-nitropyrimidine (100-103 °C) which contains a nitro group, and 4-(naphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine (146-151 °C) which also contains the 4-nitrophenyl group, it is reasonable to predict that the melting point of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine will be substantially higher than its analogues lacking the nitrophenyl group, likely falling in the range of 150-200°C. [2][3]

Experimental Protocol for Accurate Melting Point Determination

This section details a rigorous, self-validating protocol for the experimental determination of the melting point of a newly synthesized batch of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine.

Apparatus and Materials
  • Digital Melting Point Apparatus (e.g., Mel-Temp or similar)

  • Melting Point Capillary Tubes (one end sealed)

  • Certified Melting Point Standards (e.g., from USP or other recognized body, with melting points bracketing the expected range)

  • Spatula

  • Mortar and Pestle

  • Drying oven or desiccator

Pre-Experimental Procedures

3.2.1. Instrument Calibration:

The accuracy of the melting point apparatus is paramount. Calibration should be performed regularly using certified reference standards.

  • Select at least two standards with melting points that bracket the expected range of the test compound.

  • Following the instrument's operating manual, determine the melting points of the standards.

  • The observed melting points should fall within the certified range for each standard. If not, the instrument must be recalibrated according to the manufacturer's instructions.

3.2.2. Sample Preparation:

Proper sample preparation is crucial for obtaining a sharp and accurate melting point.

  • Ensure Dryness: The sample must be completely dry, as residual solvent will act as an impurity and depress the melting point. Dry the sample in a vacuum oven or desiccator until a constant weight is achieved.

  • Create a Fine Powder: The sample should be a fine, homogeneous powder to ensure uniform heat distribution within the capillary. If necessary, gently grind the crystalline sample using a clean mortar and pestle.

  • Loading the Capillary Tube:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom.

    • The packed sample height should be 2-3 mm. An excessive amount of sample can lead to a broadened melting range.

Melting Point Determination Workflow

The following workflow is designed to ensure accuracy and reproducibility.

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting Calibrate Calibrate Instrument with Standards Prepare Prepare Dry, Powdered Sample Calibrate->Prepare Load Load Capillary Tube (2-3 mm height) Prepare->Load Place Place Capillary in Apparatus Load->Place RapidHeat Rapid Heating (~10-20°C/min) Place->RapidHeat ApproxMP Determine Approximate Melting Point RapidHeat->ApproxMP Cool Cool Apparatus >20°C below Approx. MP ApproxMP->Cool SlowHeat Slow Heating (1-2°C/min) Cool->SlowHeat Observe Observe and Record Melting Range SlowHeat->Observe Record Record Start and End of Melting Observe->Record Repeat Repeat Measurement (2x with fresh samples) Record->Repeat Report Report Average Range and Observations Repeat->Report caption Workflow for Accurate Melting Point Determination

Caption: A stepwise workflow for the accurate determination of a compound's melting point.

Step-by-Step Procedure:

  • Initial Rapid Determination: For a new compound, a rapid initial heating (10-20 °C/minute) is performed to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.

  • Cooling and Second Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the first run.

  • Precise Determination: Place a fresh capillary tube with the sample into the apparatus. Heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute. A slow heating rate is critical to ensure thermal equilibrium between the sample, thermometer, and heating block.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the clear point).

    • This temperature window constitutes the melting point range.

  • Repeatability: Repeat the precise determination at least two more times with fresh samples. The results should be consistent within 1-2 °C.

Interpreting the Results and Troubleshooting

Data Presentation:

The experimentally determined melting point range for 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine should be presented alongside the data for the structural analogues.

Table 2: Comparative Melting Point Data

CompoundPredicted Melting Point Range (°C)Experimental Melting Point Range (°C)
4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine 150-200 [Record Experimental Data Here]
2,4-Dichloro-6-methylpyrimidine-43-49
4-Chloro-6-methyl-2-(methylthio)pyrimidine-38-42
4,6-Dichloro-5-nitropyrimidine-100-103
4-(Naphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine-146-151

Troubleshooting Common Issues:

  • Broad Melting Range (>2-3 °C): This typically indicates the presence of impurities. The sample may require further purification (e.g., recrystallization, chromatography). It can also result from poor heat transfer due to improper sample packing or too rapid heating.

  • Observed Melting Point Lower than Expected: This is another strong indication of impurities.

  • Sample Sublimation or Decomposition: If the sample turns dark or disappears from the capillary before melting, it may be decomposing or subliming. In such cases, sealing the capillary tube under vacuum may be necessary, and the observation of decomposition should be noted.

Conclusion

The accurate determination of the melting point is a cornerstone of chemical characterization. For a novel compound like 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, a combination of theoretical estimation based on structural analogues and rigorous experimental verification is essential. By following the detailed protocol outlined in this guide, researchers can confidently establish a reliable melting point range, a critical piece of data that underpins the identity and purity of the compound for all subsequent research and development activities. The predicted melting point for this compound is in the range of 150-200°C, a hypothesis that awaits experimental confirmation.

References

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved February 14, 2026, from [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved February 14, 2026, from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved February 14, 2026, from [Link]

  • Mudgal, P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Panduranga Mudgal. Retrieved February 14, 2026, from [Link]

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A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Fluoropyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents.[1][2] The functionalization of this privileged heterocycle, particularly through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of novel drug candidates. Among the various halogenated pyrimidines utilized as precursors, 4-chloro- and 4-fluoropyrimidines are two of the most common electrophiles. The choice between these two building blocks can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of their reactivity, supported by mechanistic principles and experimental considerations.

The Decisive Role of the Halogen: Unraveling the "Element Effect" in Pyrimidine SNAr Reactions

The nucleophilic aromatic substitution on pyrimidines, particularly at the 2- and 4-positions, is a well-established transformation. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, facilitates attack by nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

The generally accepted order of reactivity for halogens as leaving groups in activated SNAr reactions is F > Cl > Br > I, a phenomenon often referred to as the "element effect". This is counterintuitive when considering C-X bond strengths, where the C-F bond is the strongest. However, in the context of the SNAr mechanism, the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex, not the cleavage of the C-X bond.

The superior reactivity of 4-fluoropyrimidines can be attributed to the high electronegativity of the fluorine atom. This strong inductive electron-withdrawing effect polarizes the C4-F bond, making the C4 carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. This increased electrophilicity accelerates the formation of the Meisenheimer intermediate, leading to a faster overall reaction rate compared to its chloro-analogue.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 4-halopyrimidine.

Comparative Experimental Data: A Quantitative Look at Reactivity

While the theoretical basis is clear, experimental data provides concrete evidence for the enhanced reactivity of 4-fluoropyrimidines. Studies on the piperidinolysis of simple halopyrimidines have shown that fluoropyrimidines react significantly faster than their corresponding chloro-derivatives. In one such study, it was reported that fluoropyrimidines react 60–200 times faster than other halogenopyrimidines at the same temperature.

To illustrate this, the following table presents representative second-order rate constants for the reaction of 4-chloro- and 4-fluoropyrimidine with piperidine in a polar aprotic solvent.

SubstrateLeaving GroupRelative Rate Constant (krel)
4-ChloropyrimidineCl1
4-FluoropyrimidineF~100-200

This data is illustrative and compiled from qualitative statements in the literature; actual values may vary depending on specific reaction conditions.

This substantial difference in reaction rates has profound implications for synthetic planning. Reactions with 4-fluoropyrimidines can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times), which can be advantageous for substrates with sensitive functional groups. Conversely, the lower reactivity of 4-chloropyrimidines can be exploited for selective reactions in polyhalogenated systems.

Experimental Protocol: A Head-to-Head Kinetic Comparison

To empirically determine the relative reactivity of 4-chloro- and 4-fluoropyrimidine, a comparative kinetic study can be performed. The following protocol outlines a general procedure for monitoring the SNAr reaction with an amine nucleophile, such as piperidine, using High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions of: - 4-Chloropyrimidine - 4-Fluoropyrimidine - Piperidine - Internal Standard (e.g., Naphthalene) B Equilibrate solvent (e.g., Acetonitrile) and reactants to the desired temperature (e.g., 25°C) A->B C Initiate the reaction by mixing the pyrimidine and piperidine solutions B->C D Withdraw aliquots at specific time intervals C->D E Quench the reaction in each aliquot (e.g., with a dilute acid solution) D->E F Analyze each quenched aliquot by HPLC E->F G Quantify the concentration of the starting material and product relative to the internal standard F->G H Plot ln([Pyrimidine]) vs. time G->H I Determine the pseudo-first-order rate constant (k_obs) from the slope H->I J Calculate the second-order rate constant (k2) I->J

Caption: Experimental workflow for the kinetic analysis of 4-halopyrimidine reactivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of 4-chloropyrimidine, 4-fluoropyrimidine, piperidine, and an internal standard (e.g., naphthalene) of known concentrations in a suitable solvent (e.g., acetonitrile). The internal standard is crucial for accurate quantification by HPLC.

  • Reaction Setup:

    • In a thermostated reaction vessel, add the solvent and the internal standard. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • To ensure pseudo-first-order kinetics, the concentration of the nucleophile (piperidine) should be in large excess (at least 10-fold) compared to the pyrimidine substrate.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the pyrimidine stock solution to the reaction vessel.

    • Start a timer immediately upon addition.

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture. The frequency of sampling should be adjusted based on the expected reaction rate (more frequent for the 4-fluoropyrimidine).

  • Quenching:

    • Immediately quench the reaction in each aliquot by adding it to a vial containing a quenching solution (e.g., a dilute solution of HCl in the HPLC mobile phase) to stop the reaction by protonating the amine nucleophile.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The method should be developed to achieve baseline separation of the starting material, product, and internal standard.

    • Monitor the reaction by observing the decrease in the peak area of the starting pyrimidine and the increase in the peak area of the product relative to the constant peak area of the internal standard.

  • Data Analysis:

    • Calculate the concentration of the pyrimidine at each time point using the relative peak areas and the known concentration of the internal standard.

    • Plot the natural logarithm of the pyrimidine concentration (ln[Pyrimidine]) versus time. The plot should be linear, and the slope of the line is the negative of the pseudo-first-order rate constant (-kobs).

    • Calculate the second-order rate constant (k2) by dividing kobs by the concentration of piperidine: k2 = kobs / [Piperidine].

    • Repeat the entire procedure for the other halopyrimidine under identical conditions.

Conclusion and Practical Implications

The evidence, both theoretical and experimental, unequivocally demonstrates that 4-fluoropyrimidines are significantly more reactive than 4-chloropyrimidines in nucleophilic aromatic substitution reactions . This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the C4 position.

For the medicinal chemist and process developer, this has several practical implications:

  • For rapid and efficient synthesis , particularly with less reactive nucleophiles, 4-fluoropyrimidines are the preferred starting material, often allowing for milder reaction conditions and shorter reaction times.

  • For cost-sensitive and large-scale syntheses , 4-chloropyrimidines may be a more economical choice, provided the required reaction conditions are compatible with the overall synthetic route.

  • In the synthesis of complex molecules with multiple reactive sites , the differential reactivity of chloro and fluoro substituents can be strategically employed to achieve selective transformations.

By understanding the fundamental principles of reactivity and leveraging the appropriate experimental design, researchers can make informed decisions in the selection of 4-halo-pyrimidines, thereby optimizing their synthetic strategies for the efficient discovery and development of novel chemical entities.

References

  • Vertex AI Search. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
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  • PubMed. (2017).
  • Wikipedia. (n.d.). Pyrimidine.
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  • PubMed. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory.
  • Royal Society of Chemistry. (n.d.).
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  • ChemicalBook. (2025). 4-Chloro-6-ethyl-5-fluoropyrimidine.
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  • Baxendale Group. (2005).
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ResearchGate. (n.d.). Synthesis of Fluorinated 4-Aminopyrimidines via a Brønsted Acid Mediated [2+2+2] Cycloaddition of β-CF3-1,3-Enynamides with Nitriles.
  • DR-NTU. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite.
  • National Center for Biotechnology Information. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • YouTube. (2023).
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  • BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
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Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Spectral Nuances of a Key Heterocyclic Compound for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, Infrared (IR) spectroscopy remains a powerful, accessible, and informative method for identifying functional groups and probing molecular structure. This guide provides an in-depth analysis of the characteristic IR absorption peaks for 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, a molecule of interest due to its combination of a substituted pyrimidine core and a nitrophenyl moiety. By cross-referencing established spectral data for its constituent functional groups and comparing with related structures, we can construct a detailed and predictive vibrational profile.

The Molecular Architecture: A Sum of Vibrational Parts

The structure of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine brings together several key functional groups, each with its own characteristic vibrational modes. The pyrimidine ring, a nitrogen-containing heterocycle, forms the core. This ring is substituted with a chloro group, a methyl group, and a 4-nitrophenyl group. Understanding the expected IR absorption regions for each of these components is the first step in interpreting the full spectrum.

The primary functional groups and their expected vibrational motions are:

  • Aromatic Nitro Group (NO₂): This group is strongly electron-withdrawing and gives rise to two of the most intense and characteristic bands in the IR spectrum.[1]

  • Pyrimidine Ring: The C=N and C=C bonds within the heterocyclic ring have distinct stretching vibrations.

  • Carbon-Chlorine Bond (C-Cl): The C-Cl stretch is often found in the fingerprint region of the spectrum.

  • Aromatic Phenyl Ring: C-H and C=C stretching and bending modes are characteristic of the phenyl substituent.

  • Methyl Group (CH₃): C-H stretching and bending vibrations are expected.

A Guided Tour Through the Spectrum: Characteristic Absorption Peaks

Functional Group/Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Commentary and Comparative Insights
Aromatic C-H Stretch3100 - 3000MediumThese peaks arise from the C-H bonds on both the phenyl and pyrimidine rings. Aromatic C-H stretches typically appear at slightly higher wavenumbers than their aliphatic counterparts.[2]
Methyl C-H Stretch3000 - 2850Medium-StrongAsymmetric and symmetric stretching of the C-H bonds in the methyl group fall in this range.[3][4]
Nitro Group (NO₂) Asymmetric Stretch 1550 - 1475 Strong This is one of the most diagnostic peaks. For aromatic nitro compounds, this band is strong and typically appears in this region due to the strong dipole moment change during vibration.[1][5][6] The electron-withdrawing nature of the pyrimidine ring may influence the precise position.
Aromatic & Pyrimidine C=C/C=N Stretch1600 - 1400Medium-Strong (multiple bands)The stretching vibrations of the carbon-carbon bonds in the phenyl ring and the carbon-carbon and carbon-nitrogen bonds in the pyrimidine ring result in a series of absorptions in this region.[7][8] Substituted pyrimidines often show a pair of bands in the 1580-1520 cm⁻¹ range.
Methyl C-H Bending~1450 and ~1375MediumAsymmetric and symmetric bending (scissoring and rocking) vibrations of the methyl group are expected here.[4]
Nitro Group (NO₂) Symmetric Stretch 1360 - 1290 Strong This is the second key diagnostic peak for the nitro group. It is also a strong absorption.[1][5][6] The presence of both strong asymmetric and symmetric stretches is a definitive indicator of a nitro group.
C-N Stretch (Aryl-NO₂)870 - 840MediumThe stretching vibration of the bond connecting the nitrophenyl group to the pyrimidine ring is expected in this region.
C-Cl Stretch 800 - 600 Strong The position of the C-Cl stretch can be variable. In chloro-substituted pyrimidines and benzenes, this strong absorption is a key identifier.[3][9] For instance, in 4-chloro-2,6-diaminopyrimidine, a very strong band at 620 cm⁻¹ was assigned to the C-Cl stretching mode.[9]
C-H Out-of-Plane Bending (Aromatic)900 - 690Medium-StrongThe substitution pattern on the aromatic ring influences the position of these bands. For a para-substituted phenyl ring, a strong band is typically observed between 860-800 cm⁻¹.

Experimental Protocol: Acquiring the Data

To experimentally verify these predictions, the following protocol for Fourier-Transform Infrared (FT-IR) spectroscopy would be employed.

Objective: To obtain a high-resolution mid-IR spectrum of solid 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry a small amount of spectroscopic grade Potassium Bromide (KBr) in an oven to remove any adsorbed water, which has a strong, broad O-H absorption that can interfere with the spectrum.

    • In an agate mortar, grind a small amount (1-2 mg) of the solid sample until a fine powder is obtained.

    • Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by gentle grinding. The mixture should have a uniform, slightly cloudy appearance.

    • Transfer the mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Sample Grind Grind Sample->Grind KBr KBr KBr->Grind Press Press Grind->Press Pellet Pellet Press->Pellet FTIR FT-IR Spectrometer Pellet->FTIR Background Record Background FTIR->Background SampleScan Scan Sample Background->SampleScan Process Ratio & Output SampleScan->Process Spectrum Final IR Spectrum Process->Spectrum

Caption: Experimental workflow for obtaining the IR spectrum of a solid sample using the KBr pellet method.

Comparative Analysis: What the Substituents Tell Us

The electronic interplay between the substituents on the pyrimidine ring is crucial for understanding potential shifts in peak positions.

  • Electron-Withdrawing Effects: The 4-nitrophenyl group is a strong electron-withdrawing group, both by induction and resonance.[1] The chloro group is also electron-withdrawing by induction. These effects decrease the electron density in the pyrimidine ring. This can lead to a slight increase in the frequency of the ring's C=N and C=C stretching vibrations compared to an unsubstituted pyrimidine.

  • Electron-Donating Effects: The methyl group is weakly electron-donating by induction, which can slightly counteract the withdrawing effects of the other substituents.

This electronic environment makes the molecule a "push-pull" system to some extent, which can be further investigated by techniques like UV-Vis spectroscopy.[10] In the context of IR, these electronic effects fine-tune the vibrational frequencies, making the spectrum a unique fingerprint of this specific molecular architecture.

G cluster_groups Functional Groups Molecule 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine NO2 Nitro (NO₂) Strong e⁻ withdrawing Molecule->NO2 influences Cl Chloro (Cl) e⁻ withdrawing Molecule->Cl influences CH3 Methyl (CH₃) Weak e⁻ donating Molecule->CH3 influences Ring Pyrimidine Ring Molecule->Ring is core of NO2->Ring withdraws e⁻ from Cl->Ring withdraws e⁻ from CH3->Ring donates e⁻ to

Caption: Relationship between functional groups and their electronic influence on the pyrimidine ring.

Conclusion

The IR spectrum of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is predicted to be rich in information, with strong, characteristic bands for the nitro group being the most prominent features. Additional key absorptions corresponding to the pyrimidine ring, C-Cl bond, and methyl C-H vibrations will complete the spectral fingerprint. By understanding the expected positions of these peaks and the underlying electronic effects of the substituents, researchers can confidently use IR spectroscopy for structural verification, purity assessment, and as a complementary technique in the comprehensive characterization of this and related heterocyclic compounds.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

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  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Taylor & Francis. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole.
  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
  • PubChem. (n.d.). 4-Chloro-6-methylpyrimidine.
  • National Center for Biotechnology Information. (n.d.). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. PubMed Central.
  • PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine.
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Comparative Guide: Reactivity of Nitro- vs. Methoxy-Substituted 2-Arylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-(4-nitrophenyl)pyrimidine (EWG-modified) and 2-(4-methoxyphenyl)pyrimidine (EDG-modified). In drug discovery, the 2-arylpyrimidine scaffold is a privileged pharmacophore (e.g., Imatinib, Rosuvastatin).

The choice between a nitro (electron-withdrawing) and a methoxy (electron-donating) substituent is not merely structural; it acts as a "rheostat" for the electronic density of the pyrimidine ring. This guide demonstrates that Nitro-substituents activate the pyrimidine core toward nucleophilic and radical attacks (SNAr, Minisci) , while Methoxy-substituents deactivate these pathways but facilitate electrophilic tolerance and improve basicity.

Electronic Landscape & Mechanistic Grounding

The reactivity divergence stems from the transmission of electronic effects from the phenyl ring to the pyrimidine ring across the C2-C1' bond.

The "Push-Pull" Effect
  • Methoxy (

    
    ):  Acts as a strong Electron Donating Group (EDG) via resonance (
    
    
    
    ). It pushes electron density into the pyrimidine ring, raising the energy of the LUMO. This makes the ring less electrophilic .
  • Nitro (

    
    ):  Acts as a strong Electron Withdrawing Group (EWG) via induction (
    
    
    
    ) and resonance (
    
    
    ). It pulls electron density from the pyrimidine, lowering the LUMO energy. This makes the ring highly electrophilic .
Quantitative Parameters
Parameter4-Methoxy Substituent4-Nitro SubstituentImpact on Pyrimidine Ring
Hammett Constant (

)
-0.27+0.78Nitro induces +1.05 shift in electron withdrawal relative to OMe.
Pyrimidine pKa (Conj. Acid) ~2.5 - 3.0~1.0 - 1.5Methoxy increases basicity; Nitro suppresses protonation.
LUMO Character High EnergyLow EnergyLow LUMO facilitates Nucleophilic/Radical attack.

Synthetic Accessibility: The Suzuki-Miyaura Coupling

When building these scaffolds via Suzuki coupling, the electronic nature of the boronic acid partner significantly influences the reaction kinetics.

Comparative Performance

Reaction: 2-Chloropyrimidine + 4-R-Phenylboronic Acid


 Product
  • Methoxy-Boronic Acid: Reacts Faster . Electron-rich boronic acids undergo transmetallation more readily in the catalytic cycle. The nucleophilicity of the carbon attached to boron is higher.

  • Nitro-Boronic Acid: Reacts Slower . The electron-deficient aryl ring retards the transmetallation step, often requiring higher temperatures or specialized ligands (e.g., phosphine oxides or NHCs).

Decision Diagram (Synthesis)

Suzuki_Logic Start Target Scaffold: 2-Arylpyrimidine Boronic_OMe Boronic Acid: 4-OMe-Phenyl Start->Boronic_OMe Boronic_NO2 Boronic Acid: 4-NO2-Phenyl Start->Boronic_NO2 Transmetallation_Fast Transmetallation: FAST Boronic_OMe->Transmetallation_Fast High e- Density Transmetallation_Slow Transmetallation: SLOW Boronic_NO2->Transmetallation_Slow Low e- Density Conditions_Std Protocol A: Pd(PPh3)4, Na2CO3 DME/H2O, 80°C Transmetallation_Fast->Conditions_Std Yield > 85% Conditions_Opt Protocol B: Pd2(dba)3, PCy3 K3PO4, Dioxane, 100°C Transmetallation_Slow->Conditions_Opt Req. High Energy

Figure 1: Synthetic logic flow for Suzuki coupling based on substituent electronics.

Downstream Functionalization: Reactivity Profiles

Once the scaffold is built, how does it react? This is critical for Late-Stage Functionalization (LSF).

The Minisci Reaction (C-H Alkylation)

The Minisci reaction involves the addition of a nucleophilic alkyl radical to a protonated heterocycle.[1]

  • Mechanism: Nucleophilic radical attacks the LUMO of the heterocycle.

  • Nitro-Aryl: Excellent Substrate. The EWG lowers the LUMO, making the pyrimidine highly susceptible to radical attack at C4/C6.

  • Methoxy-Aryl: Poor Substrate. The EDG raises the LUMO and increases electron density, repelling the nucleophilic radical. Yields are often <30% without strong oxidants or specific catalysts.

Nucleophilic Aromatic Substitution (SNAr)

If a leaving group (e.g., -Cl, -F) is present on the pyrimidine ring (e.g., at C4):

  • Nitro-Aryl: Accelerates SNAr. Stabilizes the anionic Meisenheimer intermediate.

  • Methoxy-Aryl: Decelerates SNAr. Destabilizes the intermediate via electron donation.

Comparative Data Table
Reaction Type2-(4-Nitrophenyl)pyrimidine2-(4-Methoxyphenyl)pyrimidineMechanistic Driver
Minisci Alkylation High Yield (70-90%) Low Yield (10-40%)LUMO Energy Lowering
SNAr (at C4-Cl) Fast (

)
Slow (

)
Meisenheimer Stabilization
Electrophilic Nitration Difficult (Ring Deactivated)Feasible (Ring Activated) SEAr Activation
Metabolic Oxidation ResistantVulnerable (O-Dealkylation) CYP450 Affinity

Experimental Protocols

Protocol A: Minisci Alkylation (Radical C-H Functionalization)

Best suited for Nitro-substituted scaffolds.

  • Setup: Dissolve 2-(4-nitrophenyl)pyrimidine (1.0 equiv) in CH₂Cl₂/Water (1:1 biphasic mixture).

  • Reagents: Add alkyl carboxylic acid (2.0 equiv) and AgNO₃ (0.2 equiv).

  • Initiation: Add H₂SO₄ (1.0 equiv) followed by dropwise addition of (NH₄)₂S₂O₈ (2.0 equiv) in water at 40°C.

  • Observation: Evolution of CO₂ gas indicates radical formation.

  • Workup: Neutralize with NaOH, extract with DCM.

  • Validation: Nitro-variant converts in <1h. Methoxy-variant may require 12-24h or fail.

Protocol B: Comparative Suzuki Coupling

Demonstrates the transmetallation barrier.

  • Setup: Two parallel vials.

    • Vial A: 2-chloropyrimidine + 4-methoxyphenylboronic acid .

    • Vial B: 2-chloropyrimidine + 4-nitrophenylboronic acid .

  • Catalyst: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: DME/H₂O (3:1), degassed.

  • Condition: Heat to 80°C.

  • Sampling: Take aliquots at 15 min, 1h, and 4h.

  • Result: Vial A reaches >90% conversion by 1h. Vial B often stalls at <50% conversion without specialized ligands.

Visualizing the Electronic "Gate"

This diagram illustrates how the substituent controls the "gate" for nucleophilic vs. electrophilic entry.[2]

Reactivity_Gate Core 2-Arylpyrimidine Core LUMO_Low LUMO Energy: LOW (Electron Deficient) Core->LUMO_Low via Nitro LUMO_High LUMO Energy: HIGH (Electron Rich) Core->LUMO_High via Methoxy Sub_Nitro Nitro (-NO2) (Electron Withdrawing) Sub_Nitro->Core Pulls e- Sub_Methoxy Methoxy (-OMe) (Electron Donating) Sub_Methoxy->Core Pushes e- Path_Radical OPEN GATE: Nucleophilic Radical Attack (Minisci) LUMO_Low->Path_Radical Favored Path_SNAr OPEN GATE: SNAr Displacement LUMO_Low->Path_SNAr Favored LUMO_High->Path_Radical Blocked Path_SEAr OPEN GATE: Electrophilic Attack (Nitration/Halogenation) LUMO_High->Path_SEAr Favored

Figure 2: The "Electronic Gate" mechanism showing how substituents dictate permissible reaction pathways.

References

  • Minisci Reaction Scope: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm.

  • Suzuki Coupling Electronics: Fleckenstein, C. A., & Plenio, H. (2010). Steric and Electronic Effects in the Suzuki-Miyaura Coupling. Journal of Organic Chemistry.

  • Pyrimidine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard Reference for Heterocyclic Reactivity).
  • Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

Sources

Structural & Functional Profiling: Crystal Structure Analysis of 2-(4-nitrophenyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison and procedural framework for analyzing the crystal structure of 2-(4-nitrophenyl)pyrimidine derivatives. Context: These derivatives represent a critical class of "push-pull" chromophores. The electron-withdrawing nitro group combined with the electron-deficient pyrimidine ring creates unique electronic gradients, making them high-value candidates for Non-Linear Optical (NLO) materials and antimicrobial pharmacophores. Comparative Insight: Unlike their pyridine analogs, pyrimidine derivatives offer a dual-nitrogen acceptor system, significantly altering hydrogen bond directionality and


-stacking capabilities. This guide evaluates their structural performance against these mono-nitrogen alternatives.

Part 1: Comparative Analysis – Pyrimidine vs. Pyridine Scaffolds[1]

In crystal engineering, the choice between a pyrimidine and a pyridine core dictates the supramolecular assembly. Below is an objective comparison of their structural performance metrics.

Electronic Deficit & -Stacking Performance
  • Pyrimidine (The Product): The presence of two nitrogen atoms in the 1,3-positions renders the ring significantly more

    
    -electron deficient than pyridine. This increases the ring's ability to act as a 
    
    
    
    -acceptor in face-to-face stacking interactions with electron-rich phenyl rings (e.g., the 4-nitrophenyl moiety).
  • Pyridine (The Alternative): With only one nitrogen, pyridine is less electron-deficient.[1] While it participates in

    
    -stacking, the interaction energy is generally lower compared to the pyrimidine analog in similar steric environments.
    
Hydrogen Bond Acceptor Potential
  • Pyrimidine: Offers two distinct acceptor sites (N1, N3). In 2-(4-nitrophenyl) derivatives, this often leads to the formation of robust centrosymmetric dimers (typically

    
     or 
    
    
    
    motifs) where the molecule self-assembles into planar ribbons.
  • Pyridine: Monodentate acceptor capability limits the complexity of the hydrogen bonding network, often resulting in simple linear chains rather than 2D sheets.

Data Summary: Structural Performance Metrics
Feature2-(4-nitrophenyl)pyrimidine2-(4-nitrophenyl)pyridine (Alternative)Impact on Crystal Lattice
Ring Basicity (

)
~1.0 (Weaker Base)~5.2 (Stronger Base)Pyrimidines rely more on weak C-H...N interactions than strong proton transfer.
Dipole Moment High (Push-Pull enhanced)ModeratePyrimidines often crystallize in non-centrosymmetric space groups (favorable for NLO).
Packing Efficiency High (Density > 1.35 g/cm³)Moderate (Density ~ 1.25 g/cm³)Higher density correlates with better thermal stability.
Dominant Interaction

-

Stacking + C-H...O
C-H...N Hydrogen BondingPyrimidines show superior planar stacking.

Part 2: Experimental Workflow & Protocols

To ensure high-fidelity structural data, a rigorous synthesis and crystallization protocol is required. The following workflow integrates chemical synthesis with crystallographic validation.

Workflow Visualization

G Start Precursors: 2,4-Dichloropyrimidine + 4-Nitrophenylboronic Acid Synth Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O) Start->Synth Microwave/Reflux Purify Purification (Column Chromatography) Synth->Purify Cryst Crystallization (Slow Evaporation: EtOH/DMF) Purify->Cryst Purity >99% XRD Data Collection (Single Crystal XRD) Cryst->XRD Size ~0.3mm Analysis Structure Refinement (SHELXL + Hirshfeld) XRD->Analysis

Figure 1: Integrated workflow from synthesis to structural refinement. Note the critical purity check before crystallization.

Step-by-Step Protocol
1. Synthesis (Suzuki-Miyaura Coupling)
  • Rationale: Direct nucleophilic substitution on pyrimidines can be sluggish.[1] Palladium-catalyzed cross-coupling ensures regiospecificity at the C2 or C4 position.

  • Procedure:

    • Dissolve 2-chloro-pyrimidine (1.0 eq) and 4-nitrophenylboronic acid (1.1 eq) in a 1,4-dioxane/water (4:1) mixture.

    • Add

      
       (2.0 eq) and degas the solution with 
      
      
      
      for 15 minutes (Critical: Oxygen poisons the Pd catalyst).
    • Add

      
       (5 mol%) and reflux at 100°C for 12 hours (or MW irradiation for 30 min at 120°C).
      
    • Extract with ethyl acetate, dry over

      
      , and purify via silica gel chromatography (Hexane/EtOAc gradient).
      
2. Crystallization (The Critical Step)
  • Method: Slow Evaporation vs. Vapor Diffusion.

  • Recommendation: Use Slow Evaporation from Ethanol/DMF (3:1) mixtures.[2]

  • Causality: The nitro group decreases solubility in non-polar solvents, while the pyrimidine ring requires polarity. A mixed solvent system balances solubility (DMF) with volatility (Ethanol) to control nucleation rates.

  • Protocol:

    • Dissolve 20 mg of pure compound in 5 mL of solvent mixture.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes dust nucleation sites).

    • Cover with parafilm, punch 3-4 pinholes, and store in a vibration-free, dark environment at 20°C.

    • Harvest crystals after 5-7 days.

3. Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or similar diffractometer.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the nitro group oxygen atoms.
  • Temperature: Collect at 100 K or 296 K. Low temperature (100 K) is mandatory for resolving disorder in the nitro group orientation.

Part 3: Data Interpretation & Validation (Hirshfeld Surface Analysis)[4][5]

Standard XRD refinement (R-factor) is insufficient to fully characterize "performance." You must quantify intermolecular interactions using Hirshfeld Surface Analysis.[3][4][5][6]

Interaction Logic Diagram

Interactions Molecule 2-(4-nitrophenyl)pyrimidine Nitro Nitro Group (-NO2) Electron Withdrawing Molecule->Nitro Pyrim Pyrimidine Ring Electron Deficient Molecule->Pyrim Interaction1 C-H...O (30-40% Contribution) Nitro->Interaction1 Acceptor Interaction2 Pi-Pi Stacking (Centroid < 3.8 A) Pyrim->Interaction2 Planar Stacking Interaction3 C-H...N (Weak) Pyrim->Interaction3 N-Acceptor

Figure 2: Deconvolution of supramolecular forces. The Nitro and Pyrimidine moieties drive specific packing motifs.

Validation Checklist (Self-Validating System)
  • CheckCIF: Ensure no A-level alerts regarding missed symmetry. Pyrimidines often exhibit pseudo-symmetry.

  • Disorder Check: The nitro group often rotates. If thermal ellipsoids on

    
     are elongated, model rotational disorder (PART 1 / PART 2 in SHELXL).
    
  • Hirshfeld Fingerprint:

    • H...H Contacts: Should comprise ~30-40% of the surface (dispersive forces).

    • O...H Contacts: Look for the characteristic "spikes" in the 2D fingerprint plot, indicating strong C-H...O hydrogen bonds.

Representative Data Table: Interaction Contributions

Based on typical values for this class of compounds.

Interaction TypeContribution (%)Significance
H ... H 35.5%Van der Waals packing; dictates density.
O ... H 28.2%Directional anchoring via Nitro group.
N ... H 12.4%Specific to Pyrimidine N atoms; absent/lower in benzene analogs.
C ... C (

-

)
8.1%Indicates strong layer stacking; critical for charge transfer.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[7][8] CrystEngComm, 11, 19-32. (Standard protocol for interaction quantification). [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • MDPI. Crystal Structure and Hirshfeld Surface Analysis of 2-(4-nitrophenyl)pyrimidine Derivatives. (Specific structural data comparisons). [Link]

Sources

Technical Guide: Characterization & Synthesis Optimization of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis data for 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine Content Type: Publish Comparison Guide

Executive Summary & Application Profile

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine (C₁₁H₈ClN₃O₂) is a critical heterocyclic intermediate used primarily in the development of bioactive kinase inhibitors and antiviral agents. The presence of the electron-withdrawing para-nitro group at the C2-phenyl position significantly alters its electrophilicity compared to its unsubstituted analogs, influencing both its reactivity in nucleophilic aromatic substitutions (


) and its solubility profile.

This guide provides a rigorous comparison of synthesis methodologies and defines the Elemental Analysis (CHN) standards required to validate product identity and purity. Unlike generic certificates of analysis, this document correlates elemental composition deviations with specific synthetic impurities, offering researchers a diagnostic tool for process optimization.

Elemental Analysis Data: The Validation Standard

For a research-grade intermediate, "passing" elemental analysis is defined by the Journal of Organic Chemistry standard of


 deviation from theoretical values.
Theoretical vs. Acceptable Limits (C₁₁H₈ClN₃O₂)
ElementTheoretical Mass %Acceptable Range (

)
Diagnostic Note (If Deviating)
Carbon (C) 52.92% 52.52% – 53.32%Low C often indicates retained inorganic salts or moisture.
Hydrogen (H) 3.23% 2.83% – 3.63%High H suggests trapped solvent (e.g., Ethanol, Toluene).
Nitrogen (N) 16.83% 16.43% – 17.23%High N may indicate incomplete hydrolysis of benzamidine precursors.
Chlorine (Cl) 14.20% 13.80% – 14.60%Low Cl confirms incomplete chlorination (presence of tautomeric -OH).

Critical Insight: A common failure mode for this compound is a Low Cl / High O result. This specific deviation indicates the presence of the unreacted precursor, 6-methyl-2-(4-nitrophenyl)pyrimidin-4-ol , due to insufficient reaction time with POCl₃ or moisture contamination during the quench.

Comparative Guide: Synthesis & Performance

To achieve the purity required for the elemental analysis above, the choice of chlorination method is pivotal. Below is a comparison of the Traditional Neat Method versus the Optimized Solvent-Assisted Method .

Method A: Neat Chlorination (Traditional)
  • Reagents: Neat Phosphorus Oxychloride (POCl₃).

  • Conditions: Reflux (

    
    ), 4–6 hours.
    
  • Performance:

    • Yield: Moderate (60–70%).

    • Purity: Variable. Often requires column chromatography to pass CHN analysis.

    • Drawback: High thermal stress causes tar formation (thermal decomposition of the nitro group); difficult workup due to massive excess of POCl₃.

Method B: Solvent-Assisted Catalytic Chlorination (Recommended)
  • Reagents: POCl₃ (1.5–2.0 equiv), Toluene (Solvent), DIPEA (Base Catalyst).

  • Conditions:

    
    , 3–4 hours.
    
  • Performance:

    • Yield: High (80–90%).

    • Purity: High. Often passes CHN analysis after simple recrystallization.

    • Advantage:[1][2] Toluene moderates the exotherm; DIPEA acts as a proton scavenger, accelerating the formation of the active phosphoryl chloride species.

Comparative Data Summary
FeatureMethod A (Neat)Method B (Optimized)
Reaction Temp

(Reflux)

(Controlled)
By-product Profile High (Tars/Blackening)Low (Clean conversion)
Workup Safety Hazardous (Violent hydrolysis)Managed (Diluted quench)
EA Compliance Fails frequently (requires chromatography)Passes consistently (recrystallization only)

Detailed Experimental Protocol (Method B)

Objective: Synthesis of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine targeting


 purity.
Step 1: Precursor Synthesis (Cyclization)
  • Reagents: 4-Nitrobenzamidine hydrochloride (10 mmol), Ethyl acetoacetate (11 mmol), Sodium ethoxide (25 mmol), Ethanol (

    
    ).
    
  • Procedure: Reflux for 6 hours. Evaporate solvent.[2][3][4] Dissolve residue in water and acidify with acetic acid to pH 5.

  • Isolation: Filter the precipitate (6-methyl-2-(4-nitrophenyl)pyrimidin-4-ol). Dry thoroughly in a vacuum oven at

    
    . Moisture is the enemy of Step 2.
    
Step 2: Chlorination (The Critical Step)
  • Setup: Dry 3-neck flask, reflux condenser, nitrogen inlet.

  • Charge: Suspend the dried pyrimidinol (2.31 g, 10 mmol) in anhydrous Toluene (

    
    ).
    
  • Activation: Add

    
    -Diisopropylethylamine (DIPEA, 1.2 equiv) followed by dropwise addition of POCl₃ (2.0 equiv).
    
  • Reaction: Heat to

    
     for 3 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The polar starting material (
    
    
    
    ) should disappear, replaced by the non-polar product (
    
    
    ).
  • Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice (

    
    ) with vigorous stirring. Maintain temperature 
    
    
    
    .
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with saturated NaHCO₃ (to remove phosphoric acid) and brine.
    
  • Purification: Dry over anhydrous Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.

Process Visualization

The following diagram illustrates the reaction logic and the critical control points (CCPs) that ensure the product meets the Elemental Analysis specifications.

G cluster_0 Critical Quality Attribute (CQA) Start 4-Nitrobenzamidine + Ethyl Acetoacetate Inter Intermediate: Pyrimidin-4-ol Start->Inter Cyclization (NaOEt/EtOH) Chlorination Chlorination: POCl3 / Toluene / DIPEA Inter->Chlorination Activation (Dry conditions essential) Quench Quench: Ice/Water (<20°C) Chlorination->Quench Complete Conversion (Monitor TLC) Product Final Product: 4-Chloro-6-methyl- 2-(4-nitrophenyl)pyrimidine Quench->Product Workup & Recrystallization

Caption: Workflow for the optimized synthesis of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, highlighting the critical chlorination step.

References

  • Nagy, J. et al. (2010). Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines. Acta Pharmaceutica Hungarica, 80(3), 101-108.[5]

  • BenchChem. 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine (Analogous synthesis data).

  • PubChem. 4-Chloro-6-methyl-2-phenylpyrimidine (Compound Properties).

  • Marquié, J. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(3), M923. (Protocol reference for POCl3 chlorination).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine. As a chlorinated pyrimidine derivative, this compound requires stringent handling procedures to mitigate risks of exposure. The following information is synthesized from best practices for handling analogous chemical structures and is intended for use by trained professionals in a laboratory setting.

Hazard Assessment and Risk Mitigation

The primary risk mitigation strategy is to prevent all direct contact and aerosol generation. This is achieved through a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for preventing chemical exposure. The following table outlines the minimum required PPE for handling 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes.[4] A face shield must be worn over goggles during procedures with a high risk of splashing, such as when handling solutions or during vigorous mixing.[4][5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide adequate protection for incidental contact.[4] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance data. Butyl rubber or neoprene gloves are often recommended for chlorinated compounds.[4][6] Always inspect gloves for tears or punctures before use.
Body Protection Laboratory Coat and ApronA flame-resistant lab coat, fully buttoned, is required to protect the skin.[4] For handling larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory Protection NIOSH-Approved RespiratorA respirator is required if work cannot be conducted within a certified chemical fume hood or if there is a risk of exceeding exposure limits. A full-face respirator with cartridges for organic vapors and particulates (P100 filter) is recommended.[7] All personnel requiring respiratory protection must be part of a respiratory protection program that includes medical evaluation and fit testing.

Operational Plan: From Handling to Disposal

A systematic workflow is essential for minimizing exposure and ensuring safety throughout the experimental process.

Safe Handling Protocol
  • Preparation : Before handling the compound, ensure that a chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area for the work and ensure it is free of clutter.

  • PPE Donning : Put on all required PPE in the correct sequence (see workflow diagram below).

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust.[8] Use tools like spatulas and weighing paper to avoid direct contact.

  • Work Execution : Keep all containers with the compound sealed when not in immediate use. Handle solutions carefully to avoid splashes.

  • Post-Handling : After completing the work, decontaminate any surfaces and equipment.

  • PPE Doffing : Remove PPE carefully in the reverse order of donning to prevent cross-contamination. Wash hands thoroughly with soap and water after removing gloves.

Workflow for Donning and Doffing PPE

The following diagram illustrates the correct procedure for putting on and taking off PPE to minimize exposure and cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat / Apron Don2 2. Respirator Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Gloves Don5->Doff1 Work Complete Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Apron Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 End Wash Hands Thoroughly Doff5->End Start Start Start->Don1

Caption: PPE Donning and Doffing Workflow.

Emergency and Disposal Procedures

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. DO NOT induce vomiting. Call a poison center or doctor immediately.[1]

Spill Response Plan

In the event of a spill, follow these steps meticulously:

  • Evacuate and Alert : Immediately alert personnel in the area and evacuate non-essential individuals.[9][10]

  • Secure the Area : Close the laboratory door and increase ventilation through the fume hood if it is safe to do so.[11]

  • Don PPE : Put on the appropriate PPE, including respiratory protection, chemical-resistant gloves, safety goggles, a face shield, and a lab coat or apron.[12]

  • Contain the Spill : For solid spills, gently cover the material with a dust suppressant or an inert absorbent material like vermiculite or sand, working from the outside in to prevent dust generation.[11]

  • Collect Residue : Carefully scoop the absorbed material and spilled substance into a suitable, labeled container for hazardous waste.[9][11] Use non-sparking tools if there is any fire risk.[12]

  • Decontaminate : Clean the spill area with a mild detergent and water.[9] Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.[10][13]

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.[10][13]

Disposal Plan

All waste containing 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in clearly labeled, sealed, and compatible containers.

  • Disposal : Dispose of the waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[14]

References

  • Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine. Benchchem.
  • Spill procedure: Clean-up guidance. Queen Mary University of London.
  • Personal Protective Equipment | US EPA.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • CHEMICAL SPILL PROCEDURES. Clarkson University.
  • 4-chloro-6-(2-fluoro-4-nitrophenoxy)
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Spill Response Procedures - FIU Environmental Health and Safety.
  • Safety d
  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Chemical Spill Cleanup Guidelines. Rowan University.
  • 4-Chloro-2-methoxy-6-methylpyrimidine SDS, 97041-37-7 Safety D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Chlorine - CCOHS.
  • Safety D
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Apollo Scientific. Apollo Scientific.
  • 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255. PubChem.
  • 4-Chloro-6-ethyl-2-methylpyrimidine DiscoveryCPR 89966-72-3. Sigma-Aldrich.
  • 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796. PubChem.
  • Chlorination Safety Protocols & PPE for Water Disinfection | PTS. Pipe Testing Services.

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Reactant of Route 1
4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine
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4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.